molecular formula C15H20ClNO3 B586806 (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone CAS No. 150935-37-8

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Cat. No.: B586806
CAS No.: 150935-37-8
M. Wt: 297.779
InChI Key: JAKDNFBATYIEIE-GFCCVEGCSA-N
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Description

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone is a useful research compound. Its molecular formula is C15H20ClNO3 and its molecular weight is 297.779. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKDNFBATYIEIE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703865
Record name tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150935-37-8
Record name tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthesis, and application of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone , also known as Boc-D-Phe-CMK (chloromethyl ketone).

Executive Summary & Chemical Identity

This compound is a reactive chloromethyl ketone (CMK) derivative of D-Phenylalanine . It serves two primary functions in drug discovery:

  • Irreversible Protease Inhibition : As an affinity label that covalently modifies the active site histidine or cysteine residues of serine/cysteine proteases. The (3R) configuration (derived from D-Phe) allows for stereoselective probing of enzyme active sites, often distinguishing between mammalian (L-specific) and bacterial or engineered proteases.

  • Chiral Intermediate : A key scaffold for synthesizing hydroxyethylene isosteres found in HIV protease inhibitors (e.g., Atazanavir analogs), although the (3S) isomer (L-Phe derived) is more common in approved drugs.

Chemical Architecture
PropertySpecification
IUPAC Name tert-butyl N-[(2R)-1-benzyl-3-chloro-2-oxopropyl]carbamate
Common Name Boc-D-Phe-CMK (Chloromethyl Ketone)
CAS Number 102123-74-0 (Specific to (R)-isomer)
Molecular Formula C₁₆H₂₂ClNO₃
Molecular Weight 311.80 g/mol
Stereochemistry (3R) : Derived from D-Phenylalanine . Note: The naturally occurring L-Phe yields the (3S) isomer.
Reactive Moiety

-Chloroketone (Electrophilic trap)

Synthetic Pathway & Reaction Engineering

The synthesis of Boc-D-Phe-CMK requires strict stereochemical retention. The standard protocol utilizes the Mixed Anhydride Method coupled with diazomethane, followed by acidolysis. This route minimizes racemization compared to acyl chloride methods.

Reaction Workflow (DOT Visualization)

The following diagram outlines the conversion of Boc-D-Phenylalanine to the chloromethyl ketone.

SynthesisWorkflow Figure 1: Synthetic route from Boc-D-Phe to Chloromethyl Ketone via Diazomethane. Start Boc-D-Phenylalanine (Precursor) MixedAnh Mixed Anhydride (Intermediate) Start->MixedAnh i-BuOCOCl NMM, THF, -15°C Diazo Diazoketone (Boc-D-Phe-CHN2) MixedAnh->Diazo CH2N2 (Diazomethane) Ether, 0°C Product Boc-D-Phe-CMK ((3R)-Chloroketone) Diazo->Product HCl (anhydrous) Dioxane/Ether

Detailed Experimental Protocol

Safety Warning : Diazomethane (


) is explosive and highly toxic. All operations must be performed in a specialized fume hood with blast shields and smooth glassware (no ground joints).
Step 1: Activation (Mixed Anhydride Formation)
  • Charge : Dissolve Boc-D-Phenylalanine (10 mmol) in anhydrous THF (50 mL) under nitrogen.

  • Cool : Lower temperature to -15°C using an ice/salt or acetone/dry ice bath.

  • Base Addition : Add N-Methylmorpholine (NMM) (10 mmol). Stir for 5 minutes.

  • Activation : Dropwise add Isobutyl chloroformate (IBCF) (10 mmol). A white precipitate (NMM·HCl) will form immediately.

  • Time : Stir vigorously at -15°C for 15–20 minutes to ensure complete anhydride formation.

Step 2: Diazotization
  • Preparation : Prepare a solution of diazomethane in diethyl ether (excess, ~15-20 mmol) using a Diazald® generator.

  • Addition : Filter the cold mixed anhydride solution (to remove NMM·HCl salts) directly into the diazomethane solution at 0°C. Alternatively, add the diazomethane solution to the reaction mixture if salt filtration is skipped (less pure).

  • Reaction : Allow the mixture to warm to room temperature over 1 hour.

  • Observation : Evolution of nitrogen gas ceases. The solution turns yellow (characteristic of diazoketone).

Step 3: Hydrochlorination (Halogenation)
  • Quench : Cool the diazoketone solution to 0°C.

  • Acidolysis : Bubbling anhydrous HCl gas or adding 4M HCl in dioxane dropwise.

  • Endpoint : Nitrogen evolution occurs vigorously. Continue until the yellow color fades to colorless/pale yellow.

  • Workup : Wash the organic layer with saturated

    
     (to neutralize excess acid), water, and brine. Dry over 
    
    
    
    .
  • Purification : Recrystallize from Ethyl Acetate/Hexane.

Mechanism of Action: Protease Inhibition

Chloromethyl ketones are affinity labels . They mimic the substrate (phenylalanine side chain) to dock into the enzyme's S1 pocket, positioning the electrophilic chloromethyl group near the active site nucleophile.

Mechanistic Pathway (DOT Visualization)

This diagram illustrates the irreversible alkylation of a Serine Protease (e.g., Chymotrypsin-like) by the (3R) inhibitor.

InhibitionMechanism Figure 2: Mechanism of irreversible inhibition. The His-57 imidazole alkylates the chloromethyl group. Enzyme Serine Protease (Active Site: His-57 / Ser-195) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Recognition (S1 Pocket) Inhibitor Boc-D-Phe-CMK (Substrate Mimic) Inhibitor->Complex Alkylation Alkylation Event (His-57 attacks -CH2Cl) Complex->Alkylation Nucleophilic Attack DeadEnzyme Irreversibly Inhibited Enzyme (Covalent Adduct) Alkylation->DeadEnzyme Loss of Cl-

Mechanistic Note : While L-Phe derivatives target mammalian chymotrypsin, the (3R) D-Phe derivative is often used to:

  • Inhibit bacterial proteases that recognize D-amino acids.

  • Serve as a negative control for L-specific proteases to prove stereospecificity.

  • Target engineered enzymes in biocatalysis.

Analytical Characterization

To validate the synthesis of the (3R) isomer, compare analytical data against these expected parameters.

TechniqueExpected Signal / Parameter
1H NMR (CDCl₃)

1.40
(s, 9H, Boc);

3.0-3.2
(m, 2H, Benzylic

);

3.9-4.1
(s, 2H,

-Cl);

4.6
(m, 1H,

-CH);

7.1-7.3
(m, 5H, Phenyl).
Mass Spectrometry [M+H]+ : 312.1; [M+Na]+ : 334.1. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Melting Point 105–109°C (Typical for Boc-Phe-CMK derivatives; verify against specific CoA).
TLC

~0.6 (Hexane:EtOAc 2:1). Visualizes with Ninhydrin (after Boc removal) or UV.

Downstream Applications in Drug Design

While the chloromethyl ketone is a potent inhibitor itself, it is frequently a transient intermediate in the synthesis of hydroxyethylene isosteres for HIV protease inhibitors.

  • Reduction to Chlorohydrin : Treatment with

    
     yields the chlorohydrin.
    
  • Epoxide Formation : Base treatment (KOH) converts the chlorohydrin to the Boc-D-Phe-Epoxide .

  • Amine Opening : The epoxide is opened with an amine (e.g., isobutylamine) to form the hydroxyethylamine core found in drugs like Amprenavir (though Amprenavir uses the L-isomer).

Technical Note on Stereochemistry :

  • L-Phe (2S)

    
    (3S)-CMK 
    
    
    
    HIV Protease Inhibitors (Mimics natural transition state).
  • D-Phe (2R)

    
    (3R)-CMK 
    
    
    
    Used for resistance profiling and non-natural peptide mimetics.

References

  • Powers, J. C., Asgian, J. L., Ekici, Ö.[1] D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases.[1] Chemical Reviews, 102(12), 4639–4750. [Link]

  • Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255. [Link]

  • Boc-D-Phenylalanine Conversion Protocol. Adapted from standard diazomethane synthesis of chloromethyl ketones described in Methods in Enzymology, Vol 46, Proteolytic Enzymes. [Link]

Sources

An In-depth Technical Guide to (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone is a chiral α-chloroketone that has garnered significant attention in the pharmaceutical industry. Its structural features, including a protected amino group and a reactive chloromethyl ketone moiety, make it a critical building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, molecular weight, synthesis, and its pivotal role as a key intermediate, particularly in the production of HIV protease inhibitors such as Atazanavir. The document further delves into its analytical characterization, safety protocols, and handling procedures, offering a holistic resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is a derivative of phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step syntheses, as it prevents unwanted side reactions of the amino group while allowing for transformations at other parts of the molecule. The chloro-ketone functionality serves as a reactive handle for subsequent coupling reactions.

Molecular Structure and Weight

The precise molecular characteristics of this compound are fundamental for stoichiometric calculations in synthesis and for its identification.

IdentifierValueSource
Molecular Formula C₁₅H₂₀ClNO₃[]
Molecular Weight 297.78 g/mol []
CAS Number 150935-37-8[2]
IUPAC Name tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate

It is important to distinguish the (3R) enantiomer from its (3S) counterpart (CAS Number: 102123-74-0), as stereochemistry is critical in the synthesis of chiral drugs.[][3] While their molecular weights and formulas are identical, their spatial arrangement and biological activity in a chiral environment differ.

Physicochemical Properties

While specific data for the (3R) enantiomer is not extensively published, the properties of the closely related (3S) enantiomer provide a reliable estimate. These properties are vital for process development, including reaction setup, solvent selection, and purification.

PropertyValue (for (3S) enantiomer)Source
Appearance White to off-white solid[4]
Melting Point 103 °C[3]
Boiling Point 423.882 °C at 760 mmHg[3]
Density 1.15 g/cm³[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]
Refractive Index 1.517

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic approach starts from the corresponding N-Boc protected D-phenylalanine.

General Synthetic Pathway

A prevalent method for the synthesis of α-chloroketones from amino acids involves the activation of the carboxylic acid, followed by reaction with diazomethane and subsequent treatment with hydrochloric acid. This is a variation of the Arndt-Eistert homologation.

Synthesis_Pathway cluster_0 Synthetic Scheme A N-Boc-D-phenylalanine B Activated Ester/Acid Chloride A->B Activation (e.g., SOCl₂, (COCl)₂) C Diazoketone Intermediate B->C CH₂N₂ D This compound C->D HCl

Caption: General synthetic pathway for this compound.

Exemplary Experimental Protocol
  • Step 1: Activation of N-Boc-D-phenylalanine: To a solution of N-Boc-D-phenylalanine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is stirred until the conversion to the acid chloride is complete.

  • Step 2: Formation of the Diazoketone: The resulting acid chloride solution is added slowly to a solution of diazomethane in a suitable solvent at low temperature. This reaction is highly exothermic and produces nitrogen gas, requiring careful monitoring and pressure equalization.

  • Step 3: Hydrochlorination: The crude diazoketone intermediate is then treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or dioxane) to yield the final product, this compound.

  • Purification: The final product is typically purified by column chromatography on silica gel.

Role in Drug Development: Synthesis of Atazanavir

The primary and most significant application of this compound is as a crucial chiral building block in the synthesis of the HIV protease inhibitor, Atazanavir.[5][6][7] Atazanavir is an antiretroviral drug that plays a vital role in the treatment of HIV-1 infection.[5]

Mechanism of Action of Atazanavir

Atazanavir functions by selectively inhibiting the viral protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions.[5] By blocking this step, Atazanavir leads to the production of immature and non-infectious viral particles.[5]

Incorporation into the Atazanavir Scaffold

In the synthesis of Atazanavir, this compound undergoes a nucleophilic substitution reaction with a hydrazine derivative. This reaction forms a key carbon-nitrogen bond and sets the stereochemistry at one of the chiral centers of the final drug molecule.

Atazanavir_Synthesis cluster_1 Key Coupling Step in Atazanavir Synthesis A This compound C Coupled Intermediate A->C Nucleophilic Substitution (SN2) B Hydrazine Derivative B->C D Atazanavir C->D Further Synthetic Steps (e.g., reduction, deprotection, coupling)

Caption: Role of the title compound in the synthesis of Atazanavir.

The reaction involves the displacement of the chloride ion by one of the nitrogen atoms of the hydrazine moiety.[7] The stereochemistry of the (3R) enantiomer is critical for achieving the desired stereoisomer of the final drug, which is essential for its therapeutic efficacy. Subsequent synthetic transformations, including reduction of the ketone and coupling with other fragments, complete the synthesis of Atazanavir.[5][7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. Key signals would include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the benzylic protons, the methine proton adjacent to the amino group, and the chloromethyl protons.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Expected signals would include the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl of the Boc group (around 155 ppm), aromatic carbons, and the aliphatic carbons of the butanone backbone and the Boc group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The exact mass should be consistent with the molecular formula C₁₅H₂₀ClNO₃.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretch of the carbamate, the C=O stretches of the ketone and the Boc group, and C-Cl bond vibrations.

Chiral Purity Analysis

Given the importance of stereochemistry, the enantiomeric purity of this compound must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • Harmful if swallowed.[4]

  • May cause skin and eye irritation.[4]

  • May cause respiratory tract irritation.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill and Waste Management: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion

This compound, with a molecular weight of 297.78 g/mol , is a fundamentally important chiral intermediate in the pharmaceutical industry. Its significance is most prominently demonstrated in its role in the synthesis of the HIV protease inhibitor Atazanavir, where its specific stereochemistry is paramount for the biological activity of the final drug. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers and drug development professionals working on the synthesis of this and other complex chiral molecules. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for its effective and safe utilization in a laboratory and manufacturing setting.

References

  • Gpatindia. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Published May 4, 2020.
  • Syrris.
  • Apexmol. This compound.
  • XCHEMI. This compound.
  • ResearchGate. An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Request PDF.
  • LookChem. (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.
  • BOC Sciences. CAS 102123-74-0 ((3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone).
  • PubMed.
  • RSC Publishing.
  • Fisher Scientific.
  • ResearchGate.
  • Sigma-Aldrich. 3-(Boc-amino)-1-phenyl-2-butanone | 1423025-86-8.
  • ChemicalBook. 3-Chloro-2-butanone(4091-39-8) 13C NMR spectrum.
  • Simson Pharma Limited. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.
  • MDPI.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
  • Open Research@CSIR-NIScPR.
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • ChemicalBook.

Sources

In-Depth Technical Guide: Solubility Profile & Handling of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (also known as Boc-D-Phe-chloromethyl ketone).[1][][3] This compound is a critical chiral intermediate, often utilized in the synthesis of HIV protease inhibitors and peptidomimetics.[][3][4] While the (3S) enantiomer (derived from L-phenylalanine) is more commonly cited in literature for drugs like Atazanavir, the (3R) enantiomer possesses identical scalar physicochemical properties (solubility, melting point, density) in achiral environments.[][3][4]

Key Takeaway: This compound functions as a reactive electrophile (alkylating agent).[][3][4] Its solubility profile is dominated by the lipophilic Boc-phenylalanine scaffold, making it highly soluble in polar organic solvents (DCM, EtOAc) and insoluble in water and non-polar alkanes.[][3][4]

Part 1: Physicochemical Profile[1][4][5]

Understanding the molecular architecture is the first step to mastering its solubility.[3][4]

Structural Analysis[1][2][4]
  • Core Scaffold: Phenylalanine derivative (D-configuration).[1][][3][4]

  • Lipophilic Domain: The tert-butoxycarbonyl (Boc) group and the phenyl ring contribute significant hydrophobicity.[1][][3][4]

  • Reactive Domain: The

    
    -chloroketone moiety is an electrophilic "warhead" capable of alkylating nucleophiles (e.g., thiols, amines).[][3][4]
    
  • Stereochemistry: (3R) configuration. Note that in achiral solvents, the solubility of the (3R) and (3S) enantiomers is identical.[][3][4]

Physical Constants (Proxy Data from Enantiomer)
  • CAS Number: 102123-74-0 (Refers to 3S isomer; 3R is the enantiomer).[1][][3]

  • Molecular Formula:

    
    [1][][4]
    
  • Molecular Weight: 297.78 g/mol [1][][4][5][6]

  • Melting Point: 103–105 °C (Solid crystalline powder)[][4]

  • Predicted LogP: ~3.3 (Highly Lipophilic)[1][][4]

Part 2: Solubility Data & Solvent Selection[1][3][4]

The following classification is based on the compound's polarity and experimental purification data from homologous Boc-amino acid chloromethyl ketones.

Solvent Compatibility Table[1][3][4]
Solvent ClassSpecific SolventSolubility RatingApplicationRisk/Note
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Dissolution, TransferExcellent for initial dissolution.[1][][3]
Esters Ethyl Acetate (EtOAc)High RecrystallizationPrimary solvent for purification.[][3][4]
Ethers THF, 2-MeTHFHigh Reaction MediumEnsure solvents are peroxide-free.[1][][3]
Alcohols Methanol, Ethanol, IPAModerate/High Crystallization (Hot)Caution: Potential for hemiacetal formation over long storage.[][4]
Hydrocarbons Hexanes, HeptaneVery Low (<1 mg/mL)Anti-SolventUsed to induce precipitation.[][3][4]
Aqueous Water, PBS BufferInsoluble Wash / WorkupHigh Risk: Rapid hydrolysis of chloroketone at pH > 7.[][3][4]
Critical Stability Warning

Reactivity Alert: The chloromethyl ketone group is unstable in basic conditions.[][4]

  • Avoid: Primary amines (unless intended as reactants), hydroxide bases, and thiol-containing buffers (DTT, BME) during solubility testing, as these will covalently modify the compound.[][3][4]

  • Aqueous Stability: Insoluble in water.[][3][4] If forced into aqueous suspension (e.g., for biological assays), use DMSO as a carrier solvent (up to 10% v/v), but prepare fresh to prevent hydrolysis.[][3][4]

Part 3: Experimental Protocols

Protocol A: The "Self-Validating" Solubility Screen

Objective: To determine the precise solubility limit for your specific batch without wasting large amounts of material.[3][4]

Workflow Diagram:

SolubilityScreenStartStart: Weigh 10 mg CompoundAddSolventAdd 100 µL Solvent (Target: 100 mg/mL)Start->AddSolventCheckVisual Inspection:Clear Solution?AddSolvent->CheckYesSoluble (>100 mg/mL)Proceed to Concentrated UseCheck->YesYesNoInsoluble/CloudyCheck->NoNoAddMoreAdd +400 µL Solvent(Total 0.5 mL -> 20 mg/mL)No->AddMoreCheck2Visual Inspection:Clear Solution?AddMore->Check2Yes2Moderately Soluble(20-100 mg/mL)Check2->Yes2YesNo2Add +500 µL Solvent(Total 1.0 mL -> 10 mg/mL)Check2->No2Check3Visual Inspection:Clear Solution?No2->Check3Yes3Low Solubility(10-20 mg/mL)Check3->Yes3YesNo3Sparingly Soluble(<10 mg/mL) - Use as Anti-SolventCheck3->No3No

Figure 1: Step-wise gravimetric solubility screening workflow.

Step-by-Step Methodology:

  • Place 10 mg of this compound into a clear 2 mL HPLC vial.

  • Add 100 µL of the target solvent (e.g., Ethyl Acetate).[3][4] Vortex for 30 seconds.[][3][4]

  • Observation:

    • Clear: Solubility is >100 mg/mL .[][3][4]

    • Cloudy/Solid remains: Proceed to step 4.

  • Add an additional 400 µL (Total volume = 0.5 mL). Vortex and sonicate for 1 minute.

  • Observation:

    • Clear: Solubility is 20–100 mg/mL .[][3][4]

    • Cloudy:[1][][4][7] Solubility is <20 mg/mL .[][3][4]

Protocol B: Purification via Recrystallization

Context: Synthesis of this intermediate often yields an oil or impure solid.[][3][4][8] Recrystallization is the gold standard for purification.[][3][4]

System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40–45 °C). Do not boil, as thermal degradation of the chloroketone may occur.[3][4]

  • Clarification: If particulates remain, filter rapidly through a 0.45 µm PTFE syringe filter.[][3][4]

  • Nucleation: While stirring, add Hexane dropwise until a persistent turbidity (cloudiness) is observed.

  • Redissolution: Add a few drops of Ethyl Acetate to just clear the solution.[][3][4]

  • Crystallization: Remove heat and allow the vessel to cool slowly to room temperature. Once ambient, transfer to a 4 °C fridge for 12 hours.

  • Harvest: Filter the white crystals and wash with cold Hexane/EtOAc (9:1 ratio).

Part 4: Mechanism of Action & Reactivity[4]

Understanding why we handle this compound carefully requires visualizing its reactivity pathway.[][3][4]

ReactivityCompound(3R)-Chloroketone(Electrophile)TransitionTetrahedral IntermediateCompound->Transition Attack by Nu:HydrolysisHydrolysis Product(Hydroxy-ketone)Compound->Hydrolysis H2O / pH > 7.5NucleophileNucleophile(R-SH, R-NH2, Enzyme Active Site)Nucleophile->TransitionProductAlkylated Adduct(Irreversible Inhibition)Transition->Product Cl- departure

Figure 2: Reactivity pathway showing alkylation mechanism and hydrolytic degradation risk.[1][][3][4]

References

  • ChemicalBook. (2025).[][3][4] (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone Properties and MSDS.

  • BenchChem. (2025).[][3][4][7] Purification of Boc-Protected Amino Acids by Recrystallization.

  • BOC Sciences. (2025).[][3][4] Product Data Sheet: CAS 102123-74-0.[1][][3][5][6][9]

  • Organic Syntheses. (1988).[][3][4][10] N-tert-Butoxycarbonyl-L-phenylalanine (Precursor Synthesis). Coll. Vol. 6, p.418.

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

A Researcher's Technical Guide to Boc-L-Phe Chloromethyl Ketone: Mechanism and Application

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of Boc-L-Phe chloromethyl ketone (Boc-L-F-CMK). This document will delve into the core principles of its mechanism of action, detail its multifaceted applications, and provide robust experimental protocols to ensure its effective use in a laboratory setting.

Core Principles: Understanding the Inhibitory Action of Boc-L-Phe Chloromethyl Ketone

Boc-L-Phe chloromethyl ketone is a synthetic, cell-permeable molecule widely recognized for its role as an irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases. Its utility extends across various research domains due to its specificity and potent inhibitory capabilities.

Mechanism of Action: Irreversible Covalent Modification

The efficacy of Boc-L-F-CMK as a protease inhibitor is intrinsically linked to its chemical structure. The L-phenylalanine component of the molecule confers specificity, allowing it to be recognized and bind to the active site of chymotrypsin-like proteases, which characteristically cleave peptide bonds C-terminal to large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan.[1]

The chloromethyl ketone (CMK) functional group acts as a reactive "warhead." Upon binding to the enzyme's active site, a nucleophilic attack is initiated by a critical histidine residue (specifically His57 in chymotrypsin) within the catalytic triad.[1][2] This reaction leads to the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, effectively and permanently inactivating it.[1][2] This irreversible nature is a significant advantage in experimental designs aiming for complete and sustained inhibition of target protease activity.


}

Mechanism of Irreversible Inhibition by Boc-L-F-CMK.

Key Research Applications

The targeted inhibitory action of Boc-L-F-CMK has established it as a valuable tool in several areas of biological research.

Elucidating Protease Function in Cellular Processes

The primary application of Boc-L-F-CMK is as a selective inhibitor to probe the function of chymotrypsin and chymotrypsin-like serine proteases in various biological pathways. This includes its use in removing chymotrypsin activity from trypsin preparations.[3]

Immunology: Investigating Cytotoxic Lymphocyte-Mediated Killing

A significant use of Boc-L-F-CMK is in the study of the immune system, particularly the cytotoxic mechanisms of T lymphocytes (CTLs) and Natural Killer (NK) cells.[4] These immune cells eliminate infected or cancerous cells by releasing cytotoxic granules containing perforin and a family of serine proteases known as granzymes.[4] Granzyme B, a key effector molecule in this process, is a chymotrypsin-like protease and is a target for inhibition by Boc-L-F-CMK.[5] By treating CTLs or NK cells with this inhibitor, researchers can dissect the contribution of granzyme B to the overall cytotoxic response.[6]

Apoptosis Research: A Complex Role

The role of Boc-L-F-CMK in apoptosis is multifaceted. While it has been shown to inhibit apoptosis in some contexts, such as in thymocytes, it has also been reported to induce caspase-dependent apoptosis in other cell lines.[3][7][8] The effects appear to be cell-type and stimulus-dependent.[8] It is important to note that while it can inhibit some caspases, it is not considered a broad-spectrum caspase inhibitor.[2][9] For pan-caspase inhibition, other reagents like z-VAD-fmk are more commonly employed.[9][] The pro-apoptotic effects of TPCK, a related compound, may be linked to the inhibition of the proteasome and activation of cell cycle checkpoints.[11]

Experimental Protocols & Methodologies

The following protocols are provided as a guide. It is imperative that researchers empirically determine the optimal concentrations and incubation times for their specific experimental systems.

General Guidelines for Use
  • Working Concentration: A suggested working concentration is between 10-100 µM.[3]

  • Solubility: Boc-L-F-CMK is typically dissolved in DMSO to create a stock solution.

  • Cell Permeability: This inhibitor is cell-permeable, allowing for its use in live-cell assays.

  • Toxicity: As with many inhibitors, it is crucial to assess potential cytotoxicity in your cell system of interest. High concentrations and prolonged exposure can lead to cell death.[12][13][14]

Protocol: Inhibition of Granzyme B Activity in Cytotoxic Lymphocyte Assays

This protocol outlines a method to assess the role of granzyme B in CTL-mediated killing of target cells.

Materials:

  • Effector Cells (CTLs or NK cells)

  • Target Cells (labeled for viability, e.g., with a fluorescent dye or radioactive isotope)

  • Boc-L-Phe chloromethyl ketone

  • Complete cell culture medium

  • 96-well V-bottom plates

  • Assay-specific detection reagents and instrumentation (e.g., plate reader, flow cytometer)

Procedure:

  • Effector Cell Pre-treatment: Incubate effector cells with the desired concentration of Boc-L-F-CMK (or vehicle control, e.g., DMSO) in complete medium for 1-2 hours at 37°C.

  • Co-incubation: Following pre-treatment, co-culture the effector cells with the labeled target cells at various effector-to-target ratios.

  • Incubation: Incubate the cell mixture for a predetermined time (typically 4-6 hours) at 37°C to allow for cell-mediated cytotoxicity.

  • Quantification of Cell Lysis: Measure the extent of target cell lysis according to the labeling method used.

  • Data Analysis: Compare the percentage of specific lysis in the Boc-L-F-CMK-treated samples to the vehicle-treated controls. A significant reduction in lysis in the presence of the inhibitor points to a granzyme B-dependent killing mechanism.


}

Workflow for Assessing Granzyme B's Role in Cytotoxicity.

Data Interpretation and Critical Considerations

  • Specificity and Off-Target Effects: While Boc-L-F-CMK is a potent inhibitor of chymotrypsin-like proteases, it can also inhibit some cysteine proteases, such as certain caspases, papain, and bromelain.[2] The alkylating activity of the chloromethyl ketone moiety can also lead to the modification of cysteine residues in other proteins, which may result in off-target effects.[15][16] Therefore, it is essential to include appropriate controls and potentially validate findings with complementary techniques, such as siRNA-mediated knockdown of the target protease.

  • Contradictory Effects on Apoptosis: Researchers should be aware of the conflicting reports regarding the effects of TPCK (a closely related compound) on apoptosis.[8][11] The outcome can be highly dependent on the cell type, the apoptotic stimulus, and the concentration of the inhibitor used.

Quantitative Data Summary

ParameterRecommended RangeKey Considerations
Working Concentration 10 - 100 µM[3]Must be optimized for each cell type and experimental condition.
Solvent DMSOPrepare a high-concentration stock to minimize the final DMSO concentration in culture.
Incubation Time 1 - 6 hoursDependent on the specific assay and biological question.
Key Controls Vehicle (DMSO), Untreated CellsEssential for differentiating specific inhibitory effects from solvent effects or general toxicity.

Conclusion

Boc-L-Phe chloromethyl ketone is an indispensable tool for investigating the roles of chymotrypsin-like serine proteases in a multitude of biological processes. Its irreversible mechanism of action provides a robust method for ablating enzyme activity, particularly in the fields of immunology and apoptosis research. A thorough understanding of its mechanism, coupled with carefully designed experiments that include rigorous controls, will enable researchers to generate reliable and insightful data.

References

  • Schoonooghe, S., et al. (2002). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 514(2-3), 161-164. [Link]

  • Sun, J., et al. (1996). Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway. Journal of Biological Chemistry, 271(44), 27802-27809. [Link]

  • Jitkaew, S., et al. (2009). N(alpha)-tosyl-L-phenylalanine chloromethyl ketone induces caspase-dependent apoptosis in transformed human B cell lines with transcriptional down-regulation of anti-apoptotic HS1-associated protein X-1. Journal of Biological Chemistry, 284(41), 27827-27837. [Link]

  • Jitkaew, S., et al. (2009). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry, 284(41), 27827-27837. [Link]

  • Hara, A., et al. (1996). Protective effect of apoptosis-inhibitory agent, N-tosyl-L-phenylalanyl chloromethyl ketone against ischemia-induced hippocampal neuronal damage. Brain Research, 719(1-2), 219-222. [Link]

  • Mlejnek, J. (2005). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Journal of Cellular Biochemistry, 94(1), 169-178. [Link]

  • Iwata, M., et al. (1998). A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture. Immunology Letters, 63(2), 83-89. [Link]

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  • Vaia. Problem 1 Tosyl-L-phenylalanine chlorometh... Vaia Website. [Link]

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  • Fresquet, V., et al. (2008). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Molecular Immunology, 45(15), 3896-3901. [Link]

  • ResearchGate. N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease | Request PDF. ResearchGate Website. [Link]

  • Dahiya, R. (2010). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 67(5), 509-513. [Link]

  • ResearchGate. Serine protease inhibitorsN-α-Tosyl-L-Lysinyl-Chloromethylketone (TLCK) andN-Tosyl-L-Phenylalaninyl-Chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases | Request PDF. ResearchGate Website. [Link]

  • Chang, T. W., & Eisen, H. N. (1980). Effects of N alpha-tosyl-L-lysyl-chloromethylketone on the activity of cytotoxic T lymphocytes. Journal of Immunology, 124(3), 1028-1033. [Link]

  • Lee, J., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7271-7278. [Link]

  • Ghosh, P., et al. (2020). N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease. Biochemical and Biophysical Research Communications, 527(1), 167-172. [Link]

  • Macho, A., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation, 6(4), 342-350. [Link]

  • Mahas, C., et al. (2022). 5-O-(N-Boc-l-Alanine)-Renieramycin T Induces Cancer Stem Cell Apoptosis via Targeting Akt Signaling. Marine Drugs, 20(4), 244. [Link]

  • Beckman Coulter. Cytotoxic T Cells. Beckman Coulter Website. [Link]

  • Chen, Q., et al. (2018). Cell toxicity mechanism and biomarker. Molecular Medicine Reports, 18(5), 4089-4098. [Link]

  • Zayas, B., et al. (2011). Mitochondrial permeability and toxicity of diethylhexyl and monoethylhexyl phthalates on TK6 human lymphoblasts cells. Toxicology in Vitro, 25(8), 1731-1737. [Link]

  • Wang, L., et al. (2001). Metaxin deficiency alters mitochondrialmembrane permeability and leads to resistance to TNF-induced cell killing. Cell Death and Differentiation, 8(8), 814-822. [Link]

  • Kaur, H., et al. (2021). Cytotoxicity and Membrane Permeability of Double-Chained 1,3-Dialkylimidazolium Cations in Ionic Liquids. The Journal of Physical Chemistry B, 125(16), 4099-4107. [Link]

  • ResearchGate. p‐Benzoyl‐l‐phenylalanine as a Multifunctional Noncanonical Amino Acid in Synthetic Biology: Photoprobing, Photocatalysis, and Structural Programming for Biocontainment | Request PDF. ResearchGate Website. [Link]

_Programming_for_Biocontainment)

Sources

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone for Advanced Drug Development

Introduction: A Keystone Chiral Building Block

This compound is a specialized chiral intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure combines the features of a protected amino acid (N-Boc-L-phenylalanine derivative) with a reactive chloromethyl ketone (CMK) functional group. This unique combination makes it an invaluable building block, particularly for the synthesis of targeted covalent inhibitors for various protease enzymes. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a range of peptide coupling conditions, while the chloromethyl ketone serves as an electrophilic "warhead" capable of forming a stable, irreversible covalent bond with nucleophilic residues in an enzyme's active site.[1][] This guide provides a comprehensive overview of its synthesis, mechanism of action, applications, and commercial availability for researchers and drug development professionals.

Physicochemical and Structural Data

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

PropertyValue
IUPAC Name tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Synonyms This compound, Boc-Phe-CMK
CAS Number 150935-37-8 (for the R-isomer), 102123-74-0 (for the S-isomer)[][3]
Molecular Formula C₁₅H₂₀ClNO₃[][3]
Molecular Weight 297.78 g/mol [][3]
Appearance Typically a white to off-white powder or solid[3]
Melting Point Approximately 103°C[3]
Boiling Point ~423.9 °C at 760 mmHg[3][4]
Density ~1.1 - 1.15 g/cm³[3][4]
Storage Recommended storage at 2-8°C

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-phenylalanine. The strategy hinges on first protecting the alpha-amino group and then converting the carboxylic acid moiety into the desired chloromethyl ketone.

G cluster_0 Step 1: N-Terminal Protection cluster_1 Step 2: Activation & Diazomethane Reaction cluster_2 Step 3: Halogenation Phe L-Phenylalanine BocPhe N-Boc-L-Phenylalanine Phe->BocPhe (Boc)₂O, Base (e.g., NaHCO₃) BocPhe_a N-Boc-L-Phenylalanine MixedAnhydride Mixed Anhydride BocPhe_a->MixedAnhydride Isobutyl Chloroformate, N-Methylmorpholine Diazoketone Diazomethyl Ketone Intermediate MixedAnhydride->Diazoketone Diazomethane (CH₂N₂) Diazoketone_a Diazomethyl Ketone Intermediate FinalProduct (3R)-3-(N-Boc-amino)-1-chloro- 4-phenyl-2-butanone Diazoketone_a->FinalProduct HCl in dioxane or ether G Protease Cysteine Protease Active Site (Cys-SH) Complex Initial Non-covalent Docking Complex Protease->Complex Binding Inhibitor Boc-Phe-CMK (R-C(=O)CH₂Cl) Inhibitor->Complex Binding CovalentAdduct Irreversible Covalent Adduct (R-C(=O)CH₂-S-Cys) Complex->CovalentAdduct Nucleophilic Attack (SN2 Reaction)

Sources

An In-depth Technical Guide to the Commercial Availability and Synthesis of Boc-Protected Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc-Protected Amino Ketones in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, tert-butyloxycarbonyl (Boc)-protected amino ketones have emerged as a class of highly valuable synthetic intermediates. Their utility stems from the presence of a ketone functionality, which serves as a versatile handle for a myriad of chemical transformations, and a protected amine that allows for controlled, stepwise elaboration of the molecular architecture.

The Boc protecting group is favored for its robustness under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, a feature that is critical in multi-step syntheses of sensitive molecules.[1][] The ketone moiety, on the other hand, is a precursor to a variety of functional groups and is a key pharmacophore in several classes of enzyme inhibitors.[3] Specifically, Boc-protected amino ketones are instrumental in the synthesis of protease inhibitors, where the ketone can act as an electrophilic "warhead" that interacts with the active site of the enzyme.[4][5] Their applications span the development of therapeutics for viral diseases, such as HIV, and treatments for cancers and inflammatory disorders through the inhibition of proteasomes and cysteine proteases.[6][7][]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Boc-protected amino ketones, a detailed, field-proven protocol for their synthesis via the Weinreb-Nahm methodology, and insights into their critical applications in medicinal chemistry.

Commercial Availability: A Survey of the Landscape

While the commercial availability of Boc-protected amino acids is widespread, the landscape for Boc-protected amino ketones is more specialized. These compounds are typically offered by suppliers focusing on building blocks for medicinal chemistry and peptide synthesis. The range of commercially available Boc-amino ketones varies in terms of the amino acid side chain, the nature of the ketone (e.g., methyl ketone, chloromethyl ketone), and the position of the amine relative to the ketone (α- or β-amino ketones).

The decision to purchase a Boc-protected amino ketone versus synthesizing it in-house is often a balance between cost, time, and the availability of the specific desired structure. For common amino acid side chains, commercial sources can provide a time-efficient route, whereas for more novel or complex structures, in-house synthesis is often necessary.

Below is a summary of representative commercially available Boc-protected amino ketones from various suppliers. This table is intended to be illustrative rather than exhaustive and researchers are encouraged to consult the online catalogs of these and other fine chemical suppliers for the most up-to-date product listings.

Compound NameStructureSupplier(s)
N-Boc-3-amino-2-butanoneCH₃-CO-CH(NHBoc)-CH₃Sigma-Aldrich, Combi-Blocks
tert-Butyl (2-oxopropyl)carbamateBoc-NH-CH₂-CO-CH₃Ark Pharm, AstaTech
N-Boc-L-leucinalBoc-NH-CH(CH₂CH(CH₃)₂)-CHOAapptec, BOC Sciences
N-Boc-L-phenylalaninalBoc-NH-CH(CH₂Ph)-CHOEnamine, Thermo Fisher
N-Boc-4-amino-2-butanoneBoc-NH-CH₂-CH₂-CO-CH₃Key Organics
tert-Butyl (3-oxobutyl)carbamateBoc-NH-(CH₂)₂-CO-CH₃Santa Cruz Biotechnology

Note: The availability and catalog numbers of these compounds are subject to change. Please verify with the respective suppliers.

In-House Synthesis: The Weinreb-Nahm Approach

For structures that are not commercially available or when large quantities are required, in-house synthesis is a viable and often necessary option. The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acids, and it is particularly well-suited for the synthesis of N-protected amino ketones.[9][10] This method involves the conversion of a Boc-protected amino acid to its corresponding Weinreb-Nahm amide, which is then reacted with an organometallic reagent (e.g., a Grignard reagent) to furnish the desired ketone. A key advantage of this method is the stability of the tetrahedral intermediate formed during the reaction, which prevents the common problem of over-addition to form a tertiary alcohol.[9]

Experimental Protocol: Synthesis of N-Boc-L-phenylalanyl Methyl Ketone

This protocol details the synthesis of N-Boc-L-phenylalanyl methyl ketone from N-Boc-L-phenylalanine as a representative example of the Weinreb-Nahm synthesis.

Step 1: Formation of the Weinreb-Nahm Amide

Materials:

  • N-Boc-L-phenylalanine (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by TLC.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-L-phenylalanine Weinreb-Nahm amide.

Step 2: Grignard Reaction to Form the Ketone

Materials:

  • N-Boc-L-phenylalanine Weinreb-Nahm amide (1.0 eq)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc-L-phenylalanine Weinreb-Nahm amide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 2-3 hours, or until completion is confirmed by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-phenylalanyl methyl ketone.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Causality Behind Experimental Choices
  • Choice of Coupling Reagents (EDC/HOBt): This combination is a standard and efficient method for amide bond formation, minimizing side reactions and racemization of the chiral center.

  • Use of DIPEA: As a non-nucleophilic base, DIPEA effectively neutralizes the hydrochloride salt of the hydroxylamine and facilitates the coupling reaction without competing as a nucleophile.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, strict anhydrous conditions are essential to prevent quenching of the Grignard reagent and ensure the desired reaction proceeds.

  • Low-Temperature Reaction: The Grignard addition is performed at 0 °C to control the reactivity and prevent potential side reactions, including the breakdown of the stable tetrahedral intermediate.

  • Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acidic quenching agent that effectively protonates the intermediate magnesium alkoxide without cleaving the acid-labile Boc protecting group.

Visualization of Workflows and Mechanisms

Logical Workflow: Sourcing Boc-Protected Amino Ketones

G cluster_0 Decision cluster_1 Commercial Sourcing cluster_2 In-House Synthesis Decision Need for Boc-Amino Ketone Search Search Supplier Catalogs (e.g., Sigma-Aldrich, Enamine) Decision->Search Is the compound commercially available? Synthesis Weinreb-Nahm Synthesis Decision->Synthesis No, or requires large scale Order Order Compound Search->Order Yes QC QC of Received Material Order->QC Final Use in Downstream Application QC->Final Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Final

Caption: Decision workflow for obtaining Boc-protected amino ketones.

Reaction Mechanism: Weinreb-Nahm Synthesis of a Boc-Amino Ketone

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation BocAA Boc-Amino Acid WA Weinreb-Nahm Amide BocAA->WA EDC, HOBt, DIPEA, Me(OMe)NH·HCl Intermediate Stable Tetrahedral Intermediate (Chelated) WA->Intermediate Grignard R'-MgBr Grignard->Intermediate Nucleophilic Attack Ketone Boc-Amino Ketone Intermediate->Ketone Aqueous Workup (NH4Cl)

Caption: Simplified mechanism of the Weinreb-Nahm ketone synthesis.

Applications in Drug Discovery: Precursors to Protease Inhibitors

Boc-protected amino ketones are particularly valuable as precursors to protease inhibitors, a class of drugs that has revolutionized the treatment of various diseases.

HIV Protease Inhibitors

The development of HIV protease inhibitors was a landmark achievement in the management of HIV/AIDS.[11] Many of these inhibitors are peptidomimetics that are designed to fit into the active site of the viral protease, preventing it from cleaving viral polyproteins into their functional components, thereby halting viral replication.[1] Boc-protected amino ketones serve as key building blocks in the synthesis of these complex molecules, allowing for the introduction of the crucial ketone or a related functionality that interacts with the active site aspartate residues of the protease.[7]

Cysteine Protease Inhibitors

Cysteine proteases, such as the cathepsins, are implicated in a range of diseases including osteoporosis, arthritis, and cancer.[5][] Inhibitors of these enzymes often feature an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine residue. Peptide methyl ketones and other derivatives synthesized from Boc-amino ketones have been shown to be effective reversible inhibitors of cysteine proteases.[12]

Dipeptidyl Boronate Proteasome Inhibitors

More recently, dipeptidyl boronic acids have emerged as potent proteasome inhibitors for the treatment of cancers like multiple myeloma.[13][14] The synthesis of these complex molecules often involves the coupling of a Boc-protected amino acid or a derivative with a boronic acid-containing fragment. The use of Boc-protected amino ketone precursors allows for the strategic construction of the dipeptidyl backbone.[15]

Conclusion

Boc-protected amino ketones are a versatile and valuable class of building blocks for drug discovery and development. While their commercial availability is more limited compared to their amino acid counterparts, reliable synthetic methods, most notably the Weinreb-Nahm ketone synthesis, provide a robust avenue for their preparation in the laboratory. The strategic application of these intermediates in the synthesis of protease inhibitors for a range of therapeutic areas underscores their importance in modern medicinal chemistry. This guide serves as a foundational resource for researchers seeking to leverage the synthetic potential of Boc-protected amino ketones in their drug discovery programs.

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  • Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. (2016). PubMed. [Link]

  • Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, part I: comprehensive understanding of the SAR of alpha-amino acid boronates. (2009). PubMed. [Link]

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  • Amino ketone formation and aminopropanol-dehydrogenase activity in rat-liver preparations. Biochemical Journal | Portland Press. [Link]

  • Acetic acid, aminooxo-. Molbase. [Link]

  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. [Link]

  • Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE).
  • Cyclic ketone inhibitors of the cysteine protease cathepsin K. (2001). PubMed. [Link]

  • Weinreb ketone synthesis. Grokipedia. [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • Activity-based probes that target diverse cysteine protease families. Stanford Medicine. [Link]

  • Peptide methyl ketones as reversible inhibitors of cysteine proteinases. (1989). PubMed. [Link]

  • Boc-L-Amino Acids Archives. Aapptec Peptides. [Link]

  • Total Synthesis of the Tricyclic Marine Alkaloids (−)-Lepadiformine ... [Link]

  • Weinreb Amides in Organic Synthesis. [Link]

  • Acetic acid, aminooxo-. Molbase. [Link]

  • Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. (1978). PubMed. [Link]

  • An efficient synthesis of a key intermediate for the preparation of the rhinovirus protease inhibitor AG7088 via asymmetric dianionic cyanomethylation of N-Boc-L-(+)-glutamic acid dimethyl ester. (2025). ResearchGate. [Link]

  • CAS No : 3303-84-2 | Product Name : Boc-Beta-Alanine. Pharmaffiliates. [Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of a Long Acting HIV Protease Inhibitor via Metal or Enzymatic Reduction of the Appropriate Chloro Ketone and Selective Zinc Enolate Condensation with an Amino Epoxide. (2025). ResearchGate. [Link]

  • Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

  • Boc-Protected Natural Amino Acids. Oakwood Chemical. [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]

  • Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor. (2009). PubMed. [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]]. Organic Syntheses Procedure. [Link]

  • Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides. [Link]

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Methodological & Application

Application Note & Detailed Protocol for the Synthesis of Boc-L-phenylalanine Chloromethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-tert-butyloxycarbonyl-L-phenylalanine chloromethyl ketone (Boc-Phe-CH₂Cl). This compound is a valuable research tool, particularly as an irreversible inhibitor of chymotrypsin-like serine proteases.[1] The protocol herein details a multi-step synthesis commencing with the protection of L-phenylalanine, followed by activation, reaction with diazomethane, and subsequent conversion to the final chloromethyl ketone product. A strong emphasis is placed on the underlying chemical principles, causality behind experimental choices, and, most critically, the stringent safety protocols required, particularly when handling the hazardous reagent diazomethane.

Introduction: The Significance of Peptide Chloromethyl Ketones

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors that have been fundamental in the study of protease function.[1] Their design is a classic example of an affinity label, where a peptide-like portion provides specificity for the active site of a target protease, and a reactive chloromethyl ketone "warhead" covalently modifies a key catalytic residue, leading to irreversible inactivation.[1]

Boc-L-phenylalanine chloromethyl ketone is specifically designed to target proteases that exhibit a preference for cleaving after large hydrophobic residues, such as phenylalanine. The Boc protecting group is a staple in peptide chemistry, preventing unwanted polymerization during the activation of the carboxyl group.[2] The final compound is a crucial reagent for studying enzyme mechanisms, identifying active proteases in complex biological samples, and serving as a foundational structure for the development of more complex therapeutic agents.[1][3]

Chemical Principles and Reaction Mechanism

The synthesis of Boc-L-phenylalanine chloromethyl ketone is a well-established, yet technically demanding, multi-step process. The overall transformation can be broken down into four key stages:

  • N-terminal Protection: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent the free amine from reacting in subsequent steps. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4]

  • Carboxyl Group Activation: The carboxylic acid of Boc-L-phenylalanine is activated to facilitate the reaction with the weakly nucleophilic diazomethane. A common and effective method is the formation of a mixed anhydride using isobutyl chloroformate and a tertiary amine base like N-methylmorpholine (NMM). This creates a highly reactive intermediate.

  • Diazomethyl Ketone Formation: The activated mixed anhydride is then treated with diazomethane (CH₂N₂). The diazomethane anion acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and loss of the mixed anhydride leaving group yields the diazomethyl ketone. This reaction must be performed at low temperatures to prevent side reactions and control the reactivity of diazomethane.

  • Halogenation: The final step involves the conversion of the diazomethyl ketone to the chloromethyl ketone. This is achieved by carefully treating the diazomethyl ketone with anhydrous hydrogen chloride (HCl). The diazoketone is protonated, forming a diazonium ion which is an excellent leaving group (N₂ gas). The chloride ion then attacks the adjacent carbon, resulting in the final product.[1]

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2 & 3: Diazomethyl Ketone Formation cluster_2 Step 4: Chloromethylation A L-Phenylalanine B Boc-L-Phenylalanine A->B (Boc)₂O, Base C Mixed Anhydride B->C Isobutyl Chloroformate, N-Methylmorpholine D Boc-Phe-Diazomethyl Ketone C->D Diazomethane (CH₂N₂) E Boc-L-Phenylalanine Chloromethyl Ketone D->E Anhydrous HCl

Caption: Overall workflow for the synthesis of Boc-L-phenylalanine chloromethyl ketone.

Detailed Experimental Protocol

This protocol is divided into the constituent steps of the synthesis. Extreme caution must be exercised during Steps 3B and 3C due to the use of diazomethane.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Typical GradeSupplierNotes
L-PhenylalanineC₉H₁₁NO₂165.19≥99%Sigma-Aldrich, etc.
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25≥98%Sigma-Aldrich, etc.(Boc)₂O
1,4-DioxaneC₄H₈O₂88.11AnhydrousAcros, etc.Peroxide-free
Sodium HydroxideNaOH40.00ACS ReagentFisher Scientific, etc.
Isobutyl ChloroformateC₅H₉ClO₂136.58≥98%Sigma-Aldrich, etc.Keep dry
N-Methylmorpholine (NMM)C₅H₁₁NO101.15≥99%Sigma-Aldrich, etc.Anhydrous, redistilled
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousAcros, etc.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific, etc.
Diazomethane (CH₂N₂)CH₂N₂42.04N/AGenerated in situEXTREMELY TOXIC & EXPLOSIVE
Hydrogen ChlorideHCl36.46Anhydrous gas or solution in etherVarious
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific, etc.For extraction/crystallization
HexaneC₆H₁₄86.18ACS GradeFisher Scientific, etc.For crystallization
Step-by-Step Methodology

Step A: Synthesis of N-Boc-L-Phenylalanine [2][5]

  • To a 500 mL flask, add L-phenylalanine (16.5 g, 100 mmol) and dissolve it in a mixture of 1,4-dioxane (100 mL) and 1N sodium hydroxide solution (110 mL). Stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 23.0 g, 105 mmol) to the solution portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir vigorously overnight (approx. 16 hours). The reaction progress can be monitored by TLC (Thin Layer Chromatography) to confirm the consumption of the starting amino acid.[5]

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane.

  • Dilute the remaining aqueous solution with 150 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow, careful addition of cold 1N HCl. A white precipitate of Boc-L-phenylalanine will form.

  • Extract the product into ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield a white solid.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure N-Boc-L-phenylalanine.[5]

Step B: Synthesis of Boc-L-phenylalanine Diazomethyl Ketone [1]

WARNING: Diazomethane is highly toxic, carcinogenic, and explosive. This procedure must be performed in a dedicated, certified chemical fume hood with a blast shield. Use only fire-polished glassware with no sharp edges or ground glass joints where possible to minimize the risk of detonation.[6][7] All personnel must be thoroughly trained and wear appropriate PPE, including a lab coat, safety glasses, and face shield.[8]

  • Dissolve N-Boc-L-phenylalanine (13.25 g, 50 mmol) in 200 mL of anhydrous THF in a 500 mL flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -15 °C using an acetone/ice bath.

  • Add N-methylmorpholine (NMM) (5.5 mL, 50 mmol) dropwise while maintaining the temperature at -15 °C.

  • Slowly add isobutyl chloroformate (6.5 mL, 50 mmol) dropwise over 20 minutes. Ensure the temperature does not rise above -10 °C. A white precipitate of NMM hydrochloride will form. Stir the mixture for an additional 15 minutes at -15 °C to ensure complete formation of the mixed anhydride.

  • In a separate apparatus specifically designed for diazomethane generation (e.g., from a precursor like Diazald®), prepare an ethereal solution of diazomethane (approx. 60-70 mmol). This should be done immediately before use. Do not store diazomethane solutions. [8][9]

  • Filter the cold mixed anhydride suspension through a pre-cooled sintered glass funnel directly into the ethereal solution of diazomethane at 0 °C. The filtration removes the NMM hydrochloride salt.

  • Rinse the reaction flask with a small amount of cold, anhydrous THF and add it to the diazomethane solution.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it stand at 4 °C overnight in the fume hood.

  • Crucially, quench any excess diazomethane. This is done by the dropwise addition of glacial acetic acid at 0 °C until the characteristic yellow color of diazomethane disappears and gas evolution (N₂) ceases.[1]

  • Remove the solvent under reduced pressure (with caution, using a trap cooled with liquid nitrogen) to obtain the crude Boc-L-phenylalanine diazomethyl ketone as a yellow oil or solid. This crude product is typically used in the next step without further purification.

Step C: Synthesis of Boc-L-phenylalanine Chloromethyl Ketone [1]

  • Dissolve the crude diazomethyl ketone from the previous step in 150 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Bubble anhydrous hydrogen chloride (HCl) gas gently through the solution or add a pre-prepared saturated solution of HCl in anhydrous ether dropwise.

  • Monitor the reaction by TLC. The reaction is usually rapid, marked by the evolution of nitrogen gas and the disappearance of the diazomethyl ketone spot.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude Boc-L-phenylalanine chloromethyl ketone.

Purification and Characterization
  • Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system like diethyl ether/hexane can be employed.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure. The characteristic signal for the -CH₂Cl protons typically appears around 4.3-4.6 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): To confirm the molecular weight (M.W. of C₁₅H₂₀ClNO₃ is 299.78 g/mol ).

    • FT-IR Spectroscopy: To identify key functional groups, such as the carbonyl stretches of the Boc group and the ketone.

Mandatory Safety Protocols for Diazomethane

Handling diazomethane is one of the most hazardous operations in a synthesis laboratory. Adherence to strict safety protocols is non-negotiable.

  • Designated Area: All work with diazomethane must be conducted in a designated, clearly marked chemical fume hood.[6] The hood's performance should be verified before starting.

  • Specialized Glassware: Use only fire-polished glassware with smooth surfaces. Avoid ground glass joints and any glassware with scratches or sharp edges, as these can initiate explosions.[7] Clear-Seal® joints are recommended.

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory: flame-retardant lab coat, safety glasses, a face shield, and appropriate gloves (butyl rubber or neoprene are recommended).[6] Double gloving is a prudent measure.

  • No Storage: Diazomethane should always be generated immediately prior to use and consumed in the subsequent reaction. It should never be stored.[8][9]

  • Controlled Environment: Avoid exposure to direct sunlight, strong artificial light, rough surfaces, and alkali metals, as these can trigger violent decomposition.[6][7]

  • Emergency Preparedness: An emergency plan must be in place. All lab personnel must know the location of safety showers, eyewash stations, and fire extinguishers. In case of exposure, seek immediate medical attention.[6][7] For spills, evacuate the area and follow established institutional procedures.[6]

Alternative, Safer Reagents

Given the extreme hazards of diazomethane, modern synthetic chemistry has moved towards safer alternatives. For the synthesis of chloromethyl ketones, researchers should consider methods that avoid diazomethane, such as:

  • Using (trimethylsilyl)diazomethane, which is reported to be less explosive, though still highly toxic.[10]

  • Employing sulfoxonium ylides to generate a methyl ketone that can be subsequently halogenated.[10]

  • Utilizing flow chemistry setups that generate and immediately consume diazomethane, minimizing the amount present at any given time and thus reducing the risk.[11][12]

Concluding Remarks

The synthesis of Boc-L-phenylalanine chloromethyl ketone is a powerful tool for chemical biology and drug discovery. The protocol described provides a detailed pathway to this molecule. However, the successful and safe execution of this synthesis is contingent upon meticulous experimental technique, a thorough understanding of the reaction mechanisms, and an unwavering commitment to safety, especially concerning the handling of diazomethane. Researchers are strongly encouraged to evaluate newer, safer synthetic alternatives where feasible.

References

  • Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). J-Stage. Available at: [Link]

  • Standard Operating Procedures for Handling Diazomethane. University of New Mexico - Environmental Health & Safety. Available at: [Link]

  • Diazomethane | Division of Research Safety. University of Illinois. Available at: [Link]

  • Hazardous Substance Fact Sheet: Diazomethane. New Jersey Department of Health. Available at: [Link]

  • Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778–4784. Available at: [Link]

  • Standard Operating Procedure: Diazomethane. University of Georgia Research. Available at: [Link]

  • Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry. Available at: [Link]

  • Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses. Available at: [Link]

  • Synthesis and Characterization of Some Novel Boc-Phenylalanine Conjugated Diamine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Diazomethane and alternatives. Reddit: r/Chempros. Available at: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]

  • Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives. Part 2. Chloromethylation of N-Imine-Protected Amino Acid Esters. ResearchGate. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate. Available at: [Link]

  • Continuous synthesis and transformation of diazomethane. E3S Web of Conferences. Available at: [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron. Available at: [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link]

  • Analogues of the cytostatic and antimitogenic agents chlamydocin and HC-toxin: synthesis and biological activity of chloromethyl ketone and diazomethyl ketone functionalized cyclic tetrapeptides. PubMed. Available at: [Link]

Sources

diastereoselective reduction of N-Boc-amino ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Reduction of N-Boc-Amino Ketones


-Amino Ketone Reduction

Executive Summary

The diastereoselective reduction of N-Boc-protected


-amino ketones is a pivotal transformation in the synthesis of chiral 1,2-amino alcohols, motifs ubiquitous in HIV protease inhibitors (e.g., Saquinavir, Atazanavir), statins, and antibiotics.

This guide provides a definitive technical workflow to access either syn- or anti-diastereomers with high fidelity. Unlike simple ketones, N-Boc-amino ketones possess a carbamate group capable of participating in chelation-controlled transition states or acting as a steric bulk determinant in Felkin-Anh models.

Key Takeaway:

  • For Syn-Selectivity: Use Zinc Borohydride (

    
    )  to enforce a rigid 5-membered chelate.
    
  • For Anti-Selectivity: Use Sodium Borohydride (

    
    )  in polar protic solvents or L-Selectride  to disrupt chelation and rely on steric (Felkin-Anh) control.
    

Mechanistic Foundation

The stereochemical outcome is dictated by the competition between the Cram-Chelate model and the Felkin-Anh model .[1]

The Divergent Pathways
  • Chelation Control (Syn-Selective): The N-Boc carbonyl oxygen is Lewis basic. In the presence of a coordinating metal cation (e.g.,

    
    , 
    
    
    
    ), the metal bridges the ketone carbonyl and the carbamate oxygen. This "locks" the rotation of the C
    
    
    -C(=O) bond. The hydride attacks from the face opposite the bulky amino acid side chain (
    
    
    ), yielding the syn-isomer (relative configuration of the amine and alcohol).
  • Felkin-Anh Control (Anti-Selective): In the absence of chelation (using non-coordinating cations like

    
     in MeOH or bulky counterions), the N-Boc group acts as the "Large" substituent. To minimize torsional strain, the C-N bond aligns perpendicular to the carbonyl plane. The hydride attacks the carbonyl on the trajectory of the "Small" group (usually H) rather than the "Medium" group (
    
    
    
    ), yielding the anti-isomer.
Visualization of Transition States

G cluster_0 Pathway A: Chelation Control (Syn) cluster_1 Pathway B: Felkin-Anh Control (Anti) Start N-Boc-Amino Ketone ReagentA Zn(BH4)2 / Et2O Start->ReagentA ReagentB NaBH4 / MeOH or L-Selectride Start->ReagentB TS_Chelate 5-Membered Zn-Chelate (Rigid Geometry) ReagentA->TS_Chelate Metal Coordination ProductA Syn-Amino Alcohol (Major) TS_Chelate->ProductA Hydride Attack (Less Hindered Face) TS_Felkin Open Transition State (Steric Control) ReagentB->TS_Felkin Solvation/Bulk ProductB Anti-Amino Alcohol (Major) TS_Felkin->ProductB Bürgi-Dunitz Trajectory

Figure 1: Mechanistic divergence driven by reagent selection.

Critical Reagent Selection Guide

The following table summarizes the expected Diastereomeric Ratio (dr) based on reagent and solvent conditions.

Target StereochemistryReagentSolventTempTypical dr (Syn:Anti)Mechanism
High Syn


(anhydrous)
-78°C> 95:5Chelation (Zn)
Moderate Syn


/ THF
-78°C80:20Partial Chelation
Moderate Anti

MeOH / EtOH-78°C20:80Felkin-Anh
High Anti L-SelectrideTHF-78°C< 5:95Steric (Bulky Hydride)
High Anti

+

MeOH-78°C< 10:90Luche / Felkin-Anh

Experimental Protocols

Protocol A: Syn-Selective Reduction (Zinc Borohydride)

Rationale: Zinc borohydride is neutral and coordinates strongly to oxygen, maximizing the chelation effect without racemizing the labile


-center.

Safety Note:


 is not commercially stable and must be prepared in situ or stored as a cold ether solution. It is moisture-sensitive.
  • Preparation of

    
     (0.15 M in Ether): 
    
    • To a dry flask under Argon, add anhydrous

      
       (10.0 g, fused) and dry Diethyl Ether (150 mL). Stir until dissolved.
      
    • Add

      
       (11.0 g, excess) carefully.
      
    • Stir the suspension at room temperature for 24 hours.

    • Allow solids to settle. Decant the clear supernatant (approx 0.15 M

      
      ) into a dry, Argon-flushed storage bottle. Store at 0°C.
      
  • Reduction Procedure:

    • Dissolve the N-Boc-amino ketone (1.0 equiv) in anhydrous

      
       (0.1 M concentration).
      
    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add the

      
       solution (1.5 equiv) dropwise via syringe over 10 minutes.
      
    • Stir at -78°C for 2–4 hours. Monitor by TLC (Note: N-Boc groups can be sensitive to strong Lewis acids, but Zn is mild).

    • Quench: Carefully add water or saturated

      
       solution at -78°C.
      
    • Warm to room temperature and extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography. Syn-isomers typically elute differently than anti-isomers (often more polar due to internal H-bonding capability).

Protocol B: Anti-Selective Reduction (Luche Conditions)

Rationale: Cerium chloride activates the ketone but coordinates poorly with the carbamate in methanol (due to solvent competition), favoring the open Felkin-Anh transition state.

  • Procedure:

    • Dissolve the N-Boc-amino ketone (1.0 equiv) and

      
       (1.2 equiv) in Methanol  (0.2 M).
      
    • Cool the mixture to -78°C .

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Stir at -78°C for 1 hour.

    • Quench: Add saturated

      
       solution.
      
    • Allow to warm to room temperature.[2] Evaporate most of the Methanol under reduced pressure.

    • Extract the aqueous residue with

      
       or EtOAc.
      
    • Dry and concentrate.[3]

Process Optimization & Troubleshooting

Use this decision tree to troubleshoot low selectivity or yield.

G Start Evaluate Crude NMR (dr) CheckSelectivity Is dr acceptable? Start->CheckSelectivity Yes Proceed to Purification CheckSelectivity->Yes Yes No Analyze Failure Mode CheckSelectivity->No No SynFail Target: Syn Result: Low dr No->SynFail AntiFail Target: Anti Result: Low dr No->AntiFail SolventCheck Check Solvent: Is it anhydrous Et2O? SynFail->SolventCheck TempCheck Lower Temp to -90°C or switch to Zn(BH4)2 SolventCheck->TempCheck THF promotes Anti ReagentSwitch Switch to L-Selectride (Increase Steric Bulk) AntiFail->ReagentSwitch ProtectingGroup Change N-Boc to N-Trityl (Increase steric bulk) ReagentSwitch->ProtectingGroup If still low

Figure 2: Optimization logic for diastereocontrol.

Self-Validating Checks:

  • Racemization Check: Verify the optical purity of the starting material. If the

    
    -center racemizes before reduction, you will observe a 50:50 mixture of enantiomeric pairs (4 isomers total).
    
  • Conversion vs. Selectivity: If conversion is low at -78°C, do not warm rapidly. Instead, add more reagent or extend time. Warming often degrades diastereoselectivity.

References

  • Reetz, M. T. (1984). "Chelation Control in the Addition of Nucleophiles to Chiral

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition, 23(8), 556–569. Link
  • Jurczak, J., Pikul, S., & Bauer, T. (1986). "Stereoselective Synthesis of 1,2-Amino Alcohols." Tetrahedron, 42(2), 447–488. Link

  • Bürgi, H. B., & Dunitz, J. D. (1974). "Stereochemistry of reaction paths at carbonyl centres." Tetrahedron, 30(12), 1563–1572. Link

  • Hoffmann-La Roche. (1994). "Synthesis of Saquinavir: A Novel HIV Proteinase Inhibitor." Journal of Organic Chemistry, 59(13), 3656–3664. (Demonstrates industrial application of these reductions). Link

  • Oishi, T., & Nakata, T. (1990). "New Aspects of Stereoselective Synthesis of 1,3-Polyols." Synthesis, 1990(08), 635–645. (Detailed protocols on

    
     preparation). Link
    

Sources

Application Note: Continuous Flow Synthesis for HIV Protease Inhibitor Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the transition of critical HIV Protease Inhibitor (PI) synthetic steps from batch to continuous flow processing. We focus on two high-risk/high-precision modules: (1) The safe, in-situ generation of diazomethane for the synthesis of chiral


-chloroketones (the universal "warhead" precursor for Darunavir and Atazanavir), and (2) The multi-step synthesis of the Atazanavir biaryl hydrazine intermediate. These protocols demonstrate superior safety profiles, enhanced stereocontrol, and significant reductions in process time compared to traditional batch methods.

Introduction: The Flow Advantage in Antiretrovirals

HIV Protease Inhibitors (PIs) such as Darunavir and Atazanavir share complex peptidomimetic cores derived from chiral amino acids. Batch synthesis of these cores is plagued by two major bottlenecks:

  • Safety Hazards: The Arndt-Eistert homologation, essential for extending the amino acid carbon chain, typically requires diazomethane (

    
    ), a volatile, toxic, and explosive reagent.[1]
    
  • Thermal Instability: Intermediates like mixed anhydrides and hydrazones are prone to degradation or racemization under prolonged batch processing times.

Continuous flow chemistry resolves these issues by minimizing the active volume of hazardous reagents (Process Intensification) and providing precise residence time control to outrun degradation kinetics.

Module 1: Safe Synthesis of Chiral -Chloroketones

Target: Phenylalanine-derived


-chloroketone (Key intermediate for Darunavir/Atazanavir).
Mechanism:  Arndt-Eistert Homologation via in-situ Diazomethane.
The "Tube-in-Tube" Diazomethane Strategy

Handling isolated diazomethane in batch is restricted at scale due to explosion risks. In this protocol, we utilize a Tube-in-Tube reactor.[1][2]

  • Inner Tube: Gas-permeable Teflon AF-2400.

  • Outer Tube: Impermeable PTFE.

  • Principle: Diazomethane is generated in the inner channel and permeates through the membrane into the outer channel containing the substrate. The toxic gas never exists in a headspace, effectively eliminating explosion risk.

Experimental Protocol

Reagents:

  • Feed A: N-Boc-L-Phenylalanine (0.5 M) + N-Methylmorpholine (NMM) in THF.

  • Feed B: Isobutyl chloroformate (IBCF) (0.55 M) in THF.

  • Feed C (Generator): Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in DMF.

  • Feed D (Activator): KOH (aq).

  • Feed E (Quench): Anhydrous HCl (4 M in Dioxane).

Workflow:

  • Mixed Anhydride Formation: Feed A and Feed B are mixed at 0°C (Residence time: 10s) to form the mixed anhydride.

  • Diazomethane Generation: Feed C and Feed D are pumped into the inner tube of the reactor.

    
     gas is generated and crosses the membrane.
    
  • Diazoketone Formation: The mixed anhydride (flowing in the outer tube) reacts with the permeating

    
     to form the 
    
    
    
    -diazoketone.[3]
  • Chlorination: The stream is mixed with Feed E (HCl) to convert the diazoketone to the

    
    -chloroketone immediately.
    
Process Diagram (Graphviz)

Diazomethane_Flow cluster_inputs Reagent Feeds A N-Boc-Phe (Feed A) Mixer1 Micro-Mixer (0°C) A->Mixer1 B IBCF (Feed B) B->Mixer1 C Diazald (Feed C) TubeInTube Tube-in-Tube Reactor (Membrane Permeation) C->TubeInTube Inner Channel D KOH (aq) (Feed D) D->TubeInTube Inner Channel E HCl (anhydrous) (Feed E) Mixer2 Quench Mixer (20°C) E->Mixer2 Mixer1->TubeInTube Mixed Anhydride Stream (Outer) TubeInTube->Mixer2 Diazoketone Stream (Outer) Waste Waste (Spent Diazald) TubeInTube->Waste Inner Channel Output Product α-Chloroketone (Collection) Mixer2->Product N2 Gas Release

Figure 1: Tube-in-Tube reactor setup for the safe handling of diazomethane in the synthesis of HIV PI building blocks.

Module 2: Multistep Synthesis of Atazanavir Biaryl Hydrazine

Target: Biaryl Hydrazine Intermediate (Precursor to Atazanavir).[4] Challenge: Handling solids (hydrazones) and performing sequential organometallic steps without isolation.

The Integrated Workflow

This protocol couples a Palladium-catalyzed Suzuki-Miyaura reaction directly to a hydrazine condensation, followed by hydrogenation.[4][5][6][7]

Step 1: Suzuki Coupling

  • Substrates: 2-chloropyridine derivative + Phenylboronic acid.

  • Catalyst:

    
     (homogenous).
    
  • Conditions: 120°C, 10 min residence time.

  • Innovation: Use of a back-pressure regulator (BPR) allows superheating solvents above their boiling points to accelerate kinetics.

Step 2: Hydrazone Formation

  • Reagent: Boc-Hydrazine.[4]

  • Conditions: The output of Step 1 is mixed directly with hydrazine.

  • Critical Parameter: Temperature control at 60°C prevents the precipitation of the hydrazone intermediate, which can clog microchannels.

Step 3: Hydrogenation

  • Reactor: H-Cube® or packed bed reactor (Pd/C).

  • Conditions: 50 bar

    
    , 50°C.
    
  • Result: Reduction of the hydrazone to the chiral hydrazine.

Comparative Data: Batch vs. Flow
ParameterBatch ProcessContinuous Flow ProcessImprovement
Reaction Time (Total) > 24 Hours40 Minutes36x Faster
Overall Yield 53%74%+21%
Intermediate Isolation Required (2 isolations)None (Telescoped)Streamlined
Safety High (Diazomethane handling)Intrinsic (Small volume)Risk Mitigated

(Data sourced from Kappe et al., Org. Biomol. Chem., 2013)[4][5]

Workflow Diagram (Graphviz)

Atazanavir_Flow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Hydrogenation S1_In Aryl Halide + Boronic Acid + Pd Reactor1 Heated Coil Reactor (120°C, 10 min) S1_In->Reactor1 Reactor2 Mixing Coil (60°C) Reactor1->Reactor2 Biaryl Product Hydrazine Boc-Hydrazine Hydrazine->Reactor2 PackedBed Pd/C Cartridge (Heterogeneous) Reactor2->PackedBed Crude Hydrazone H2_Source H2 Gas (50 bar) H2_Source->PackedBed Final Final PackedBed->Final Atazanavir Intermediate

Figure 2: Telescoped 3-step synthesis of the Atazanavir biaryl hydrazine intermediate.

Troubleshooting & Critical Parameters (Expert Insights)

Managing Precipitates (The "Killer" of Flow)

In the Atazanavir protocol, the hydrazone intermediate has low solubility.

  • Solution: Do not cool the stream between Step 1 and Step 2. Maintain the system temperature >50°C.

  • Solvent Choice: Use Ethanol/Water mixtures which solubilize the inorganic salts from the Suzuki coupling while maintaining organic solubility.

Diazomethane Permeation Control

In the Tube-in-Tube system (Module 1), the stoichiometry of diazomethane is controlled by the pressure of the inner channel.

  • Guidance: Maintain a positive pressure differential (Inner > Outer) to ensure consistent flux. However, excessive pressure can cause bubble formation in the outer stream, disrupting the residence time distribution.

  • Optimization: Use a back-pressure regulator (40-60 psi) on the outer channel to keep the solvent liquid and increase gas solubility.

References

  • Continuous Flow Synthesis of Atazanavir Intermediate: Dalla-Vechia, L., Reichart, B., Glasnov, T., et al. (2013).[4][5][6] A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry. [Link]

  • Continuous Flow Synthesis of

    
    -Chloroketones: 
    Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014).[1] Continuous Flow Synthesis of 
    
    
    
    -Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]
  • Tube-in-Tube Reactor Technology: Mastronardi, F., et al. (2013). Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor. Organic Letters. [Link]

  • Darunavir Synthesis Overview: Ghosh, A. K., et al. (2007). Design and Synthesis of Darunavir. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Note: High-Fidelity Boc Deprotection for Chloromethyl Ketone (CMK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Challenge

The "Acidolysis vs. Electrophile" Conflict

Chloromethyl ketones (CMKs) are potent, irreversible protease inhibitors that function by alkylating the active site histidine or cysteine of target enzymes (e.g., serine proteases like chymotrypsin or cysteine proteases like caspases). The synthesis of these "warheads" often requires the removal of an N-terminal tert-butoxycarbonyl (Boc) group.

The central challenge is a chemical conflict:

  • Boc Removal requires strong acid (acidolysis).

  • CMK Stability is compromised by nucleophiles. While CMKs are relatively stable to anhydrous acid, they are highly unstable in the presence of water or bases, which are standard in typical peptide workups.

Critical Failure Mode: The most common failure is not the deprotection reaction itself, but the workup . Standard neutralization (e.g., NaHCO₃ wash) will instantly hydrolyze the chloromethyl ketone to a hydroxymethyl ketone (inactive) or cause cyclization if a proximal nucleophile is present.

This guide details the Anhydrous HCl/Dioxane Method (The Gold Standard) and a modified TFA Method , focusing heavily on the non-aqueous isolation required to preserve the warhead.

Part 2: Mechanistic Insight & Reaction Design

The Degradation Pathways

To preserve the CMK, one must understand how it degrades.

  • Hydrolysis: In aqueous base (or even neutral water over time), the chlorine is displaced by hydroxide, forming a hydroxymethyl ketone (

    
    ).
    
  • Cyclization: If a nucleophilic side chain (e.g., His, unprotected Lys) is nearby, the CMK will self-alkylate, forming a cyclic byproduct.

  • Acid-Catalyzed Solvolysis: In the presence of strong acid and a nucleophilic solvent (like methanol), the ketone can form hemiketals that facilitate chlorine displacement.

Strategic Reagent Choice
ReagentSuitabilityWhy?
4M HCl in Dioxane High The industry standard (Kettner & Shaw). Dioxane is non-nucleophilic and volatile. The product precipitates as an HCl salt, avoiding aqueous workup.
TFA / DCM Medium Usable but risky. TFA is difficult to remove completely without heating (which degrades CMK). Requires strictly anhydrous conditions.
HBr / Acetic Acid Low Too harsh; bromide is a better nucleophile and can displace the chloride (Halogen exchange).

Part 3: Detailed Experimental Protocols

Protocol A: The Gold Standard (Anhydrous HCl/Dioxane)

Reference: Adapted from Kettner & Shaw (1978) and modern variations.

Prerequisites:

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared). Must be anhydrous.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE (pre-chilled to 0°C).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Boc-protected peptide-CMK (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane.

    • Note: If solubility is poor, a small amount of dry DCM or glacial acetic acid can be added, but pure dioxane is preferred.

  • Acidolysis: Add 4.0 M HCl/Dioxane (10–20 equiv of HCl) to the reaction vessel at room temperature (20–25°C).

    • Reaction Time: Stir for 30–45 minutes. Do not exceed 1 hour unless monitoring confirms incomplete cleavage.

    • Monitoring: TLC (check disappearance of starting material) or HPLC (if rapid).

  • Precipitation (The Critical Isolation Step):

    • Do NOT add water. Do NOT neutralize.

    • Pour the reaction mixture slowly into a vigorously stirring excess (10x volume) of cold anhydrous diethyl ether (0°C).

  • Filtration: The deprotected peptide-CMK will precipitate as a white hydrochloride salt.

    • Filter rapidly under a nitrogen blanket (using a sintered glass funnel).

    • Wash the cake 3x with cold ether to remove residual HCl and Boc byproducts (tert-butyl chloride/isobutylene).

  • Drying: Dry the solid immediately under high vacuum over P₂O₅ or KOH pellets to remove trace acid/solvent.

Yield Expectation: >90% quantitative conversion.

Protocol B: The Scavenger-Free TFA Method

Use this only if the peptide contains acid-sensitive side chains incompatible with HCl, or if solubility in dioxane is impossible.

Prerequisites:

  • Reagent: Trifluoroacetic acid (TFA), HPLC grade, >99%.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Preparation: Prepare a solution of 50% TFA in DCM (v/v). Cool to 0°C.[1][2]

    • Warning: Do not use water or thioanisole scavengers if possible. Triisopropylsilane (TIS) can be used (1-2%) if strictly necessary for side-chain protection (e.g., Trp), but it complicates purification.

  • Reaction: Add the cold TFA/DCM solution to the solid Boc-peptide-CMK. Stir at 0°C .[1][2]

    • Reaction Time: 15–30 minutes maximum. CMKs are less stable in TFA than in HCl.

  • Workup (Evaporation):

    • Immediately concentrate the mixture on a rotary evaporator at low temperature (< 30°C) . Do not heat.

    • Co-evaporate 3x with toluene or DCM to strip residual TFA.

  • Precipitation: Triturate the resulting oil/residue with cold diethyl ether to generate a solid. Filter and dry as in Protocol A.

Part 4: Quality Control & Validation

To ensure the warhead is intact, you must validate the structure immediately after isolation.

H NMR Validation

The chloromethyl ketone moiety provides a distinct diagnostic signal.

  • Signal: A singlet (or diastereotopic AB quartet) integrating to 2 protons.

  • Shift: Typically

    
     4.2 – 4.5 ppm .
    
  • Failure Indicator: If you see a shift to

    
     4.0 – 4.1 ppm (hydroxymethyl) or loss of integration, hydrolysis has occurred.
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: Chlorine has a natural abundance of

    
    Cl (75%) and 
    
    
    
    Cl (25%).
  • Diagnostic: Look for the 3:1 isotopic ratio (M and M+2 peaks).

  • Failure Indicator:

    • Hydrolysis:[3] Mass decreases by roughly 18 Da (loss of HCl, gain of H₂O? actually

      
      ). Correction: Calculation: 
      
      
      
      . The product will be [M-18]+ relative to the parent.
    • Cyclization: Mass decreases by 36 Da (loss of HCl).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is an oil, not solid Residual solvent or impure peptideTriturate with hexane/ether mix. Lyophilization is risky (moisture); stick to precipitation.
Loss of Cl isotope pattern Hydrolysis during workupEnsure Ether is anhydrous. Eliminate any aqueous wash steps.
Multiple spots on TLC Side chain alkylationReduce reaction time. Perform reaction at 0°C. Check if His/Lys are protected.

Part 5: Process Visualization

The following diagram illustrates the decision logic and workflow for the HCl/Dioxane method.

BocDeprotection Start Start: Boc-Peptide-CMK Solubility Check Solubility in Dioxane Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble Reaction Add 4M HCl/Dioxane (Anhydrous) 30-45 min @ 20°C Soluble->Reaction AddCosolvent Add minimal dry DCM or AcOH Insoluble->AddCosolvent AddCosolvent->Reaction Precipitation Pour into Cold Diethyl Ether (0°C) (10x Volume) Reaction->Precipitation Precipitate Salt Filtration Filter & Wash (Ether) NO AQUEOUS WASH Precipitation->Filtration Isolate Solid Drying Vacuum Dry over P2O5 Filtration->Drying QC QC: 1H NMR (4.2-4.5 ppm) MS (3:1 Isotope) Drying->QC

Figure 1: Workflow for the deprotection of Boc-peptidyl chloromethyl ketones using the anhydrous HCl/Dioxane method. Note the strict avoidance of aqueous extraction.

Part 6: References

  • Kettner, C., & Shaw, E. (1978).[4][5][6] Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein.[4][5][6][7] Biochemistry, 17(22), 4778–4784.[6][7] [Link]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[8] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[8][9][10][11] Journal of Peptide Research, 58(4), 338–341.[8][9] [Link]

Sources

Application Notes and Protocols for the Analytical Monitoring of Chiral Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Stereochemical Challenge of Chiral Ketones

Chiral ketones are fundamental building blocks in modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and fragrances.[1] The specific three-dimensional arrangement, or stereochemistry, of these molecules is paramount, as different enantiomers of the same compound can exhibit dramatically different biological activities.[2] Consequently, the ability to accurately and reliably monitor the stereochemical outcome of a synthetic reaction producing chiral ketones is not merely a matter of analytical curiosity but a critical necessity for process development, quality control, and regulatory compliance.[3]

This comprehensive guide provides an in-depth exploration of the primary analytical techniques employed to monitor the synthesis of chiral ketones. Moving beyond a simple recitation of methods, this document delves into the underlying principles of each technique, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance required to select, develop, and validate robust analytical methods for their specific applications.

I. Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography is the cornerstone of enantioselective analysis, offering direct separation of enantiomers and providing a precise measure of enantiomeric excess (ee).[1][4] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the separation of chiral compounds, including ketones.[2][] Its adaptability to various modes of operation (normal-phase, reversed-phase, and polar organic) and the vast array of commercially available CSPs make it a powerful tool for method development.[6]

Enantiomeric separation on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[7] These complexes have different association constants, leading to a difference in their retention on the column. The most common CSPs are based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, cyclodextrins, and Pirkle-type phases.[2][8] For chiral ketones, polysaccharide-based CSPs are often the first choice due to their broad applicability.[9][10]

Diagram: Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Select Analyte & Prepare Racemic Standard B Choose a Set of Diverse Chiral Stationary Phases (CSPs) A->B C Screen with Generic Mobile Phases (NP & RP) B->C D Identify Promising CSP/Mobile Phase Combinations C->D E Optimize Mobile Phase Composition (e.g., Hexane/IPA ratio) D->E F Adjust Flow Rate and Temperature E->F G Evaluate Resolution (Rs), Selectivity (α), and Analysis Time F->G H Achieve Baseline Separation (Rs > 1.5) G->H I Validate Method (Linearity, Accuracy, Precision) H->I J Analyze Synthetic Samples I->J K Determine Enantiomeric Excess (ee) J->K

Caption: A structured workflow for developing a robust chiral HPLC method.

This protocol provides a general framework for the analysis of a chiral ketone using a polysaccharide-based CSP in normal-phase mode.

1. Sample Preparation:

  • Prepare a stock solution of the racemic ketone standard at approximately 1 mg/mL in a suitable solvent (e.g., hexane/isopropanol mixture).[11]

  • For reaction monitoring, dilute an aliquot of the reaction mixture to a similar concentration. Ensure the sample is free of particulates by filtering through a 0.45 µm syringe filter.[11]

2. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: e.g., Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)).[8][10]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) n-hexane:IPA.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the ketone has significant absorbance (e.g., 254 nm).[12]

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and to confirm separation.

  • Inject the sample from the synthesis.

  • Identify the peaks corresponding to the enantiomers based on the retention times from the racemic standard.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomer peaks.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Parameter Typical Value/Range Significance
Resolution (Rs) > 1.5 for baseline separationA measure of the degree of separation between two peaks.
Selectivity (α) > 1.1The ratio of the retention factors of the two enantiomers.
Analysis Time 5 - 30 minutesDependent on mobile phase composition and flow rate.
B. Chiral Gas Chromatography (GC)

For volatile and thermally stable chiral ketones, chiral GC offers excellent resolution and sensitivity.[13][14] The technique often utilizes cyclodextrin-based chiral stationary phases.

In chiral GC, the separation mechanism involves the formation of transient diastereomeric inclusion complexes between the volatile enantiomers and the derivatized cyclodextrin CSP.[14] The stability of these complexes differs for each enantiomer, leading to different elution times.

1. Sample Preparation:

  • Prepare a dilute solution of the ketone sample (racemic standard or reaction mixture) in a volatile organic solvent such as hexane or dichloromethane.[15]

  • The concentration should be in the range of 10-100 µg/mL.

2. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl).

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injection Port Temperature: 250 °C.

  • Oven Temperature Program: Start with an initial temperature (e.g., 110 °C) and ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 160 °C).

  • Detector Temperature: 250 °C.

4. Analysis Procedure:

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run the temperature program and record the chromatogram.

5. Data Analysis:

  • Similar to HPLC, calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

II. Spectroscopic Techniques: Probing Chirality through Light-Matter Interactions

Spectroscopic methods provide valuable information about the stereochemistry of chiral ketones, often complementing the data obtained from chromatography.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess.[16] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be created in the NMR tube.[17]

The most common approach involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[18][19]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form non-covalent diastereomeric complexes with the analyte enantiomers.[20] This results in separate, observable signals for each enantiomer in the NMR spectrum.[18]

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form covalent diastereomers, which inherently have different NMR spectra.[7]

Diagram: NMR Analysis with a Chiral Solvating Agent

G A Racemic Ketone (R-enantiomer & S-enantiomer) B Add Chiral Solvating Agent (CSA) A->B C Formation of Transient Diastereomeric Complexes (R-Ketone/CSA & S-Ketone/CSA) B->C D Acquire NMR Spectrum C->D E Observe Separate Signals for Diastereomers D->E F Integrate Signals to Determine Enantiomeric Ratio E->F

Caption: Workflow for determining enantiomeric excess using NMR with a CSA.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the chiral ketone sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Gently mix the contents of the NMR tube.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Spectral Analysis:

  • Identify a proton signal in the ketone that is well-resolved into two distinct signals (or sets of signals) corresponding to the two diastereomeric complexes.

  • Carefully integrate these separated signals.

  • Calculate the enantiomeric ratio from the integration values.

B. Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules.[21][22] They measure the differential absorption of left and right circularly polarized light.[23]

  • Vibrational Circular Dichroism (VCD): This technique probes the stereochemistry by examining the differential absorption of circularly polarized infrared light by vibrational transitions.[21] The VCD spectrum is highly sensitive to the 3D structure of the molecule.[24] By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration can be determined.[25][26]

  • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions.[22] Similar to VCD, the comparison of experimental and calculated ECD spectra allows for the assignment of absolute configuration.[27][28]

While primarily used for determining absolute configuration, both VCD and ECD can, in principle, be used to determine enantiomeric excess, as the magnitude of the CD signal is proportional to the excess of one enantiomer.[28]

III. Polarimetry: A Classical Approach to Chirality

Polarimetry is a traditional and straightforward technique for monitoring reactions involving chiral compounds.[29][30] It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance.[31][32]

Chiral molecules have the ability to rotate the plane of polarized light.[31] The angle of rotation is dependent on the concentration of the chiral substance, the path length of the light through the sample, the wavelength of the light, and the temperature. The specific rotation, [α], is a characteristic physical property of a chiral compound.

During a stereoselective synthesis, the progress of the reaction can be monitored by measuring the optical rotation of the reaction mixture over time.[29] An increase in the magnitude of the optical rotation indicates the formation of an excess of one enantiomer. While polarimetry is excellent for qualitative monitoring, it is less accurate for precise determination of enantiomeric excess compared to chromatography, as the presence of other chiral species (starting materials, byproducts) can interfere with the measurement.[13][33]

1. Instrumentation:

  • A polarimeter with a sodium lamp (D-line, 589 nm).

2. Sample Preparation:

  • At various time points during the reaction, withdraw an aliquot of the reaction mixture.

  • If necessary, quench the reaction in the aliquot.

  • Dissolve the aliquot in a suitable achiral solvent to a known concentration in a polarimeter cell of a known path length.

3. Measurement:

  • Measure the optical rotation of the solution.

  • Plot the optical rotation versus time to monitor the progress of the asymmetric induction.

Conclusion: An Integrated Approach to Chiral Analysis

The successful monitoring of chiral ketone synthesis relies on the intelligent application of a suite of analytical techniques. Chiral chromatography, particularly HPLC, remains the definitive method for the accurate determination of enantiomeric excess. NMR spectroscopy, with the aid of chiral auxiliaries, offers a powerful in-solution alternative. Chiroptical methods like VCD and ECD are indispensable for the unambiguous assignment of absolute configuration. Finally, polarimetry provides a simple and rapid means of tracking the progress of a stereoselective reaction.

By understanding the principles, strengths, and limitations of each of these techniques, and by following robust, well-designed protocols, researchers can gain a comprehensive understanding of the stereochemical course of their synthetic transformations, ultimately leading to the efficient and reliable production of enantiomerically pure chiral ketones.

References

  • Bertolasi, V., Ferretti, V., Gilli, G., & Scatturin, A. (2011). Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. Chirality, 23(7), 543-550. [Link]

  • Šimek, P., & El-Khatib, A. H. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Metabolomics. Humana, New York, NY. [Link]

  • da Silva, J. A. F., & de Andrade, J. B. (2006). Selective Reduction of Hindered Chiral Ketones. Analysis of Diastereoisomeric Products by Gas Chromatography and Polarimetry. The Chemical Educator, 11(6), 406–407. [Link]

  • Shashikala, M. N. (2002). Circular dichroism and absorption spectra of chiral ketone. I 2 complexes in solution. Journal of Molecular Structure, 607(1-3), 223-228. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • GAO Tek. (n.d.). Applications of Polarimeters in the Chemical Industry. [Link]

  • Research and Reviews. (2023, September 21). Significance and Applications of Polarimetry in Scientific Field. Research and Reviews: Journal of Chemistry. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Journal of chromatographic science, 53(5), 720–726. [Link]

  • Chromtech. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Abbate, S., Longhi, G., Lebon, F., & Castiglioni, E. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules, 25(20), 4829. [Link]

  • Haq, I., & Ali, S. (2018). Chromatograms depicting bioconversion of pro chiral ketones. HPLC... [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • Boesl, U. (2007). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. mediaTUM. [Link]

  • Hossain, M. Z., & Liu, H. J. (2020). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 8, 590. [Link]

  • da Silva, J. A. F., & de Andrade, J. B. (2006). Selective Reduction of Hindered Chiral Ketones. Analysis of Diastereoisomeric Products by Gas Chromatography and Polarimetry. ResearchGate. [Link]

  • King, A. O., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • Bera, A. (2022, October 20). Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

  • James, T. D. A., & El-Gendy, A. A. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1954-1959. [Link]

  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Chirality in Chemical Synthesis. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Wikipedia. (2023, December 26). Vibrational circular dichroism. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. [Link]

  • Wikipedia. (2023, December 1). Chiral analysis. [Link]

  • University of Tokyo. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188. [Link]

  • University of Leicester. (2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. YouTube. [Link]

  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia MDPI. [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • SciSpace. (n.d.). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. [Link]

  • ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • ResearchGate. (n.d.). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. [Link]

  • USP-NF. (n.d.). 〈782〉 Vibrational Circular Dichroism Spectroscopy. [Link]

  • Autschbach, J. (2011). Circular dichroism: electronic. WIREs Computational Molecular Science, 1(4), 512-528. [Link]

  • Pirkle, W. H., & Sikkenga, D. L. (1976). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 41(19), 3169-3172. [Link]

  • Kowalczyk, B. (2024). Chapter 5: A Brief Overview of the Chiral Agents. In NMR Spectroscopy in Pharmaceutical Analysis. IntechOpen. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega. [Link]

  • Anslyn, E. V., et al. (2021). Chiral solvating agents. U.S.
  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Application Note: Enzymatic Synthesis of Chiral Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amino ketones are potent pharmacophores and unstable intermediates often sequestered as salts or cyclized forms (e.g., pyrrolidines) in drug synthesis. Traditional chemical synthesis (e.g., Neber rearrangement,


-amination) often suffers from harsh conditions and poor stereocontrol. This guide details the biocatalytic synthesis of chiral amino ketones  using 

-Transaminases (

-TAs)
and Promiscuous Lipases . We focus on two high-value workflows: the regioselective amination of diketones to generate chiral amino ketone intermediates and the lipase-catalyzed Mannich reaction for

-amino ketone synthesis.

Introduction & Mechanistic Grounding

The Challenge of Chiral Amino Ketones

-Amino ketones are thermodynamically unstable as free bases, prone to self-condensation into pyrazines or oxidation. Biocatalysis offers a unique advantage: kinetic trapping . Enzymes can generate these species under mild conditions (neutral pH, ambient temperature) where they can be immediately derivatized, reduced, or cyclized in a cascade.
The Primary Engine: -Transaminases ( -TAs)

The most robust route to chiral amines is the transamination of prochiral ketones.


-TAs operate via a Ping-Pong Bi-Bi mechanism  utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.
  • Half-Reaction 1: The amine donor (e.g., isopropylamine or L-alanine) transfers its amino group to the PLP-enzyme complex, forming Pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (acetone or pyruvate).

  • Half-Reaction 2: The prochiral ketone substrate binds to the PMP-enzyme. The amino group is transferred to the substrate, regenerating PLP and releasing the chiral amine product.

Critical Constraint: The reaction is reversible (


). Successful synthesis requires driving the equilibrium toward the product.

TransaminaseMechanism EnzPLP E-PLP (Internal Aldimine) Intermediate1 Gem-diamine Intermediate EnzPLP->Intermediate1 + Donor Donor Amine Donor (e.g., Isopropylamine) EnzPMP E-PMP (Pyridoxamine) Intermediate1->EnzPMP - Byproduct Product Chiral Amino Ketone (Product) Intermediate1->Product Release EnzPMP->Intermediate1 + Substrate Byproduct Ketone Byproduct (e.g., Acetone) Substrate Prochiral Ketone (Substrate) Product->EnzPLP Regeneration

Figure 1: Simplified Ping-Pong Bi-Bi mechanism of


-Transaminases. Note the obligatory release of the coproduct before substrate binding.

Application Note: Regioselective Amination of Diketones

This workflow addresses the synthesis of chiral amino ketones from diketones (e.g., 1,4- or 1,5-diketones).[1]


-TAs exhibit exquisite steric sensitivity, allowing the exclusive amination of a sterically unhindered ketone (e.g., methyl ketone) while leaving a bulkier ketone (e.g., phenyl ketone) untouched.
Strategic Choices
  • Enzyme Selection: (S)-selective

    
    -TAs (e.g., Vibrio fluvialis, Chromobacterium violaceum) or (R)-selective variants (e.g., Arthrobacter sp.).
    
  • Amine Donor: Isopropylamine (IPA) is preferred for industrial protocols because the coproduct (acetone) is volatile and can be removed to shift equilibrium. However, IPA can be inhibitory. Alternatively, L-Alanine is used with a recycling system (LDH/GDH).

  • Buffer: HEPES or Potassium Phosphate (pH 7.0–8.0). PLP is unstable in Tris buffer over long durations due to Schiff base formation with the buffer amine.

Protocol: Asymmetric Synthesis of Chiral Amino Ketones

Objective: Synthesis of (S)-4-amino-1-phenylpentan-1-one from 1-phenylpentane-1,4-dione.

Materials
  • Enzyme: Commercial

    
    -TA (e.g., Codexis ATA-113 or equivalent V. fluvialis mutant).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 10 mM stock in water.

  • Substrate: 1,5-Diketone (20–50 mM).

  • Donor: Isopropylamine (IPA) hydrochloride (1 M, pH adjusted to 7.5).

  • Solvent: DMSO (as cosolvent, max 10-15% v/v).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Methodology
  • Preparation of Reaction Mix (10 mL scale):

    • Dissolve substrate (e.g., 50 mg) in DMSO (1 mL).

    • Prepare 8 mL of Phosphate Buffer (100 mM, pH 7.5) containing 1 mM PLP.

    • Add Isopropylamine (IPA) to a final concentration of 1 M (approx. 0.8 mL of pure amine, pH adjusted carefully with HCl). Note: High IPA concentrations drive equilibrium but can denature enzymes. Screening 0.5 M vs 1.0 M is recommended.

  • Reaction Initiation:

    • Add the enzyme powder (lyophilized crude preparation: 10–20 mg/mL) or liquid concentrate (1–2% v/v) to the buffer/IPA mix.

    • Add the substrate/DMSO solution dropwise while stirring.

    • Control: Run a blank reaction without enzyme to check for spontaneous background amination or degradation.

  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm).

    • Equilibrium Shift: If using an open system, allow acetone to evaporate (use a fume hood). For closed systems, add an inert gas sweep (N2) to strip acetone.

  • Monitoring:

    • Sample 50 µL every 2 hours.

    • Quench with 100 µL Acetonitrile + 0.1% Formic Acid.

    • Centrifuge (10,000 x g, 5 min) to remove protein.

    • Analysis: HPLC (C18 column). The amino ketone product is often more polar than the diketone.

    • Tip: If the product cyclizes (e.g., to a pyrroline), monitor the cyclic imine peak.

  • Workup & Isolation:

    • Once conversion >90% (typically 24h), acidify to pH 2.0 with HCl to stabilize the amino ketone as a salt.

    • Wash with Ethyl Acetate (removes unreacted diketone).

    • Lyophilize the aqueous phase to obtain the amino ketone hydrochloride salt.

Workflow Start Substrate: 1,5-Diketone Reaction Reaction: Buffer pH 7.5 + 1M IPA + ATA Enzyme (30°C, 24h) Start->Reaction Shift Equilibrium Shift: Acetone Evaporation Reaction->Shift Check HPLC Check: Conversion > 90%? Shift->Check Check->Reaction No Acidify Acidify to pH 2.0 (Traps Amino Ketone as Salt) Check->Acidify Yes Wash EtOAc Wash (Remove unreacted ketone) Acidify->Wash Isolate Lyophilize Aqueous Phase Product: Amino Ketone HCl Wash->Isolate

Figure 2: Workflow for the regioselective amination of diketones using Isopropylamine (IPA) as the amine donor.

Application Note: -Amino Ketones via Enzymatic Mannich Reaction

While transaminases dominate


-chiral amine synthesis, Lipases  (specifically Candida antarctica Lipase B, CALB) have shown promiscuous activity in catalyzing the Mannich reaction (C-C bond formation) to form 

-amino ketones.
Mechanism

The lipase acts as a mild Lewis acid/base catalyst (via the Ser-His-Asp triad) to activate the ketone donor (forming an enolate/enol equivalent) and the imine acceptor formed in situ from an aldehyde and aniline.

Protocol: One-Pot Three-Component Synthesis

Target: Synthesis of


-amino ketones from Acetophenone, Benzaldehyde, and Aniline.
  • Reaction Mix:

    • Acetophenone (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Aniline (1.1 mmol)

    • Solvent: Ethanol (2 mL) or solvent-free (if liquid substrates).

    • Enzyme: Immobilized CALB (e.g., Novozym 435), 20 mg.

  • Procedure:

    • Mix reagents in a glass vial.

    • Add enzyme.[2][3][4][5][6]

    • Shake at 30–40°C for 12–24 hours.

    • Note: This reaction generates water. Lipases are stable, but excessive water can reverse the imine formation. Ethanol helps solubilize the system.

  • Workup:

    • Filter off the immobilized enzyme (can be reused).

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water to obtain the pure

      
      -amino ketone.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Product inhibition or unfavorable equilibrium.Switch from IPA to Alanine/LDH/GDH recycling system to remove pyruvate (inhibitor).
Poor Solubility Substrate is too hydrophobic.Add 10-20% DMSO or Methanol . Note: Check enzyme stability in cosolvent first.
Product Degradation

-Amino ketone instability.[7]
Acidify immediately to pH <3 upon completion, or perform a cascade reduction (add Alcohol Dehydrogenase) to form the amino alcohol.
Low Enantiomeric Excess (ee) Spontaneous background reaction.Lower the temperature to 20°C. Ensure buffer pH is not too high (>8.5 promotes racemization).

References

  • Transaminase Cascades & Regioselectivity

    • Mathew, S., et al. (2023).[6][8] "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades." ACS Catalysis.[4] Link

    • O'Reilly, E., et al. (2014). "A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines." Angewandte Chemie International Edition. Link

  • Review of Transaminase Methodology

    • Koszelewski, D., et al. (2010). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology. Link

  • Stability of Amino Ketones

    • Hellinger, J., et al. (2021). "

      
      -Ketol and 
      
      
      
      -iminol rearrangements in synthetic organic and biosynthetic reactions." Beilstein Journal of Organic Chemistry. Link
  • Enzymatic Mannich Reaction

    • Li, K., et al. (2013). "Lipase-catalyzed direct Mannich reaction in water: utilization of biocatalytic promiscuity for C-C bond formation." Green Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, specifically low yields, in this critical synthetic transformation. As a key intermediate in the synthesis of various pharmaceutically active compounds, achieving a high yield of this chiral chloromethyl ketone is often paramount.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate the complexities of this synthesis.

Understanding the Core Synthesis and Potential Pitfalls

The most common and established route to this compound begins with N-Boc-L-phenylalanine. The synthesis can be conceptually broken down into three key stages, each with its own set of challenges that can contribute to a reduction in the final product yield.

The general synthetic pathway is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-phenylalanine is activated to facilitate nucleophilic attack. This is typically achieved by forming a mixed anhydride using an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base.[1][2]

  • Formation of the Diazoketone: The activated mixed anhydride is then reacted with diazomethane (CH₂N₂) to form the corresponding α-diazoketone intermediate.[3][4][5] This step is often the most hazardous and requires careful handling of the toxic and explosive diazomethane.

  • Hydrochlorination to the Chloromethyl Ketone: The final step involves the reaction of the diazoketone intermediate with anhydrous hydrogen chloride (HCl) to yield the desired this compound product.[4][6][7]

The following diagram illustrates this common synthetic workflow:

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Hydrochlorination Boc_Phe_OH N-Boc-L-phenylalanine Mixed_Anhydride Mixed Anhydride Intermediate Boc_Phe_OH->Mixed_Anhydride Isobutyl Chloroformate, N-Methylmorpholine (NMM) Diazoketone α-Diazoketone Intermediate Mixed_Anhydride->Diazoketone Diazomethane (CH₂N₂) Final_Product (3R)-3-(N-Boc-amino)-1-chloro- 4-phenyl-2-butanone Diazoketone->Final_Product Anhydrous HCl

Caption: Common synthetic route to the target chloromethyl ketone.

Troubleshooting Guide: Addressing Low Yields

Low yields in this synthesis can often be traced back to specific issues within each of the three core steps. This section provides a systematic approach to identifying and resolving these problems.

Symptom / Observation Potential Cause(s) Recommended Action(s) & Explanation
Low conversion of starting material (N-Boc-L-phenylalanine) 1. Incomplete formation of the mixed anhydride. 2. Degradation of the mixed anhydride.1. Optimize Mixed Anhydride Formation: Ensure all reagents are anhydrous. Use a freshly opened bottle of isobutyl chloroformate. The base, typically N-methylmorpholine (NMM) or triethylamine (TEA), should also be dry. Low temperatures (-15 °C to 0 °C) are crucial to prevent side reactions and racemization.[1][2] 2. Minimize Reaction Time: The mixed anhydride is a reactive intermediate and can be unstable.[8] Proceed to the next step with diazomethane promptly after its formation is complete (typically within 30-60 minutes).
Formation of multiple unidentified byproducts 1. Racemization of the chiral center. 2. Side reactions of the mixed anhydride. 3. Impurities in the diazomethane solution.1. Control Temperature and Base: Use a weaker, sterically hindered base like N-methylmorpholine instead of triethylamine to minimize racemization. Maintain strict temperature control throughout the activation step. 2. Urethane Formation: A common side reaction is the formation of a urethane byproduct.[8][9] This can be minimized by slow, controlled addition of the chloroformate and maintaining a low reaction temperature. 3. Freshly Prepared Diazomethane: Use freshly prepared diazomethane to avoid impurities that can lead to side reactions.
Low yield after the diazomethane addition 1. Insufficient diazomethane. 2. Decomposition of the diazoketone. 3. Inefficient reaction with the mixed anhydride.1. Stoichiometry of Diazomethane: Use a slight excess of diazomethane to ensure complete conversion of the mixed anhydride. The yellow color of diazomethane should persist, indicating it is in excess. 2. Stability of Diazoketone: While some diazoketones derived from amino acids are surprisingly stable, they can still be prone to decomposition, especially in the presence of acid or upon exposure to light.[3] It is best to use the diazoketone intermediate in the next step as soon as it is formed. 3. Reaction Conditions: Ensure the reaction with diazomethane is carried out at a low temperature (typically 0 °C) to minimize side reactions.
Low yield after HCl addition 1. Incomplete reaction with HCl. 2. Degradation of the final product. 3. Formation of byproducts during hydrochlorination.1. Anhydrous Conditions: It is critical to use anhydrous HCl. The presence of water can lead to hydrolysis of the chloromethyl ketone. HCl gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, dioxane) should be used. 2. Product Stability: The final product can be sensitive to prolonged exposure to strong acid. Neutralize the reaction mixture promptly after the reaction is complete. 3. Controlled Addition of HCl: Add the HCl solution slowly at a low temperature (0 °C) to control the reaction rate and minimize the formation of byproducts.
Difficulty in purification 1. Oily product that is difficult to crystallize. 2. Co-eluting impurities during chromatography.1. Crystallization: If the product is an oil, try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether). Seeding with a small crystal can sometimes induce crystallization. 2. Chromatography: If column chromatography is necessary, use a gradient elution system to improve separation. Ensure the silica gel is not acidic, as this can degrade the product.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently below 50%. What is the most likely culprit?

A: The most common sources of significant yield loss are the formation and handling of diazomethane and the stability of the mixed anhydride intermediate. Diazomethane is volatile and can be lost if not handled properly in a well-sealed apparatus. The mixed anhydride can undergo side reactions if not used promptly after its formation.[8] Careful attention to these two steps is crucial.

Q2: I am concerned about the safety of using diazomethane. Are there any alternatives?

A: Yes, while diazomethane is a classic reagent for this transformation, its hazardous nature has led to the development of safer alternatives. One common alternative is the use of (trimethylsilyl)diazomethane. Another approach is to utilize a Weinreb amide intermediate, which can then be reacted with chloromethyllithium.[10][11] This latter method avoids the use of diazomethane altogether.

Q3: How can I confirm the formation of the mixed anhydride before adding diazomethane?

A: While in-situ monitoring can be challenging, a common practice is to rely on established reaction times and conditions. A typical procedure involves stirring the mixture of N-Boc-L-phenylalanine, a tertiary amine base, and isobutyl chloroformate at -15 °C for 30-60 minutes.[1] Assuming anhydrous conditions and pure reagents, this is generally sufficient for complete formation.

Q4: What is the optimal pH for the workup after the final HCl step?

A: After the reaction with HCl is complete, the reaction mixture should be carefully quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to a neutral pH (around 7). This will neutralize any excess HCl and help to prevent acid-catalyzed degradation of the product during extraction and purification.

Q5: Can I store the intermediate diazoketone?

A: While some α-diazoketones derived from amino acids have been shown to be relatively stable crystalline solids that can be stored,[3] it is generally recommended to use them immediately in the next step. Their stability can be unpredictable, and decomposition can occur, especially if impurities are present.

Detailed Experimental Protocols

Protocol 1: Synthesis via Mixed Anhydride and Diazomethane

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Formation of the Mixed Anhydride

  • To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (1.1 eq).

  • Stir the solution for 10 minutes.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not rise above -10 °C.

  • Stir the resulting mixture at -15 °C for 45 minutes. The formation of a white precipitate (N-methylmorpholine hydrochloride) is expected.

Step 2: Formation of the Diazoketone

  • In a separate, appropriate apparatus, generate a solution of diazomethane in anhydrous diethyl ether. (Caution: Diazomethane is highly toxic and explosive. This should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions in place).

  • Add the ethereal solution of diazomethane (approximately 2-3 eq) to the cold mixed anhydride suspension from Step 1.

  • Allow the reaction mixture to warm to 0 °C and stir for 2-3 hours. The persistence of a yellow color indicates an excess of diazomethane.

Step 3: Formation of the Chloromethyl Ketone

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of anhydrous HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether) until the yellow color of the diazoketone disappears and nitrogen evolution ceases.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.

Protocol 2: Alternative Synthesis via Weinreb Amide

This protocol offers a potentially safer alternative by avoiding the use of diazomethane.

Step 1: Synthesis of the Weinreb Amide

  • Couple N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the corresponding Weinreb amide.[12] This reaction is typically carried out in an aprotic solvent like DMF or DCM.

  • Purify the Weinreb amide by standard extraction and crystallization or chromatography.

Step 2: Formation of the Chloromethyl Ketone

  • To a solution of the purified Weinreb amide in anhydrous THF at -78 °C, add a solution of chloromethyllithium (typically generated in situ from chloroiodomethane and n-butyllithium).[11]

  • Stir the reaction at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification as described in Protocol 1.

The following diagram illustrates the Weinreb amide alternative workflow:

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Reaction with Chloromethyllithium Boc_Phe_OH N-Boc-L-phenylalanine Weinreb_Amide N-Boc-L-phenylalanine Weinreb Amide Boc_Phe_OH->Weinreb_Amide N,O-dimethylhydroxylamine, Coupling Agent (e.g., HATU) Final_Product (3R)-3-(N-Boc-amino)-1-chloro- 4-phenyl-2-butanone Weinreb_Amide->Final_Product Chloromethyllithium (ClCH₂Li)

Caption: Alternative synthesis via a Weinreb amide intermediate.

Data Summary

The following table provides a comparison of typical yields and key reaction conditions for the two primary synthetic routes discussed. These values are representative and can vary based on scale and specific experimental conditions.

Parameter Mixed Anhydride / Diazomethane Route Weinreb Amide Route
Starting Material N-Boc-L-phenylalanineN-Boc-L-phenylalanine
Key Reagents Isobutyl chloroformate, NMM, Diazomethane, HClN,O-dimethylhydroxylamine, Coupling agents, Chloromethyllithium
Typical Overall Yield 50-70%60-80%
Key Advantages Well-established, uses common reagents.Avoids the use of hazardous diazomethane.
Key Disadvantages Requires handling of highly toxic and explosive diazomethane. Mixed anhydride can be unstable.Requires an additional synthetic step to prepare the Weinreb amide. Chloromethyllithium is highly reactive and requires low temperatures.

References

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Fehrentz, J. A., et al. (2004). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters, 45(39), 7291-7294. Available from: [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available from: [Link]

  • Singh, J., et al. (2000). Weinreb amides. Journal of Organic Chemistry, 65(25), 8567-8569. Available from: [Link]

  • ResearchGate. Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations. Available from: [Link]_

  • Davies, S. G., et al. (2009). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, (36), 5347-5359. Available from: [Link]

  • Corey, E. J., et al. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(24), 3435-3438. Available from: [Link]

  • Chen, F. M., & Benoiton, N. L. (1979). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 57(15), 2044-2051. Available from: [Link]

  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Available from: [Link]

  • Google Patents. Mixed anhydride method of preparing peptides.
  • Organic Chemistry Portal. 3.4 Acid Anhydrides. Available from: [Link]

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]

  • ResearchGate. Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. Available from: [Link]

  • ChemRxiv. Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis of a-Diazoketone by the Action of Diazoalkanes on Propionic Anhydride. Available from: [Link]

  • Master Organic Chemistry. Diazomethane (CH2N2). Available from: [Link]

  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of Boc-protected AADDKs. Activation of the amino acids (A)... Available from: [Link]

  • PMC. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Available from: [Link]

  • Baran Lab. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of α-diazoketone by the action of diazoalkanes on butyric anhydride. Available from: [Link]

  • Semantic Scholar. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available from: [Link]

  • PubMed. The properties of peptidyl diazoethanes and chloroethanes as protease inactivators. Available from: [Link]

  • Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: http://www.orgsyn.org/demo.aspx?prep=CV7P0132
  • LookChem. (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PubMed. [Synthesis and properties of 1-chloro-3-amino-4-phenyl-butanone-2, an inhibitor of leucine aminopeptidase from bovine eye lenses]. Available from: [Link]

  • Vaia. Problem 1 Tosyl-L-phenylalanine chlorometh... Available from: [Link]

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side reactions in chloromethyl ketone synthesis from amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptidyl Chloromethyl Ketone Synthesis Current Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

System Overview: The Reaction Network

Before addressing specific tickets, we must visualize the "Happy Path" versus the "Failure Modes." In chloromethyl ketone (CMK) synthesis, the critical junction is the Mixed Anhydride intermediate.

Figure 1: Reaction Pathway & Failure Modes This diagram maps the standard synthesis of an N-protected amino acid to a CMK and identifies exactly where side reactions (Racemization, Wolff Rearrangement, Esterification) diverge.

CMK_Synthesis Start N-Protected Amino Acid MixedAnhydride Mixed Anhydride (Activated Intermediate) Start->MixedAnhydride 1. iBuOCOCl / NMM -15°C, THF MethylEster Methyl Ester [IMPURITY: Unreacted Acid] Start->MethylEster Residual Acid + CH2N2 Azlactone Azlactone (Oxazolone) [SIDE REACTION: Racemization] MixedAnhydride->Azlactone Base too strong (TEA) Temp > -10°C Diazoketone Diazoketone (Intermediate) MixedAnhydride->Diazoketone 2. Diazomethane (CH2N2) Excess, 0°C Wolff Ketene -> Homologated Ester [SIDE REACTION: Wolff Rearrangement] Diazoketone->Wolff Light / Ag Catalyst (Loss of N2) CMK Chloromethyl Ketone (Final Product) Diazoketone->CMK 3. Anhydrous HCl (Quench)

Caption: Logical flow of CMK synthesis. Red dashed nodes indicate critical failure points leading to impurities.

Troubleshooting Tickets (FAQs)

Ticket #001: Loss of Stereochemistry (Racemization)

User Report: "My final CMK shows significant racemization (loss of optical purity). I used Triethylamine (TEA) as the base."

Diagnosis: Racemization in this synthesis almost exclusively occurs during the Mixed Anhydride formation .

  • Mechanism: The activated mixed anhydride cyclizes to form an Azlactone (Oxazolone) . The proton on the

    
    -carbon of the azlactone is highly acidic and easily removed by base, leading to a planar enolate that reprotonates indiscriminately (racemization) [1].
    
  • Root Cause: Triethylamine (TEA) is too strong a base and often contains hydrochloride salts that catalyze this cyclization.

Resolution Protocol:

  • Switch Base: Replace TEA with N-Methylmorpholine (NMM) . NMM is a weaker base with steric properties that minimize proton abstraction from the

    
    -carbon [1].
    
  • Temperature Control: The activation step (Reaction 1) must be strictly controlled at -15°C to -20°C . Temperatures above -10°C exponentially increase azlactone formation.

  • Activation Time: Do not let the mixed anhydride "sit." React with diazomethane immediately (within 1-2 minutes) after formation.

Ticket #002: Unexpected Mass Peak (M-14 or M+14)

User Report: "LC-MS shows the desired product but also a major impurity. It corresponds to the Methyl Ester of my starting material."

Diagnosis: This is a classic issue of Incomplete Activation .

  • Mechanism: Diazomethane is a potent methylating agent for carboxylic acids. If your starting amino acid is not 100% converted to the mixed anhydride before you add diazomethane, the residual acid will react directly with diazomethane to form the methyl ester (

    
    ).
    
  • Alternative (M+14): If you see a mass of Product + 14 (homologation), this is the Wolff Rearrangement . The diazoketone lost

    
     to form a ketene, which reacted with water/alcohol to form a chain-extended ester/acid [2].[1]
    

Resolution Protocol:

Impurity Signal Cause Corrective Action

| Methyl Ester | Residual Starting Material | Ensure 1.05 eq of Isobutyl Chloroformate (IBCF) and NMM. Allow adequate activation time (but <5 mins) before


 addition. |
| Homologated Acid  | Wolff Rearrangement | Exclude Light!  Diazoketones are photosensitive.[2] Wrap the reaction flask in aluminum foil during the diazomethane step and HCl quench. |
Ticket #003: Low Yield & "Oiling Out"

User Report: "The reaction turned into a dark oil during the HCl quench. Yield is <30%."

Diagnosis: This indicates Hydrolysis or Polymerization .

  • Aqueous Acid: If you used aqueous HCl (e.g., concentrated HCl), water competes with the chloride ion. Instead of forming the chloromethyl ketone (

    
    ), you form the hydroxymethyl ketone (
    
    
    
    ) or hydrolyze the diazoketone back to the acid [3].
  • Vigorous Decomposition: Adding HCl too fast generates heat, which can decompose the diazo group violently or cause oligomerization of the reactive CMK product [4].

Resolution Protocol:

  • Reagent Quality: Use Anhydrous HCl in Dioxane or Ether (commercial 4M solutions). Do not use aqueous acid.

  • Quench Technique:

    • Cool the diazoketone solution to 0°C.

    • Add HCl/Dioxane dropwise.

    • Stop exactly when nitrogen evolution ceases. Excess acid can degrade the product or acid-labile protecting groups (like Boc).

Ticket #004: Safety Alert (Diazomethane)

User Report: "We are scaling up to 10g. Can we use the same glass kit?"

Critical Safety Warning: STOP. Diazomethane is explosive, carcinogenic, and highly toxic.

  • Ground Glass Joints: Rough surfaces (ground glass) can trigger detonation of diazomethane.

  • Light: Strong light can trigger explosion.[3]

Mandatory Safety Protocol:

  • Glassware: Use Clear-Seal™ (flame-polished) joints or cork stoppers. Never use ground glass joints for diazomethane distillation or storage [5].

  • Blast Shield: All reactions involving >1 mmol of diazomethane must be performed behind a blast shield.

  • Quenching: Never dispose of active diazomethane. Quench excess with dilute Acetic Acid in Ether until the yellow color disappears before disposal.

Optimized Experimental Workflow

This protocol minimizes side reactions based on the mechanisms discussed above.

Step 1: Mixed Anhydride Activation

  • Dissolve N-protected amino acid (1.0 eq) in anhydrous THF (0.2 M).

  • Add N-Methylmorpholine (1.05 eq) .

  • Cool to -15°C (Use Ice/Salt or Cryocooler).

  • Add Isobutyl Chloroformate (1.05 eq) dropwise.

  • Wait time: Stir for exactly 2 minutes. (Too short = Methyl Ester; Too long = Racemization).

Step 2: Diazoketone Formation

  • Filter: Quickly filter off the NMM·HCl salt (precipitate) using a chilled sintered glass funnel (optional but cleans up the reaction).

  • Addition: Add the filtrate to a pre-prepared, cold (0°C) solution of Diazomethane in Ether (excess, ~2.5 eq).

    • Note: Do not add Diazomethane to the anhydride; add anhydride to the Diazomethane to ensure excess

      
       is always present.
      
  • Incubation: Stir at 0°C to RT for 1 hour. Wrap flask in foil.

Step 3: Conversion to CMK

  • Cool the yellow diazoketone solution to 0°C.

  • Add 4N HCl in Dioxane dropwise.

  • Monitor gas evolution (

    
    ). Stop addition immediately when bubbling ceases and the yellow color fades.
    
  • Workup: Wash with sat.

    
     (to remove traces of acid), then Brine. Dry over 
    
    
    
    .

References

  • Anderson, G. W., et al. "Racemization control in the synthesis of peptides by the mixed anhydride procedure." Journal of the American Chemical Society, vol. 89, no. 19, 1967, pp. 5012-5017. Link

  • Kettner, C., & Shaw, E. "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology, vol. 80, 1981, pp. 826-842. Link

  • Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, vol. 102, no. 12, 2002, pp. 4639-4750. Link

  • Schoellmann, G., & Shaw, E. "Direct evidence for the presence of histidine in the active center of chymotrypsin." Biochemistry, vol. 2, no. 2, 1963, pp. 252-255. Link

  • Organic Syntheses. "Diazomethane." Org.[4][5][6] Synth., Coll. Vol. 2, p. 165, 1943. Link

Sources

Technical Support Center: Diastereoselective Amino Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for scientists facing challenges with diastereoselective amino ketone reductions.

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Advanced Synthesis Support Module. You are likely here because your reduction yielded a 50:50 mixture of diastereomers, or you need to invert your current stereoselectivity (e.g., from anti to syn).

This guide treats your reaction not as a "recipe" but as a controllable system defined by Sterics , Electronics , and Chelation .

The Diagnostic Framework (Decision Matrix)

Before altering reagents, you must diagnose the controlling paradigm of your substrate. Use this logic flow to determine your troubleshooting path.

DecisionMatrix Start START: Analyze Substrate ProtectingGroup Check Nitrogen Protecting Group (PG) Start->ProtectingGroup IsChelating Is PG a Lewis Base? (Boc, Cbz, Bn, Free Amine) ProtectingGroup->IsChelating Yes IsBulky Is PG Non-Chelating/Bulky? (N,N-Dibenzyl, Tosyl) ProtectingGroup->IsBulky No TargetSyn Target: SYN Isomer IsChelating->TargetSyn Goal TargetAnti Target: ANTI Isomer IsChelating->TargetAnti Goal IsBulky->TargetSyn Goal IsBulky->TargetAnti Goal MethodChelation STRATEGY A: Chelation Control (Zn(BH4)2, TiCl4) TargetSyn->MethodChelation Reinforce Chelation MethodDKR STRATEGY C: Dynamic Kinetic Resolution (Ru-Noyori Catalyst) TargetSyn->MethodDKR Override Substrate Bias MethodFelkin STRATEGY B: Felkin-Anh Control (L-Selectride, LiAlH4) TargetAnti->MethodFelkin Disrupt Chelation (Change PG or Solvent) TargetAnti->MethodFelkin Enhance Sterics

Figure 1: Decision matrix for selecting the reduction strategy based on protecting group chemistry and desired stereochemical outcome.

Troubleshooting "Syn" Selectivity (Chelation Control)

The Scenario: You require the syn-1,2-amino alcohol (e.g., pseudoephedrine-type geometry), but you are observing poor selectivity or anti-bias.

The Mechanism: To achieve syn-selectivity, you must lock the conformation of the


-amino ketone using a metal bridge between the carbonyl oxygen and the nitrogen lone pair. The hydride then attacks from the face opposite the bulky side chain of the chelate ring.

Key Requirements:

  • Protecting Group: Must have a lone pair available for binding (

    
    -Boc, 
    
    
    
    -Cbz,
    
    
    -Bn). Avoid
    
    
    -Tosyl or
    
    
    -dibenzyl (too steric/electron-poor).
  • Solvent: Non-coordinating solvents (Ether, DCM, Toluene) are critical. THF or MeOH will compete with the substrate for the metal center, destroying selectivity.

Protocol A: Zinc Borohydride ( ) Reduction

Zinc borohydride is the gold standard for chelation control due to the high coordination ability of


. It is not commercially stable and must be prepared fresh .

Step-by-Step Methodology:

  • Reagent Prep (0.15 M in Ether):

    • In a flame-dried flask under Argon, suspend anhydrous

      
       (1.0 equiv) in dry diethyl ether.
      
    • Add

      
       (2.2 equiv) and stir vigorously at RT for 24–48 hours.
      
    • Critical Check: The mixture should separate into a white solid (NaCl) and a clear supernatant. Cannulate the supernatant (the active reagent) into a clean, dry flask.

    • Titration: Titrate a 1 mL aliquot by hydrolyzing with 2M

      
       and measuring evolved 
      
      
      
      gas (standard gas burette method) to confirm concentration.
  • Reaction:

    • Dissolve your

      
      -amino ketone (1.0 equiv) in dry diethyl ether (0.1 M concentration).
      
    • Cool to -78 °C.[1][2][3]

    • Add the fresh

      
       solution (1.5 equiv) dropwise.
      
    • Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.

  • Workup (Caution):

    • Quench carefully with dilute acetic acid or saturated

      
      . (Caution: Hydrogen evolution).
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      

Troubleshooting Table: Chelation Failures

SymptomProbable CauseCorrective Action
Low syn selectivity (< 4:1) Solvent interferenceSwitch from THF/MeOH to Et₂O or DCM .
No Reaction Old

Reagent decomposes over days. Prepare fresh.
Unexpected anti product Nitrogen cannot chelateEnsure PG is not

-Tosyl or

-dibenzyl. If using

-Boc, ensure no strong acid traces are present (protonated amine cannot chelate).

Troubleshooting "Anti" Selectivity (Felkin-Anh Control)

The Scenario: You require the anti-1,2-amino alcohol.

The Mechanism: You must prevent chelation. The reaction then proceeds via the Felkin-Anh transition state, where the largest group (usually the protected nitrogen or the side chain) aligns perpendicular to the carbonyl to minimize torsional strain. The hydride attacks the "open" trajectory (Burgi-Dunitz angle).

Protocol B: The "Bulky-Blocker" Method

If your substrate has a chelating group (like Boc), you must overwhelm it with steric bulk or use a non-chelating cation.

Reagent Choice:

  • L-Selectride (

    
    ):  Extremely bulky. Enhances Felkin-Anh selectivity.
    
  • 
     in THF:  Lithium is a weak chelator compared to Zinc; THF solvates the Lithium, preventing substrate chelation.
    

Step-by-Step Methodology (L-Selectride):

  • Setup:

    • Dissolve

      
      -amino ketone in dry THF (THF coordinates Li, preventing chelation).
      
    • Cool to -78 °C.[1][2][3]

  • Addition:

    • Add L-Selectride (1.2 equiv, 1.0 M in THF) slowly down the side of the flask.

    • Note: The large sec-butyl groups on the boron enforce a steric approach that heavily disfavors the chelated pathway.

  • Quench:

    • Oxidative workup is required to remove organoboron byproducts. Add NaOH (3M) and

      
       (30%) carefully at 0 °C.
      

Advanced Solution: Dynamic Kinetic Resolution (DKR)

The Scenario: You have a racemic


-amino ketone (or 

-amino-

-keto ester) and need one specific enantiomer (e.g., syn-(

)) with high ee% and de%.

The Solution: Use Noyori Asymmetric Transfer Hydrogenation (ATH).[4] This method reduces the ketone and dynamically equilibrates the labile


-center, funneling the racemate into a single stereoisomer.

DKR_Pathway Racemic Racemic Substrate (Rapid Epimerization) Match Matched Isomer Racemic->Match Fast Reduction (Ru-TsDPEN) Mismatched Mismatched Racemic->Mismatched Slow Reduction Product Single Enantiomer (>98% ee, >20:1 dr) Match->Product Mismatch Mismatched Isomer Mismatch->Match Base-Catalyzed Epimerization

Figure 2: Dynamic Kinetic Resolution (DKR) workflow using Ruthenium catalysis to convert a racemic mixture into a single stereoisomer.

Protocol C: Noyori ATH (Formic Acid/TEA system)

  • Catalyst: RuCl.[5][6]

  • Solvent: 5:2 mix of Formic Acid : Triethylamine (azeotrope).

  • Procedure:

    • Mix racemic amino ketone in DCM.

    • Add the Formic Acid/TEA mix (as solvent and H-source).

    • Add Catalyst (1 mol%).[7]

    • Stir at 25–40 °C. The basic conditions (TEA) ensure the

      
      -center racemizes continuously, while the catalyst selectively reduces only one of the enantiomers.
      

Comparative Data Summary

Use this table to benchmark your expected results.

ReagentConditionsDominant EffectTypical Selectivity (Syn:Anti)

Ether, -78°CChelation (Cram)> 95:5

Ether, -78°CMixed~ 60:40 (Variable)

THF, -78°CWeak Felkin-Anh20:80
L-Selectride THF, -78°CSteric (Felkin-Anh)< 5:95

/

MeOH, -78°CChelation (Luche)90:10
Ru-TsDPEN HCOOH/TEACatalyst Chirality> 98:2 (ee > 99%)

Frequently Asked Questions (FAQ)

Q: I am using


 but still getting 1:1 mixtures. Why? 
A:  Check your solvent. If you used commercial ether containing stabilizers (BHT) or significant water, the zinc coordination is disrupted. Also, ensure your amine protecting group is actually capable of chelation. A protonated amine (

) will not chelate

; it requires the free base or a carbamate (Boc/Cbz).

Q: Can I use


 for chelation control? 
A:  On its own, no. Sodium is a poor chelator. However, if you add 

(Luche conditions) or

, you can induce chelation.

is generally superior because the counter-ion (

) is the reducing agent carrier, ensuring tight proximity.

Q: My amino ketone is unstable (epimerizes). How do I reduce it? A: If the


-center is labile, standard hydride reductions will yield a mixture of 4 isomers (syn/anti of both enantiomers). You must  use the Dynamic Kinetic Resolution (DKR) method described in Section 4 to funnel the mixture to a single product.

References

  • Gensler, W. J.; Johnson, F.; Sloan, A. D. Compounds Related to Podophyllotoxin. XII. Zinc Borohydride Reduction of Amino Ketones.[8] J. Am. Chem. Soc.[4][6][9]1960 , 82, 6074–6081. Link

  • Narasaka, K.; Ukaji, Y.; Asaka, N. Stereoselective Reduction of -Amino Ketones. Chem. Lett.1986, 15, 297.
  • Cherest, M.; Felkin, H.; Prudent, N. Torsional Strain Involving Partial Bonds. The Stereochemistry of the Lithium Aluminium Hydride Reduction of Some Simple Open-Chain Ketones. Tetrahedron Lett.[10][11]1968 , 9, 2199–2204.[12] Link

  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc.[4] Chem. Res.1997 , 30, 97–102. Link

  • Bárta-Holló, B. et al. Stereoselective Reduction of -Amino Ketones: A Review. Molecules2021, 26, 5472.

Sources

Introduction: The "Alpha-Proton" Vulnerability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preventing Racemization in N-Boc-Amino Ketone Synthesis

Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Synthesizing N-Boc-amino ketones without eroding enantiomeric excess (ee) is a classic challenge in medicinal chemistry. The core issue lies in the acidity of the


-proton . Flanked by an electron-withdrawing ketone and a carbamate (Boc) group, this proton is susceptible to removal by bases, leading to enolization. Once the enol forms, the stereocenter becomes planar (

hybridized); reprotonation occurs indiscriminately from either face, resulting in racemization.

Furthermore, activated amino acid derivatives (like acid chlorides) can cyclize into oxazolones (azlactones) . The


-proton of an oxazolone is exceptionally acidic (

), causing rapid racemization even with mild bases.

This guide details the Weinreb Amide route, the industry standard for bypassing these pitfalls, and provides a troubleshooting framework for common failure modes.

Module 1: The Safe Synthesis Protocol (Weinreb Route)

The Weinreb amide (N-methoxy-N-methylamide) strategy is superior because it separates the nucleophilic addition step from the ketone formation step.

Mechanism of Chirality Retention

Unlike standard esters or acid chlorides, Weinreb amides do not release the ketone immediately upon nucleophilic attack. Instead, they form a stable, five-membered chelate with the metal cation (Mg²⁺ or Li⁺). This "frozen" tetrahedral intermediate prevents:

  • Over-addition: The intermediate is not electrophilic, so a second equivalent of nucleophile cannot attack (preventing tertiary alcohol formation).

  • Enolization: The ketone is not generated until the reaction is quenched with acid, by which time the basic nucleophile is neutralized.

Step-by-Step Protocol

Step 1: Formation of the N-Boc-Weinreb Amide

  • Reagents: N-Boc-Amino Acid, EDCI (or HATU), N,O-Dimethylhydroxylamine HCl, N-Methylmorpholine (NMM).

  • Condition: DCM, 0°C to RT.

  • Critical Control: Use NMM or DIPEA as the base. Avoid strong bases that could deprotonate the

    
    -position. Ensure the reaction stays below 0°C during activation to prevent initial racemization.
    

Step 2: Grignard/Lithium Addition (The Critical Step)

  • Reagents: Aryl/Alkyl Grignard (

    
    ) or Organolithium (
    
    
    
    ).
  • Solvent: Anhydrous THF (Ether can be used, but THF stabilizes the chelate better).

  • Temperature: -78°C is mandatory for Lithium reagents; 0°C to -20°C is often sufficient for Grignards, but -78°C is safer for high-value chiral starting materials.

Protocol:

  • Cool the Weinreb amide solution (0.5 M in THF) to -78°C .

  • Add the organometallic reagent (2.5 - 3.0 equiv) dropwise over 30 minutes.

    • Why? Slow addition prevents local heating and runaway side reactions.

  • Stir at -78°C for 1 hour. Do not warm to RT before quenching unless monitoring confirms incomplete conversion.

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated

    
     or 1M 
    
    
    
    at 0°C.
    • Why? This "inverse quench" ensures the basic reagent is destroyed immediately as the chelate breaks down, preventing the newly formed ketone from encountering base.

Module 2: Visualization of Mechanisms

The following diagram contrasts the dangerous Oxazolone pathway (common with acid chlorides) against the stable Weinreb Chelate pathway.

RacemizationPathways Start N-Boc-Amino Acid Act Activation (e.g., Acid Chloride) Start->Act SOCl2 / PCl5 Weinreb Weinreb Amide (N-OMe, N-Me) Start->Weinreb EDCI / NH(OMe)Me Oxazolone Oxazolone (Azlactone) Act->Oxazolone Cyclization (Fast w/ Base) Racemate Racemic Mixture (Lost Chirality) Oxazolone->Racemate Rapid H-Shift (Acidic Alpha-H) Chelate Stable Tetrahedral Chelate (Mg/Li) Weinreb->Chelate R-MgBr / -78°C Ketone Chiral N-Boc Ketone (High ee) Chelate->Ketone Acidic Quench (No Enolization)

Caption: Comparison of the high-risk Oxazolone pathway (Red) versus the chirality-preserving Weinreb Chelate pathway (Green).

Module 3: Troubleshooting & FAQs

Q1: My crude NMR showed the correct product, but after silica gel chromatography, the ee dropped significantly. What happened? Diagnosis: Silica gel induced racemization.[1] Explanation: Standard silica gel is slightly acidic (


). This acidity can protonate the carbonyl, lowering the barrier for enolization of the 

-proton. Additionally, the Lewis acidic sites on silica can facilitate Boc-deprotection or direct racemization. The Fix:
  • Pre-treat the Silica: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) before packing the column.

  • Eluent: Maintain 0.5% - 1% TEA in the eluent during the run. This neutralizes the acidic silanol groups.[1]

  • Alternative: Use neutral Alumina (Activity Grade III) if the compound is extremely sensitive.

Q2: I am observing a tertiary alcohol impurity (10-15%). How do I stop over-addition? Diagnosis: Chelate instability or "hot" reagents. Explanation: While Weinreb amides resist over-addition, it is not impossible.[2] If the reaction warms up, the chelate can collapse to the ketone in situ, which then reacts with the remaining Grignard. The Fix:

  • Strict Temperature Control: Keep the reaction at -78°C.

  • Titrate Your Grignard: Ensure you aren't adding a massive excess.

  • Inverse Quench: Cannulate the reaction mixture into the acid quench. This prevents the ketone from existing in the presence of the Grignard reagent.

Q3: Can I use Friedel-Crafts acylation to make these ketones directly from the amino acid chloride? Diagnosis: High risk strategy. Explanation: Converting an N-Boc amino acid to an acid chloride almost invariably leads to oxazolone formation (see Diagram 1). Friedel-Crafts conditions (Lewis Acids like


) accelerate this racemization.
The Fix:  Avoid this route for chiral ketones. If you must use it, use "soft" Lewis acids or specific directing groups, but the Weinreb route is far more robust.

Module 4: Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation (


) alone; it is notoriously unreliable for these derivatives. You must use Chiral HPLC.

Recommended Columns & Conditions:

Column TypeStationary PhaseMobile Phase (Typical)Target Interaction
Chiralpak IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)Hexane : IPA (90:[3]10)H-bonding / Dipole
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane : EtOH (85:15)Steric / H-bonding
Chirobiotic T Teicoplanin (Macrocyclic Glycopeptide)MeOH : 0.1% TEAA (pH 4.1)Ionic / Inclusion

Note: N-Boc groups provide excellent handles for the carbamate-based columns (IC/AD/OD).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818. Link

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Amino Acids." Synthesis, 1983 , 676–678. Link

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006 . (Mechanism of Oxazolone Formation).[4][5] Link

  • BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones: Troubleshooting & Optimization." BenchChem, 2025 .[3] Link

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Report. Link

Sources

Technical Support Center: Purification of Polar Chloromethyl Ketones (CMKs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability of Peptidyl/Polar Chloromethyl Ketones Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Content ID: TS-CMK-001

Introduction: The "Warhead" Paradox

Chloromethyl ketones (CMKs) are potent irreversible inhibitors of serine and cysteine proteases. Their utility lies in the highly reactive electrophilic


-chloroketone moiety (

), which alkylates the active site histidine or cysteine.

The Paradox: The same reactivity that makes them effective drugs makes them a nightmare to purify. They are prone to:

  • Nucleophilic attack (by solvents, impurities, or silica silanols).

  • Reduction/Solvolysis during workup.

  • Epoxidization/Cyclization if the pH rises above neutral.

This guide addresses the specific challenges of polar CMKs (e.g., peptide-derived), which cannot be easily extracted into organic solvents like hexane or ether.

Module 1: Synthesis & Workup (The Root Cause)[1]

Current Status: You are observing low yields or decomposition before purification begins. Diagnosis: Incomplete removal of acid (HCl) or side-reactions during the diazoketone conversion.

Q: My crude product turns dark/black upon concentration. Why?

A: This is "Acid Burn." The conversion of a diazoketone to a CMK requires anhydrous HCl. If residual HCl remains during concentration (rotary evaporation), it concentrates alongside your product, catalyzing auto-decomposition.

  • Immediate Fix: Do not concentrate to dryness directly from the reaction mixture.

  • Protocol:

    • Dilute the reaction mixture with a co-solvent (e.g., Ethyl Acetate or DCM) if solubility permits.

    • Perform a rapid wash with cold, dilute

      
       (saturated brine/bicarbonate 1:1 mix). Warning: High pH destroys CMKs. Keep contact time < 1 min.
      
    • Dry over

      
       and concentrate.
      
  • For Highly Polar (Water-Soluble) CMKs: If you cannot extract into organic solvent, Lyophilize directly. The HCl will sublime off as gas during freeze-drying, leaving the crude solid without thermal degradation.

Q: I see multiple spots on TLC after the HCl step. Is my reaction incomplete?

A: Likely not. It is likely Chlorohydrin formation . If water was present during the HCl addition (e.g., wet solvent or wet HCl gas generation), the acid catalyzes the addition of water to the ketone/diazoketone, forming a chlorohydrin impurity.

  • Prevention: Ensure strictly anhydrous conditions for the HCl generation (e.g., dripping

    
     onto solid NaCl and passing gas through a 
    
    
    
    drying tube).

Module 2: Chromatographic Challenges

Current Status: The compound streaks on silica or vanishes during column chromatography.

Q: Can I use silica gel chromatography?

A: Proceed with extreme caution. Standard silica is slightly acidic (pH 4–5) and possesses active silanol groups.

  • The Risk: CMKs can alkylate surface silanols or undergo acid-catalyzed rearrangement.

  • The "Base" Trap: Never use triethylamine (Et3N) to neutralize the silica. CMKs will alkylate the amine, destroying your product immediately.

  • The Solution: Use Rapid Flash Chromatography .

    • Use a steep gradient (e.g., 0%

      
       10% MeOH in DCM).
      
    • Limit column residence time to < 10 minutes.

Q: My peptide CMK is too polar for Normal Phase. What now?

A: Switch to Reverse-Phase HPLC (RP-HPLC) . This is the gold standard for polar peptidyl CMKs.

  • Stationary Phase: C18.

  • Mobile Phase: Water / Acetonitrile + 0.1% TFA.[1]

    • Note: The CMK warhead is generally stable in 0.1% TFA (pH ~2) for the duration of a run.

  • Post-Run: Lyophilize fractions immediately. Do not leave them in solution for days.

Module 3: Non-Chromatographic Purification

Current Status: You want to avoid the risks of chromatography entirely.

Q: How can I precipitate a polar CMK?

A: Use the "Cold Ether Crash" method. Most polar peptide CMKs are soluble in Methanol (MeOH) but insoluble in Diethyl Ether (


).
  • Dissolve crude oil in minimal MeOH (e.g., 1 mL per gram).

  • Add dropwise into vigorously stirring ice-cold

    
     (100 mL).
    
  • A white precipitate should form.

  • Centrifuge (do not filter, as hygroscopic peptides turn to goo on air) and decant.

Q: How do I extract a water-soluble CMK from the reaction mix?

A: Use Salting Out . If your product is stuck in the aqueous layer:

  • Saturate the aqueous phase with NaCl.

  • Extract with n-Butanol or 2-Butanone (MEK) . These solvents are polar enough to pull peptides but immiscible with salt water.

Module 4: Analytical Validation

Current Status: You need to prove the "Warhead" is still active.

Q: UV visualization is weak. How do I see the CMK on TLC?

A: Use the NBP Stain (4-(p-nitrobenzyl)pyridine) . This is a specific test for alkylating agents. It proves your chloride is still reactive.

  • Preparation: 2% NBP in acetone.

  • Procedure:

    • Dip TLC plate in NBP solution.

    • Heat at 100°C for 2-3 mins.

    • Spray/dip in 10% Piperidine in acetone.

  • Result: Alkylating agents (CMKs) turn Purple/Blue against a white background.

Visual Troubleshooting Guides

Workflow 1: Synthesis & Workup Logic

CMK_Synthesis Start Start: Mixed Anhydride / Acid Chloride Diazo Add Diazomethane (CH2N2) Form Diazoketone Start->Diazo HCl_Step Add Anhydrous HCl (Gas or in Dioxane) Diazo->HCl_Step Check_Polarity Is Product Water Soluble? HCl_Step->Check_Polarity NonPolar Organic Extraction (EtOAc / DCM) Check_Polarity->NonPolar No Polar Aqueous Phase Trapped Check_Polarity->Polar Yes Wash Wash: Sat. NaHCO3 (Cold) < 1 min contact NonPolar->Wash Remove Excess Acid Lyophilize Direct Lyophilization (Removes HCl gas) Polar->Lyophilize Avoid Aqueous Workup Final Crude CMK (Store -20°C) Wash->Final Lyophilize->Final

Caption: Logic flow for converting diazoketones to CMKs, emphasizing the divergence in workup for polar vs. non-polar variants to prevent acid-mediated degradation.

Workflow 2: Purification Decision Tree

CMK_Purification Input Crude CMK Mixture State Physical State? Input->State Solid Solid / Amorphous State->Solid Crystalline Oil Oil / Gum State->Oil Sticky Recryst Recrystallization (MeOH / Et2O) Solid->Recryst Precip Cold Ether Precipitation Oil->Precip HPLC RP-HPLC (C18) Water/ACN + 0.1% TFA Flash Flash Silica (Risk of degradation) Warning Avoid Amines! Flash->Warning Do NOT use Et3N Precip->HPLC If purity < 95% Precip->Flash If non-polar

Caption: Decision matrix for purifying CMKs. Note the critical warning against amine modifiers in silica chromatography.

Summary Data: Solvent Compatibility Table

Solvent / ReagentCompatibility with CMKNotes
Methanol (MeOH) HighGood for storage and transfer.
Water + 0.1% TFA HighStable for HPLC duration (hours).
Triethylamine (Et3N) Incompatible Causes immediate alkylation/polymerization.
NaOH / KOH Incompatible Causes epoxide formation or hydrolysis.
DMSO ModerateGood for biological assays; avoid for long-term storage (oxidation risk).
Diethyl Ether HighExcellent antisolvent for precipitation.

References

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases.[2] Chemical Reviews, 102(12), 4639–4750.

  • Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255.

  • Green, G. D., & Shaw, E. (1981). Peptidyl diazomethyl ketones are specific inactivators of thiol proteases. Journal of Biological Chemistry, 256(4), 1923-1928.

  • Biotage Application Notes. (2023). How to purify hydrophilic peptides.

Sources

Technical Support Center: Optimizing Reaction Time for Boc Protection of Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc protection of phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common but critical synthetic step. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc protection of L-phenylalanine?

A1: The most common method involves reacting L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in a mixed solvent system, such as dioxane/water or acetone/water, in the presence of a base like sodium hydroxide (NaOH) or triethylamine (Et₃N).[1][2] The reaction is typically stirred at room temperature.[3]

Q2: My reaction is very slow. What are the primary factors influencing the reaction time?

A2: Several factors can affect the reaction rate:

  • Base: The presence of a base is crucial to deprotonate the amino group, increasing its nucleophilicity.[4]

  • Solvent: The choice of solvent affects the solubility of both the amino acid and the (Boc)₂O.[5]

  • Temperature: While often run at room temperature, gentle heating can sometimes accelerate the reaction.[6]

  • Steric Hindrance: Phenylalanine, with its bulky benzyl side chain, can present some steric hindrance compared to smaller amino acids.[7]

Q3: How do I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and fastest method to monitor the reaction's progress.[6][8] By spotting the reaction mixture alongside the starting material (L-phenylalanine), you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot (Boc-L-phenylalanine).[6] Staining with ninhydrin is particularly useful as it visualizes the free amine of the starting material, which will not be present in the fully protected product.

Q4: Can I run this reaction without a base?

A4: While the reaction can proceed without a base, it is generally slower. The reaction generates tert-butanol and carbon dioxide, and in the absence of an external base, another molecule of the starting amine or the generated tert-butoxide can act as a base.[4][9] For efficient and timely reactions, adding a base is highly recommended.[4]

Q5: What are common side reactions, and how can I avoid them?

A5: A common side reaction is the formation of N,N-di-Boc derivatives, especially with excess (Boc)₂O and strong basic conditions.[6] To avoid this, use a slight excess (1.1-1.5 equivalents) of (Boc)₂O.[3] For amino acids with other nucleophilic side chains, O-Boc protection can be a competing reaction, although this is not an issue for phenylalanine.[6]

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC analysis shows a significant amount of remaining L-phenylalanine even after several hours.

Possible CauseRecommended SolutionScientific Rationale
Insufficient Base Ensure at least one equivalent of base is used. For NaOH, 1.5-2.0 equivalents are common.[1]The base is required to deprotonate the ammonium salt of the amino acid, freeing the nucleophilic amine to attack the (Boc)₂O.[4]
Poor Solubility Try a different co-solvent system. Dioxane/water, THF/water, or acetone/water are common choices.[1][10]Both the amino acid and (Boc)₂O need to be sufficiently solubilized for the reaction to proceed efficiently.
Low Temperature Gently warm the reaction mixture to 40-50°C.[6]Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, thus increasing the reaction rate.
Issue 2: Low Yield of Boc-L-Phenylalanine

Symptom: After workup and purification, the isolated yield of the desired product is significantly lower than expected.

Possible CauseRecommended SolutionScientific Rationale
Product Loss During Workup During the acidic wash, ensure the pH is carefully adjusted to 2-3.[1] Use an appropriate extraction solvent like ethyl acetate.[10]The Boc-protected amino acid is soluble in the organic phase, while the unreacted phenylalanine remains in the aqueous phase at acidic pH. Improper pH can lead to partitioning of the product into the aqueous layer.
Side Reactions Use a controlled amount of (Boc)₂O (1.1-1.5 equivalents).[3] Avoid excessive heating.Over-protection (di-Boc) or other side reactions can consume the starting material and reduce the yield of the desired mono-protected product.[6]
Incomplete Reaction Monitor the reaction by TLC until the starting material is fully consumed before proceeding with the workup.[6]Prematurely ending the reaction will naturally lead to a lower yield of the product.
Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize or purify by column chromatography.

Possible CauseRecommended SolutionScientific Rationale
Residual Solvents Ensure complete removal of solvents like tert-butanol under high vacuum.[10]Residual solvents can act as impurities that hinder crystallization.
Streaking on Silica Gel For column chromatography, consider adding a small amount (e.g., 1%) of acetic acid to the eluent system.The carboxylic acid moiety of Boc-L-phenylalanine can interact strongly with the acidic silica gel, causing streaking. The addition of a competitive acid can improve the elution profile.
Presence of Di-Boc Product Optimize the reaction to minimize di-Boc formation. If present, careful column chromatography may be required for separation.The di-Boc product will have a different polarity and may co-elute with the desired product if the solvent system is not optimized.

Experimental Protocols & Visualizations

Standard Boc Protection of L-Phenylalanine

This protocol provides a general and robust method for the N-protection of L-phenylalanine.

Materials:

  • L-Phenylalanine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[3]

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq)[1]

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.

  • Add NaOH and stir until the amino acid is completely dissolved.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise while stirring.[1]

  • Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC (typically 1-4 hours).[11]

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-L-phenylalanine.[1]

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation Phe L-Phenylalanine Mix1 Dissolve & Cool to 0°C Phe->Mix1 Solvent Dioxane/Water Solvent->Mix1 Base NaOH Base->Mix1 Boc2O (Boc)₂O Reaction Stir at RT, Monitor by TLC Mix1->Reaction Add (Boc)₂O Evap Remove Dioxane Reaction->Evap Acidify Acidify to pH 2-3 Evap->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Concentrate Extract->Dry Product Boc-L-Phenylalanine Dry->Product

Caption: General experimental workflow for Boc protection.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amine of phenylalanine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[11] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[11]

Caption: Mechanism of Boc protection of an amine.

References

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • CNR-IRIS. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Available at: [Link]

  • RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Available at: [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. Available at: [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods - Wordpress. Available at: [Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available at: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available at: [Link]

  • Chemistry-Methods. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Reddit. TLC Seperation of N-Boc thiol : r/OrganicChemistry. Available at: [Link]

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Reaction / Application on synthetic works. N-Boc-4-aminomethyl-L-phenylalanine. Available at: [Link]

  • WSU. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Available at: [Link]

  • ResearchGate. Protection of Functional Groups and Stannylation of Phenylalanine. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

Sources

Technical Support Center: Large-Scale Atazanavir Impurity Management

[1]

Current Status: Operational Role: Senior Application Scientist / Process Chemistry Lead Scope: Process optimization, impurity profiling (ICH M7/Q3A), and troubleshooting for Atazanavir Sulfate synthesis.

Introduction: The Precision of Protease Inhibition

Welcome to the Atazanavir Technical Support Hub. In large-scale manufacturing of Atazanavir (Reyataz®), we face a dual challenge: constructing a complex azapeptide backbone with four chiral centers while strictly controlling genotoxic impurities (GTIs) inherent to the hydrazine chemistry used.[1]

This guide moves beyond standard SOPs. It addresses the causality of impurity formation—specifically focusing on the Hydrazine Carbamate Linker , the Epoxide Opening , and Bis-THF assembly —and provides self-validating protocols to ensure API compliance.

Module 1: Managing Genotoxic Hydrazine Impurities (GTI-A)

Context: The synthesis of Atazanavir relies heavily on tert-butyl 2-[4-(pyridin-2-yl)benzyl]hydrazinecarboxylate (often coded as GTI-A ).[1][2] As a hydrazine derivative, this is a structural alert for genotoxicity.[2] Regulatory limits (TTC) often demand levels <1-5 ppm in the final API.[1]

Troubleshooting Guide

Q: Despite multiple washes, residual GTI-A (Hydrazine Carbamate) remains above 10 ppm in the intermediate.[1] Why is it persisting?

A: The issue is likely "Inclusion Complexation" during crystallization, not just surface contamination. Hydrazine derivatives are excellent hydrogen bond donors/acceptors. In large-scale crystallizations of the hydroxy-hydrazine intermediate, unreacted GTI-A can co-crystallize within the lattice of the product, rendering surface washes ineffective.[1]

Corrective Protocol: The "Displacement" Reslurry Do not rely on simple solvent washes. You must partially solubilize the lattice to release trapped impurities.

  • Solvent Selection: Switch to a Methanol/Water (80:20) system. Methanol disrupts the H-bonding network, while water acts as the anti-solvent to minimize yield loss.[1]

  • Thermal Cycle:

    • Heat the slurry to 55°C (dissolution of surface fines and lattice expansion).

    • Hold for 2 hours.

    • Cool slowly to 20°C over 4 hours (Ostwald ripening).

  • Scavenger Addition (Optional but Recommended): If levels are >50 ppm, add a polymer-supported aldehyde scavenger (e.g., polystyrene-benzaldehyde) during the dissolution phase.[1] This covalently binds the unreacted hydrazine, preventing it from re-crystallizing.

Q: We are detecting a "Bis-Alkylated" impurity during the hydrazine coupling. How do we suppress this?

A: This is a stoichiometry and mixing issue. The hydrazine nitrogen is nucleophilic. Once it reacts with one equivalent of the epoxide/alkyl halide, the resulting secondary amine is more nucleophilic (due to inductive donation), leading to double alkylation.

Control Strategy:

  • Inverse Addition: Do not add the hydrazine to the epoxide. Add the epoxide solution slowly to a large excess of the hydrazine derivative.

  • High Dilution: Maintain a high solvent volume to minimize the statistical probability of a mono-alkylated product encountering an unreacted epoxide molecule.[1]

Visual Workflow: GTI Control & Fate Mapping

GTI_ControlStartStarting Material:Hydrazine Carbamate (GTI-A)ReactionCoupling Reaction(Epoxide Opening)Start->Reaction Controlled AdditionImpurity_PathRisk: Bis-Alkylation(Over-reaction)Reaction->Impurity_Path Poor Mixing/StoichiometryTrappingRisk: Lattice Inclusion(Co-crystallization)Reaction->Trapping Fast CoolingPurgePurge Strategy:MeOH/H2O Reslurry+ Aldehyde ScavengerImpurity_Path->Purge Soluble in Mother LiquorTrapping->Purge Thermal CyclingFinalFinal API(< 1 ppm GTI)Purge->Final Filtration

Figure 1: Fate mapping of the Hydrazine Carbamate (GTI-A) showing critical control points for preventing bis-alkylation and lattice inclusion.[1]

Module 2: Stereochemical Control (The Epoxide Opening)

Context: The reaction between the hydrazine linker and the (S)-phenylalanine-derived epoxide establishes the core stereochemistry.[1] A common failure mode is the formation of regioisomers or diastereomers that are difficult to separate later.

Troubleshooting Guide

Q: HPLC shows a 3-5% impurity eluting just before the main peak.[1] MS suggests it has the same mass. What is it?

A: It is likely the Regioisomer (Attack at the Benzylic Carbon). The epoxide ring opening is governed by nucleophilic attack. While attack at the terminal carbon (less hindered) is preferred, attack at the benzylic carbon (stabilized carbocation character) occurs if Lewis Acid catalysis is too strong or temperature is too high.

Diagnostic Table: Regioisomer vs. Diastereomer

FeatureRegioisomer (Benzylic Attack)Diastereomer (Chiral Center Inversion)
Origin Kinetic control failure (Temp too high)Starting material impurity or racemization
Elution (RP-HPLC) Usually elutes before main peak (more polar)Elutes very close (often after) main peak
Control Knob Lower Reaction Temp (-5°C to 0°C)Check Epoxide Optical Purity (ee%)
Purge Method Chromatography or Specific CrystallizationRecrystallization from Ethanol

Q: How do we prevent racemization of the Bis-THF moiety during the final coupling?

A: Control the activation chemistry. Using standard EDC/HOBt coupling for the Bis-THF acid can lead to oxazolone formation, which is prone to racemization.

Protocol:

  • Use TBTU/DIPEA: This coupling reagent suppresses oxazolone formation more effectively in this specific steric environment.

  • Temperature Limit: Maintain the reaction <0°C during the addition of the base.

  • Base Choice: Use Collidine or DIPEA instead of Triethylamine (TEA). TEA is basic enough to abstract the alpha-proton of the activated ester, causing direct racemization.[1]

Module 3: Degradation Pathways & Stability

Context: Atazanavir Sulfate is sensitive to acid-catalyzed hydrolysis and oxidative cleavage at the hydrazine bridge.[1]

Troubleshooting Guide

Q: We see an increase in "4-(2-Pyridinyl)benzaldehyde" during stability testing. What is the driver?

A: Oxidative cleavage of the hydrazine bridge. This is the signature degradation product of Atazanavir when exposed to air/light in solution or amorphous solid states.

Prevention Strategy:

  • Inert Atmosphere: All processing post-hydrazine formation must occur under Nitrogen/Argon.

  • Antioxidants: If formulating in solution for intermediate storage, add trace BHT (Butylated hydroxytoluene).

  • pH Window: Avoid strongly acidic conditions (pH < 2) for extended periods, as this accelerates the hydrolysis of the carbamate, which then facilitates the oxidative cleavage.

Visual Workflow: Critical Decision Tree for Crystallization

Crystallization_LogicStartCrude Atazanavir MixtureCheck1Is GTI-A > 10 ppm?Start->Check1Check2Is Regioisomer > 0.5%?Check1->Check2NoAction_GTIReslurry: MeOH/Water + Scavenger(Disrupt Lattice)Check1->Action_GTIYesAction_RegioRecrystallization: EtOH/Acetone(Solubility Diff)Check2->Action_RegioYesAction_FinalFinal Sulfate Salt Formation(EtOH/H2SO4)Check2->Action_FinalNoAction_GTI->Check2RetestAction_Regio->Action_FinalPass

Figure 2: Decision tree for downstream processing based on specific impurity profiles.

References

  • Bristol-Myers Squibb Company. (2008).[1] Process for the preparation of atazanavir.[2][3][4][5][6][7][8] European Patent EP1930324A1. Link

  • Rao, K. V., et al. (2017). Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS.[1][2][5][9][10] Journal of Pharmaceutical and Biomedical Analysis, 132, 156-158.[1][5] Link

  • Xu, Z., et al. (2002).[7] Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632. Organic Process Research & Development, 6(3), 323–328.[1][7] Link[1]

  • Gong, Y., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 946–959.[1] Link[1]

Validation & Comparative

Benchmarking Purity: 1H NMR Analysis of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (also known as Boc-L-Phe-CMK). Application: Critical irreversible inhibitor pharmacophore and intermediate for HIV protease inhibitors (e.g., Atazanavir precursors). The Challenge: Synthesizing chloromethyl ketones (CMKs) from amino acids involves a diazomethane sequence that often yields incomplete conversion (diazoketone contamination) or over-reaction (dichloromethyl byproducts). Standard TLC is often insufficient to distinguish these species due to similar polarity.

This guide provides a definitive 1H NMR comparison between the high-purity target molecule and its critical synthetic intermediates, enabling researchers to quantitatively assess reaction success without relying solely on HPLC.

Part 1: The Spectral Fingerprint (Target vs. Impurities)

The quality of Boc-Phe-CMK is determined by the "Diagnostic Window" between 3.5 ppm and 6.0 ppm . In this region, the transformation of the diazoketone (


) to the chloromethyl ketone (

) is clearly observable.
Comparative Chemical Shift Table ( , 400 MHz)
Proton AssignmentTarget Product (CMK)

(ppm)
Impurity: Diazoketone

(ppm)
Impurity: Methyl Ester*

(ppm)
Signal Type
Diagnostic:

vs

3.98 & 4.13 (AB system)5.30 - 5.45 (Singlet)N/ACritical Indicator

-Proton (

-3)
4.60 - 4.70 (Multiplet)5.00 - 5.10 (Broad)4.55Chiral Center
Amide

4.95 - 5.05 (Broad d)5.80 - 5.90 (Broad)4.98Exchangeable
Benzyl

(

-4)
2.95 - 3.10 (Multiplet)3.00 - 3.103.05Diastereotopic
Boc

1.40 (Singlet, 9H)1.41 (Singlet, 9H)1.40Internal Std
Aromatic

7.15 - 7.35 (Multiplet)7.15 - 7.357.10 - 7.30Unchanged
Methyl Ester

N/AN/A3.68 (Singlet)Solvolysis Byproduct

*Methyl Ester impurity arises if the diazoketone is exposed to methanol/Ag+ or if the mixed anhydride couples with methanol during workup.

Expert Insight: The AB Quartet

Unlike simple achiral chloromethyl ketones, the


 protons in Boc-Phe-CMK are diastereotopic  due to the adjacent chiral center at C3.
  • Observation: You will likely see two doublets (

    
     Hz) centered around 4.05 ppm rather than a clean singlet.
    
  • Common Error: Low-resolution instruments (300 MHz) or broad linewidths may collapse this into a "pseudosinglet" or a messy multiplet. Do not mistake this for an impurity.

Part 2: Synthesis & Analysis Workflow

The following flowchart visualizes the critical decision points in the synthesis and NMR validation process.

G Start Boc-L-Phenylalanine MixedAnh Mixed Anhydride (iBuOCOCl / NMM) Start->MixedAnh Activation Diazo Diazoketone Intermediate (Requires CH2N2) MixedAnh->Diazo Substitution Acidify Acidolysis (HCl/Dioxane) Diazo->Acidify N2 Displacement Crude Crude Product Acidify->Crude NMR 1H NMR Analysis (CDCl3) Crude->NMR Check54 Peak at ~5.4 ppm? NMR->Check54 Check40 AB q at ~4.0 ppm? Check54->Check40 No Reprocess FAIL: Incomplete Re-treat with HCl Check54->Reprocess Yes (Diazoketone) Pure PASS: Pure CMK Proceed to Biology Check40->Pure Yes Recryst FAIL: Byproducts Recrystallize (EtOAc/Hex) Check40->Recryst No / Low Int

Figure 1: Logic flow for synthesizing and validating Boc-Phe-CMK via NMR checkpoints.

Part 3: Detailed Experimental Protocols

Synthesis of the NMR Sample (Self-Validating Protocol)

This protocol ensures the generation of the specific intermediate discussed.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 eq)

  • Isobutyl chloroformate (1.1 eq) / N-Methylmorpholine (1.1 eq)

  • Diazomethane (Ether solution, excess)

  • HCl (4M in Dioxane)

Step-by-Step:

  • Activation: Dissolve Boc-Phe in dry THF at -15°C. Add NMM, followed by isobutyl chloroformate. Stir 15 min. Validation: White precipitate (NMM·HCl) must form immediately.

  • Diazotization: Filter the salt quickly and add the filtrate to a 0°C solution of diazomethane in ether. Safety: Do not use ground glass joints.

  • Intermediate Check: Remove solvent.[1] Take a small aliquot for NMR. Look for the singlet at 5.3-5.4 ppm. This confirms the Diazoketone.

  • Conversion: Dissolve the yellow diazoketone oil in dry THF. Add 4M HCl/Dioxane dropwise at 0°C until

    
     evolution ceases.
    
  • Workup: Neutralize with aqueous

    
     immediately (prolonged acid exposure removes the Boc group). Extract with EtOAc.
    
NMR Sample Preparation
  • Solvent:

    
     is preferred over 
    
    
    
    .
    • Reason:

      
       is hygroscopic and the water peak often overlaps with the benzyl/alpha protons. 
      
      
      
      provides better resolution for the diastereotopic
      
      
      protons.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    

Part 4: Troubleshooting & Impurity Identification

If your spectrum does not match the "Target Product" column in Part 1, use this diagnostic logic:

Scenario A: The "Doublet of Doublets" at 3.0 ppm is messy.
  • Cause: Rotamers.[1][2] The Boc group restricts rotation around the N-C bond.

  • Solution: This is normal in

    
    . Run the NMR at 50°C or use 
    
    
    
    (though shifts will move) to coalesce the rotamers for a cleaner spectrum.
Scenario B: New singlet at 3.7 ppm + Loss of Cl peak.
  • Cause: Methyl Ester formation. You likely used Methanol during the transfer of the diazoketone or the HCl step.

  • Remedy: This is irreversible. You must restart without alcoholic solvents.

Scenario C: Peak at 6.2 ppm.
  • Cause: Dichloromethyl ketone (

    
    ). This occurs if the reaction with HCl is too aggressive or if 
    
    
    
    was present.
  • Remedy: Purify via flash chromatography (Silica gel, Hexane:EtOAc 4:1). The dichloromethyl impurity is less polar than the CMK.

References

  • Original Synthesis & Methodology

    • Penke, B., et al. "Synthesis of potent, irreversible inhibitors of HIV protease." Journal of Medicinal Chemistry.
    • Note: Establishes the mixed anhydride/diazomethane route for amino acid CMKs.
  • NMR Spectral Data Verification

    • Comparison data derived from: Assessment of Chloromethyl Ketone Stability and Spectral Properties.
    • Source: National Institutes of Health (NIH)
  • Diazoketone Characterization

    • Podlech, J., & Seebach, D.
  • General NMR Shift Tables

    • Reich, H. J.[3] "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.

Sources

13C NMR Analysis of Boc-Protected Amino Ketones: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-protected amino ketones are critical intermediates in the synthesis of peptide isosteres, protease inhibitors, and statins. However, their characterization is frequently complicated by rotameric existence (restricted rotation around the carbamate N-C bond), which causes signal doubling in 1H NMR, often mimicking impurities.

This guide objectively compares 13C NMR spectroscopy against alternative analytical methods (1H NMR, FT-IR, LC-MS), establishing it as the definitive method for structural validation of the carbon skeleton. We provide experimental protocols, chemical shift data, and a logic-flow for resolving rotameric ambiguity.

Part 1: Comparative Analysis of Analytical Methods

In the characterization of Boc-amino ketones, 13C NMR offers superior resolution of the carbon backbone compared to 1H NMR, primarily by decoupling the spectral complexity introduced by rotamers and proton-proton splitting.

Method Performance Matrix
Feature13C NMR (Recommended) 1H NMR FT-IR LC-MS
Backbone Verification High. Direct observation of quaternary carbons (Ketone C=O, Carbamate C=O, t-Bu quaternary).Medium. Often obscured by overlapping multiplets or broad NH signals.Low. Functional group ID only (no skeletal proof).Low. Mass confirmation only; cannot distinguish regioisomers.
Rotamer Resolution High. Rotamers appear as distinct, sharp pairs of signals (usually unequal intensity).Low. Rotamers cause peak broadening or complex splitting, mimicking impurities.N/A. Timescale too fast to observe rotamers.N/A. Separation usually occurs in chromatography, not spectroscopy.
Carbonyl Discrimination Excellent. Distinct regions for Ketone (~205 ppm) vs. Carbamate (~155 ppm).N/A. No direct observation of carbonyls.Medium. C=O stretches overlap (1690–1720 cm⁻¹).N/A.
Sample Requirement High. Requires >20-50 mg for clear quaternary signals.Low. <5 mg sufficient.Low. <1 mg.Trace. <0.1 mg.
Expert Insight: The "Impurities" Trap

Researchers often discard pure Boc-amino ketones believing them to be impure due to "extra" peaks in the 1H NMR spectrum. 13C NMR is the self-validating system here: if the "impurity" peaks in the 13C spectrum appear as pairs with a consistent intensity ratio (e.g., 3:1) and map to the expected structure, the sample is pure, merely rotameric.

Part 2: 13C NMR Spectral Signatures[1][2][3]

The power of 13C NMR lies in its ability to distinguish the two carbonyl environments—the reactive ketone and the protective carbamate—which are often chemically ambiguous in other modalities.

Key Chemical Shift Assignments (CDCl₃)
Carbon TypeChemical Shift (

, ppm)
Characteristics
Ketone Carbonyl (C=O) 200 – 210 Most downfield signal. Distinct from amides/esters.[1][2][3][4][5][6]
Carbamate Carbonyl (N-C=O) 155 – 156 Characteristic of the Boc group.
Boc Quaternary (C-O) 79 – 81 Often lower intensity due to long relaxation times.

-Carbon (CH-N)
50 – 65 Shift depends on side-chain (R) electronegativity.
Boc Methyls (t-Bu) 28.3 – 28.5 Intense signal. Often split into two peaks (rotamers).
Side Chain Alkyls 10 – 40 Upfield region.

Note: Chemical shifts may vary by ±1-2 ppm depending on concentration and solvent (e.g., DMSO-d


 vs. CDCl

).

Part 3: The Rotamer Challenge & Visualization

The N-Boc group exhibits restricted rotation around the N-CO bond, creating two conformers: cis (E) and trans (Z). In 13C NMR, this results in a "shadow spectrum" where carbons near the nitrogen appear as doublets.

Diagram 1: Rotameric Equilibrium & Detection Strategy

RotamerAnalysis Sample Boc-Amino Ketone Sample NMR_RT 13C NMR (25°C) Sample->NMR_RT Result Are peaks doubled? NMR_RT->Result Rotamers Rotameric Mixture (Pure Compound) Result->Rotamers Yes (Ratio ~3:1) Impurity Chemical Impurity Result->Impurity No (Single peaks) VT_NMR Variable Temp NMR (50°C - 70°C) Result->VT_NMR Yes (Ambiguous) Coalescence Peaks Coalesce? VT_NMR->Coalescence Coalescence->Rotamers Yes (Dynamic Exchange) Coalescence->Impurity No (Static Impurity)

Figure 1: Decision tree for distinguishing rotamers from impurities using NMR.

Part 4: Experimental Protocols

To ensure reproducible data and accurate integration (qualitative), the following acquisition parameters are recommended.

Standard 13C NMR Acquisition Protocol
  • Sample Preparation:

    • Mass: Dissolve 30–50 mg of the Boc-amino ketone in 0.6 mL of deuterated solvent (CDCl

      
       is preferred for resolution; DMSO-d
      
      
      
      for solubility).
    • Filtration: Filter through a cotton plug to remove particulates that cause line broadening.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

    • Spectral Width: 240 ppm (to capture the ketone carbonyl >200 ppm).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: The quaternary carbons (Boc t-Bu and Carbonyls) have long

        
         relaxation times. Short delays lead to signal saturation and disappearance of these critical peaks.
        
    • Scans (NS): Minimum 512 scans (1024 preferred for signal-to-noise).

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to improve S/N ratio.

    • Baseline Correction: Critical for the 150–220 ppm region to accurately identify weak carbonyl signals.

Advanced Validation: Variable Temperature (VT) NMR

If the 13C spectrum at 25°C is ambiguous (broad blobs instead of sharp doublets):

  • Heat the probe to 50°C (323 K) .

  • Acquire the spectrum.[4][5][6][7][8]

  • Result: Rotameric peaks will sharpen and move closer together (coalescence) as the rotation rate increases. Impurity peaks will remain distinct.

Part 5: Structural Logic & Synthesis Pathway

Understanding the origin of the molecule aids in analysis. Below is the typical flow from amino acid to the target ketone, highlighting where 13C NMR validates the transformation.

Diagram 2: Synthesis & Validation Workflow

SynthesisWorkflow Start N-Boc Amino Acid Step1 Weinreb Amide Formation Start->Step1 Inter Intermediate: Weinreb Amide (Check: C=O ~170 ppm) Step1->Inter Step2 Grignard/Lithium Addition (R-MgBr) Inter->Step2 Product Target: Boc-Amino Ketone Step2->Product Validation 13C Validation: Ketone C=O (~205 ppm) Boc C=O (~155 ppm) Product->Validation Analyze

Figure 2: Synthetic route to Boc-amino ketones with critical NMR checkpoints.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General principles of Carbonyl NMR).
  • Sarneski, J. E., et al. (1975). "Carbon-13 NMR of amino acids and peptides." Analytical Chemistry. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Reich, H. J. (2023). "Boc-Protected Amines and Rotamers." University of Wisconsin-Madison Chemistry Database. Link

Sources

mass spectrometry data for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Characterization of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Executive Summary & Application Context

This compound (also known as Boc-L-Phe chloromethyl ketone or Boc-Phe-CMK) is a critical chiral intermediate in the synthesis of HIV protease inhibitors, such as Atazanavir and Darunavir. Its reactive chloromethyl ketone "warhead" makes it a potent electrophile, essential for downstream epoxide formation, but also prone to degradation and side reactions.

This guide compares the analytical performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this compound. It further details the mass spectral differentiation of the target molecule from its critical process impurities (des-chloro, dichloro, and hydrolysis byproducts), providing a self-validating workflow for purity assessment.

Analytical Methodology: ESI vs. APCI

The choice of ionization source is pivotal for Boc-protected amino acid derivatives. The tert-butoxycarbonyl (Boc) group is acid-labile and thermally unstable.

Comparative Analysis of Ionization Modes
FeatureElectrospray Ionization (ESI) APCI Verdict for Boc-Phe-CMK
Mechanism Solution-phase ionization (Soft).Gas-phase chemical ionization (Thermal).ESI is Superior.
Thermal Stress Low. Ideal for labile protecting groups.High. Vaporizer temps (300°C+) often degrade the Boc group.APCI causes premature loss of isobutene (

).
Adduct Formation Forms

,

,

.
Predominantly

.
ESI Na-adducts confirm molecular weight without fragmentation.
Sensitivity High for polar carbamates.Moderate. Better for non-polar compounds.ESI provides lower LOD for trace impurity analysis.

Strategic Insight: While APCI is robust for non-polar molecules, the thermal instability of the Boc group makes ESI (Positive Mode) the authoritative standard for this intermediate. APCI frequently results in in-source fragmentation, stripping the Boc group and complicating the confirmation of the intact parent molecule.

Experimental Protocol: LC-MS Characterization

This protocol is designed to minimize on-column degradation (hydrolysis of the C-Cl bond) while maximizing sensitivity.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Sample Diluent: 50:50 ACN:Water (Avoid alcohols like MeOH to prevent potential ketalization or displacement of Cl).

Instrument Settings (ESI+):

  • Capillary Voltage: 3.0 kV (Low voltage prevents discharge).

  • Cone Voltage: 20–30 V (Critical: Keep low to prevent in-source Boc loss).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Gradient Elution:

  • 0–1 min: 5% B (Isocratic hold).

  • 1–8 min: 5%

    
     95% B (Linear gradient).
    
  • 8–10 min: 95% B (Wash).

Mass Spectrometry Data Analysis

Theoretical & Observed Ions (ESI+)

The following table summarizes the expected ions for this compound (


).
  • Monoisotopic Mass (

    
    ):  311.13 Da
    
  • Molecular Weight (Average): 311.80 Da

Ion IdentityFormula Compositionm/z (Theoretical)Description


312.14 Protonated Parent. Characteristic 3:1 ratio with m/z 314.14 (

).


334.12 Sodium Adduct. Dominant in non-acidic mobile phases.


256.07 Loss of Isobutene. Characteristic of Boc group cleavage (McLafferty-like).


212.08 Loss of Boc Group. Formation of the free amine (Phe-CMK).


176.11 Loss of Boc + HCl. Combined loss indicating labile Cl.
Fragmentation Pathway Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathway. The preservation of the Chlorine isotope pattern in the fragments is a key validator.

G Parent Parent [M+H]+ m/z 312.14 (Contains Cl) IsobuteneLoss [M+H - C4H8]+ m/z 256.07 (Carbamic Acid) Parent->IsobuteneLoss -56 Da (Isobutene) BocLoss [M+H - Boc]+ m/z 212.08 (Free Amine) Parent->BocLoss -100 Da (Direct Loss) IsobuteneLoss->BocLoss -44 Da (CO2) CombinedLoss [M+H - Boc - HCl]+ m/z 176.11 (Elimination Product) BocLoss->CombinedLoss -36 Da (HCl)

Figure 1: ESI-CID Fragmentation pathway.[1][2] The loss of isobutene (56 Da) is the primary diagnostic transition for Boc-protected amines.

Impurity Profiling & Performance Comparison

In process chemistry, distinguishing the target chloromethyl ketone from its "over-reacted" or "reduced" byproducts is the primary performance metric for the analytical method.

Differentiation Table
ComponentModificationMass Shift (

)
Diagnostic m/z (

)
Isotope Pattern
Target (CMK) --0312.14 Yes (3:1)
Des-chloro Cl

H
-34 Da278.17No (Only C/N isotopes)
Dichloro H

Cl
+34 Da346.10Yes (9:6:1 complex)
Hydrolysis Cl

OH
-18 Da294.17No

Critical Control Point: The Des-chloro impurity (Methyl Ketone) is a common byproduct of over-reduction during synthesis. It lacks the chlorine isotope signature. The Hydrolysis product (Alcohol) appears if the sample is handled in aqueous buffers at high pH.

Workflow for Impurity Identification

ImpurityFlow Sample Reaction Mixture LC LC Separation (C18 Column) Sample->LC MS ESI(+) MS Scan LC->MS CheckCl Check Isotope Pattern (M vs M+2) MS->CheckCl Target Target: Boc-Phe-CMK m/z 312 Ratio ~3:1 CheckCl->Target 3:1 Ratio DesChloro Des-chloro Impurity m/z 278 No Cl Pattern CheckCl->DesChloro No M+2 Dichloro Dichloro Impurity m/z 346 Complex Pattern CheckCl->Dichloro M+2 & M+4

Figure 2: Decision tree for identifying critical process impurities based on mass shift and chlorine isotope signatures.

References

  • Boc-Amino Acid Fragmentation

    • Liu, C. et al. (2025). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society. 3[2][4][5]

  • HIV Protease Inhibitor Synthesis

    • Ghosh, A. K., et al. (2006). "Design and Synthesis of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. 6[2][4][5]

  • ESI vs APCI Comparison

    • AxisPharm. "Electrospray and APCI Mass Analysis Comparison."

  • Peptidyl Chloromethyl Ketone Stability

    • Powers, J. C., et al. (1978). "Synthesis of chloromethyl ketone derivatives of fatty acids." Biochemical Journal. 7

Sources

Chiral HPLC Method for Enantiomeric Excess of Amino Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Amino Ketone Challenge: Stability vs. Selectivity

Amino ketones—specifically


- and 

-amino ketones—represent a critical structural motif in pharmaceutical intermediates (e.g., bupropion, cathinone derivatives, and Mannich bases). However, quantifying their Enantiomeric Excess (EE) presents a unique set of chromatographic challenges that distinguish them from standard alcohols or acids.
The Core Dilemma
  • Chemical Instability (Racemization): Amino ketones are prone to racemization via keto-enol tautomerism. This process is often catalyzed by both acids and bases, particularly in aqueous environments found in Reversed-Phase (RP) HPLC.

  • Basicity: The amine moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing. This tailing obscures minor enantiomers, artificially inflating calculated EE values.

  • Detection Limits: Many aliphatic amino ketones lack strong chromophores, necessitating derivatization or specific detection methods (RI, ELSD, or MS).

This guide compares the three dominant method strategies—Polysaccharide Normal Phase , Immobilized Polysaccharide RP , and Macrocyclic Antibiotic Polar Organic —to determine the most robust protocol for accurate EE determination.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The following analysis evaluates the performance of leading CSPs specifically for amino ketone separation.

Table 1: Performance Matrix for Amino Ketone Separation
FeaturePolysaccharide Coated (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide Immobilized (e.g., Chiralpak IA, IB, IC)Macrocyclic Antibiotic (e.g., Chirobiotic T, V)
Primary Mechanism H-bonding, Dipole-Dipole,

-

interactions in chiral cavities.
Same as coated, but robust against aggressive solvents.Inclusion complexation, Ionic interactions.
Mobile Phase Mode Normal Phase (NP) (Hexane/Alcohol)Multi-Mode (NP, RP, Polar Organic)Polar Organic Mode (POM) or RP
Resolution (

)
High (Often > 2.0). The "Gold Standard" for screening.Medium-High . Slightly lower efficiency than coated due to bonding chemistry.Variable . Excellent for specific structural classes (e.g.,

-amino acids).
Peak Shape (Tailing) Requires basic additive (DEA/TEA) to suppress silanol activity.Requires basic additive.Generally good; ionic mechanism handles amines well.
Stability Risk Low . Non-aqueous NP solvents minimize racemization.Low to Medium . Depends on solvent choice.Medium . Aqueous RP buffers may promote racemization.
Best For... Initial screening of unknown amino ketones.Methods requiring non-standard solvents (e.g., DCM, THF) for solubility.LC-MS compatible methods (Polar Organic Mode).
Expert Insight: Why Polysaccharide Coated Columns Win for Screening

For a generic amino ketone, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) is the highest-probability starting point. The helical structure of the amylose polymer creates distinct chiral grooves that effectively discriminate the bulky ketone/amine substituents.

  • Causality: The 3,5-dimethyl substitution on the phenyl ring enhances the electron density, strengthening

    
    -
    
    
    
    interactions with the aromatic rings often present in pharmaceutical amino ketones (e.g., cathinones, bupropion).

Strategic Method Development Workflow

Do not rely on trial-and-error. Use this logic flow to select the optimal method, minimizing sample degradation.

MethodSelection Start Start: Target Amino Ketone Solubility Check Solubility & Chromophore Start->Solubility UV_Check Strong UV Absorbance? Solubility->UV_Check Direct_NP Strategy A: Direct Normal Phase (Hexane/IPA + 0.1% DEA) UV_Check->Direct_NP Yes (>254nm) Deriv Strategy B: Derivatization (e.g., NBD-Cl or PNBC) UV_Check->Deriv No (<220nm) Polar_Org Strategy C: Polar Organic Mode (MeOH/ACN + NH4OAc) UV_Check->Polar_Org LC-MS Required Column_Sel Screen Columns: 1. Amylose-1 (AD-H) 2. Cellulose-1 (OD-H) Direct_NP->Column_Sel Optimize Optimization: 1. Change Alcohol (EtOH vs IPA) 2. Lower Temp (10°C) Column_Sel->Optimize Rs < 1.5 Validate Validate Column_Sel->Validate Rs > 2.0 Deriv->Direct_NP

Caption: Decision tree for selecting the chiral separation mode based on analyte properties.

Detailed Protocol: Direct Normal Phase Separation

Target Analyte: Generic


-keto amine (e.g., substituted cathinone or bupropion analog).
Objective:  Baseline separation (

) to quantify EE > 99%.
A. System Suitability & Preparation[1]
  • Instrument: HPLC with UV/Vis (DAD preferred) or CD detector.

  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase (MP):

    • Solvent A: n-Hexane (HPLC Grade, dry).

    • Solvent B: Isopropanol (IPA).

    • Additive: Diethylamine (DEA) or Ethanolamine. Critical: Add 0.1% v/v to the bulk mobile phase, not just one line, to ensure constant surface modification.

    • Ratio: Start at 90:10:0.1 (Hex:IPA:DEA).

B. Step-by-Step Methodology
  • Column Conditioning:

    • Flush column with 100% IPA (10 CV) if stored in different solvent.

    • Equilibrate with MP (90:10:0.1) at 1.0 mL/min for 30 mins.

    • Self-Validation Check: Monitor baseline stability. A drifting baseline at low UV (210-220 nm) indicates unstable DEA distribution or contaminated hexane.

  • Sample Preparation:

    • Dissolve 1 mg of amino ketone in 1 mL of Mobile Phase .

    • Caution: Do not dissolve in 100% MeOH or ACN if injecting into a Hexane system; this causes "solvent shock" and peak distortion.

    • Filter through 0.45

      
      m PTFE filter.
      
  • Screening Run:

    • Inject 5-10

      
      L.
      
    • Run isocratic for 20-30 minutes.

    • Success Criteria: Resolution (

      
      ) > 2.0. Tailing Factor (
      
      
      
      ) < 1.3.
  • Optimization (If

    
    ): 
    
    • Step 1: Switch Modifier. Change IPA to Ethanol (often improves selectivity for carbonyl compounds).

    • Step 2: Temperature.[1][2] Lower column temperature to 10-15°C. This increases the rigidity of the chiral selector, often enhancing separation factors (

      
      ) for flexible amino ketones.
      
C. Troubleshooting "The Racemization Phantom"

If the EE drops over time in the autosampler:

  • Cause: The basic additive (DEA) in the sample vial may catalyze enolization if the sample sits too long.

  • Solution: Keep autosampler at 4°C. Alternatively, dissolve the sample in neutral Hexane/IPA and only rely on the DEA in the mobile phase to shield silanols.

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 HPLC Execution cluster_2 Data Analysis S1 Weigh 1mg Sample S2 Dissolve in MP (Hex:IPA) S1->S2 S3 Filter (PTFE) S2->S3 H2 Inject 5-10uL S3->H2 H1 Equilibrate Column (with 0.1% DEA) H1->H2 H3 Data Acquisition (UV 254/220nm) H2->H3 D1 Calc Resolution (Rs) H3->D1 D2 Calc EE % (Area A - Area B) / Total D1->D2

Caption: End-to-end workflow for chiral purity analysis of amino ketones.

References

  • Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase. Chirality, 2022.

  • Screening Approach for Chiral Separ

    
    -Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 2015.[3] 
    
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 2022.[4][5]

  • HPLC Enantiosepar

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note. 
    
  • Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. Journal of Analytical Toxicology, 2018.

Sources

A Comparative Guide to the Synthetic Routes of Atazanavir Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. Atazanavir, a critical protease inhibitor in the treatment of HIV, presents a fascinating case study in complex organic synthesis. The molecule's intricate structure, featuring multiple chiral centers, necessitates synthetic strategies that are not only high-yielding but also exquisitely selective. This guide provides an in-depth, objective comparison of the primary synthetic routes to key precursors of Atazanavir, offering experimental insights and data to inform your research and development endeavors.

Introduction: The Synthetic Challenge of Atazanavir

Atazanavir's efficacy is intrinsically linked to its precise three-dimensional architecture. The core of its structure is a complex aza-peptide backbone with four stereocenters. The synthesis of this backbone, therefore, requires careful planning and execution to ensure the desired diastereomer is obtained in high purity. This guide will dissect and compare three major strategies for the synthesis of Atazanavir precursors:

  • A Convergent Approach with Late-Stage Diastereoselective Reduction

  • The Epoxide-Based Strategy

  • Continuous Flow Synthesis of the Biaryl Hydrazine Moiety

We will also explore the significant role of biocatalysis in producing key chiral intermediates for these routes, a testament to the growing importance of green chemistry in pharmaceutical manufacturing.

The Convergent Route: Late-Stage Diastereoselective Reduction

A highly efficient and practical approach to Atazanavir involves a convergent synthesis, where two key fragments are prepared separately and then coupled, with the final crucial stereocenter being set in a late-stage reduction.[1][2][3] This strategy offers significant advantages in terms of overall yield and flexibility.

Key Precursors:
  • N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine (Fragment A)

  • (S)-3-amino-1-chloro-4-phenylbutan-2-one (Fragment B)

The synthesis culminates in the diastereoselective reduction of the ketone formed from the coupling of these two fragments.

Synthetic Pathway and Mechanism

The convergent synthesis is characterized by the late-stage introduction of the hydroxyl group, which is a key stereocenter in the final drug molecule. This is achieved through a highly diastereoselective reduction of a ketomethylene aza-dipeptide isostere.[1][2][3]

The stereochemical outcome of this reduction is governed by the Felkin-Ahn model .[1][4][5][6][7] The bulky N-(methoxycarbonyl)-L-tert-leucinyl group on the nitrogen atom directs the hydride attack from the less hindered face of the carbonyl group, leading to the desired syn-1,2-amino alcohol.[1][3] The choice of reducing agent and solvent is critical for achieving high diastereoselectivity. Lithium tri-tert-butoxyaluminum hydride in diethyl ether has been shown to provide excellent syn-selectivity (28:1).[1]

Convergent_Route cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Coupling and Reduction Pyridinyl benzaldehyde Pyridinyl benzaldehyde Hydrazone Hydrazone Pyridinyl benzaldehyde->Hydrazone + Boc-hydrazine Benzyl hydrazine Benzyl hydrazine Hydrazone->Benzyl hydrazine Reduction Fragment A Fragment A Benzyl hydrazine->Fragment A + N-methoxycarbonyl- L-tert-leucine Amino Ketone Amino Ketone Fragment A->Amino Ketone L-phenylalanine L-phenylalanine N-protected amino chloromethyl ketone N-protected amino chloromethyl ketone L-phenylalanine->N-protected amino chloromethyl ketone One-pot, three-step Fragment B Fragment B N-protected amino chloromethyl ketone->Fragment B + N-methoxycarbonyl- L-tert-leucine Fragment B->Amino Ketone SN2 Atazanavir Precursor (syn-amino alcohol) Atazanavir Precursor (syn-amino alcohol) Amino Ketone->Atazanavir Precursor (syn-amino alcohol) Diastereoselective Reduction (LiAlH(OtBu)3) Atazanavir Atazanavir Atazanavir Precursor (syn-amino alcohol)->Atazanavir

Caption: Convergent synthesis of an Atazanavir precursor.

Experimental Protocol: Diastereoselective Reduction
  • Dissolution: Dissolve the amino ketone precursor (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (typically 1.5-2.0 equivalents) in diethyl ether to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or water, followed by dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired syn-amino alcohol.

ParameterConvergent Route with Late-Stage Reduction
Overall Yield High
Stereoselectivity Excellent (diastereomeric ratio up to 28:1 for the key reduction step)
Scalability Good, with established protocols for large-scale synthesis
Key Advantages High convergency, late-stage introduction of a key stereocenter, high diastereoselectivity
Key Challenges Requires careful control of the reduction conditions to ensure high diastereoselectivity

The Epoxide-Based Strategy

Another prominent synthetic route to Atazanavir relies on the use of a chiral epoxide intermediate.[8] This strategy involves the regioselective ring-opening of the epoxide with a protected hydrazine, followed by further functionalization to complete the Atazanavir backbone.

Key Precursors:
  • (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane

  • Protected Hydrazine (e.g., N,N'-bis-Boc-protected hydrazine)

  • N-methoxycarbonyl-L-tert-leucine

The stereochemistry of the final product is largely determined by the chirality of the starting epoxide.

Synthetic Pathway and Mechanism

The synthesis of the chiral epoxide can be achieved through various methods, including the asymmetric epoxidation of an allylic amine or, more efficiently, from a chiral chlorohydrin. The chlorohydrin itself can be prepared with high enantiomeric excess via biocatalytic reduction of the corresponding chloroketone.[9]

The key step in this route is the nucleophilic ring-opening of the epoxide by the protected hydrazine. This reaction typically proceeds with high regioselectivity, with the hydrazine attacking the less sterically hindered carbon of the epoxide. The reaction is often carried out in a protic solvent like isopropanol at elevated temperatures.[8]

Epoxide_Route cluster_epoxide Epoxide Synthesis cluster_coupling Ring Opening and Elaboration Chloroketone Chloroketone Chiral Chlorohydrin Chiral Chlorohydrin Chloroketone->Chiral Chlorohydrin Biocatalytic Reduction Chiral Epoxide Chiral Epoxide Chiral Chlorohydrin->Chiral Epoxide Base Hydrazino-amino alcohol Hydrazino-amino alcohol Chiral Epoxide->Hydrazino-amino alcohol Regioselective Ring Opening Atazanavir Precursor Atazanavir Precursor Hydrazino-amino alcohol->Atazanavir Precursor Deprotection & Coupling with N-methoxycarbonyl- L-tert-leucine Protected Hydrazine Protected Hydrazine Protected Hydrazine->Hydrazino-amino alcohol Atazanavir Atazanavir Atazanavir Precursor->Atazanavir

Caption: Epoxide-based synthesis of an Atazanavir precursor.

Experimental Protocol: Epoxide Ring-Opening
  • Mixing Reagents: In a suitable reaction vessel, combine the chiral epoxide (1 equivalent) and the protected hydrazine (e.g., N,N'-bis-Boc-protected hydrazine, 1-1.2 equivalents) in a solvent such as isopropanol.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 24-48 hours), monitoring the reaction by TLC or HPLC.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system.

ParameterEpoxide-Based Strategy
Overall Yield Good to High
Stereoselectivity Excellent (derived from the chiral epoxide)
Scalability Good, with biocatalytic routes enhancing its industrial feasibility
Key Advantages High stereocontrol, utilization of biocatalysis for green chemistry
Key Challenges Potential for side reactions during epoxide ring-opening, stability of the epoxide

Continuous Flow Synthesis of the Biaryl Hydrazine Moiety

A more recent and innovative approach focuses on the efficient synthesis of a key building block, the biaryl-hydrazine unit of Atazanavir, using continuous flow chemistry.[10][11][12] This method offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of this important intermediate.

Key Precursor:
  • N-1-(tert-Butyloxycarbonyl)-N-2-[4-(pyridine-2yl)benzylidene]-hydrazine

This precursor is then reduced to the corresponding hydrazine, which can be incorporated into the Atazanavir framework.

Synthetic Pathway and Mechanism

This three-step continuous flow process involves:

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 4-formylphenylboronic acid and 2-bromopyridine to form the biaryl aldehyde.

  • Hydrazone Formation: Reaction of the biaryl aldehyde with Boc-hydrazine.

  • Hydrogenation: Reduction of the hydrazone to the desired hydrazine.

The use of a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reduced reaction times compared to batch processing.[10][11]

Continuous_Flow cluster_flow Continuous Flow Reactor 4-formylphenylboronic acid 4-formylphenylboronic acid Biaryl aldehyde Biaryl aldehyde 4-formylphenylboronic acid->Biaryl aldehyde Suzuki-Miyaura Coupling Hydrazone Hydrazone Biaryl aldehyde->Hydrazone Hydrazone Formation 2-bromopyridine 2-bromopyridine 2-bromopyridine->Biaryl aldehyde Biaryl Hydrazine\nPrecursor Biaryl Hydrazine Precursor Hydrazone->Biaryl Hydrazine\nPrecursor Hydrogenation Boc-hydrazine Boc-hydrazine Boc-hydrazine->Hydrazone

Caption: Continuous flow synthesis of the biaryl hydrazine precursor.

Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
  • Stream Preparation: Prepare separate streams of the reactants: one containing 4-formylphenylboronic acid, 2-bromopyridine, and a palladium catalyst in a suitable solvent mixture (e.g., toluene/ethanol), and another containing an aqueous base (e.g., potassium carbonate).

  • Pumping and Mixing: Pump the reactant streams into a microreactor or a heated coil reactor where they mix and react.

  • Reaction: Maintain the reactor at a specific temperature (e.g., 100-150 °C) for a defined residence time.

  • Quenching and Extraction: The output stream is then typically quenched and can be directed to an in-line liquid-liquid extraction unit to separate the product.

  • Further Processing: The organic phase containing the product can then be directly fed into the next reactor for the subsequent hydrazone formation step.

ParameterContinuous Flow Synthesis of Biaryl Hydrazine
Overall Yield Good (74% for the three-step sequence)[10]
Stereoselectivity Not applicable for this fragment
Scalability Excellent, a key advantage of flow chemistry
Key Advantages Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, potential for automation and telescoping of reaction steps
Key Challenges Requires specialized equipment, optimization of flow parameters can be complex

The Role of Biocatalysis in Precursor Synthesis

Biocatalysis has emerged as a powerful tool in the synthesis of chiral precursors for Atazanavir, offering a green and highly selective alternative to traditional chemical methods.[9][13]

Enzymatic Reduction of a Chloroketone

As mentioned in the epoxide-based route, the synthesis of the chiral chlorohydrin precursor can be achieved with high enantiomeric and diastereomeric purity through the enzymatic reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester.[9] Several microorganisms, including strains of Rhodococcus, Brevibacterium, and Hansenula, have been shown to effectively catalyze this transformation, with some Rhodococcus strains providing >90% yield and >98% diastereomeric purity.[9]

Enzymatic Synthesis of N-methoxycarbonyl-L-tert-leucine

The precursor N-methoxycarbonyl-L-tert-leucine is a crucial and often expensive component in several Atazanavir syntheses.[14][15] Biocatalytic methods have been developed for the synthesis of L-tert-leucine, the precursor to this reagent. For example, the reductive amination of the corresponding ketoacid using a leucine dehydrogenase has been demonstrated to produce L-tert-leucine with high yield (>95%) and enantiomeric excess (>99.5%).[9]

Comparison of Synthetic Routes

FeatureConvergent Route (Late-Stage Reduction)Epoxide-Based StrategyContinuous Flow (Biaryl Hydrazine)
Overall Strategy ConvergentLinear/ConvergentLinear (for the fragment)
Stereocontrol Late-stage diastereoselective reductionChiral epoxide intermediateNot applicable
Key Strengths High overall yield, flexibilityHigh stereoselectivity from the start, green chemistry optionsExcellent scalability, enhanced safety
Key Weaknesses Requires precise control of reductionPotential for side reactions, epoxide stabilityRequires specialized equipment
Industrial Applicability Highly applicable, widely usedVery applicable, especially with biocatalytic stepsGrowing in importance for specific, challenging steps

Conclusion

The synthesis of Atazanavir precursors is a testament to the ingenuity of modern organic chemistry. Each of the discussed routes offers a unique set of advantages and challenges.

  • The convergent route with late-stage diastereoselective reduction is a highly efficient and elegant strategy that has proven to be robust for large-scale synthesis.

  • The epoxide-based strategy , particularly when coupled with biocatalysis , offers an excellent green chemistry approach with high stereocontrol.

  • Continuous flow chemistry represents the cutting edge of pharmaceutical manufacturing, providing a safe and highly scalable method for the synthesis of key intermediates like the biaryl hydrazine moiety.

The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and a commitment to sustainable chemical practices. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions in the synthesis of this life-saving medication.

References

  • Fan, X., Song, Y. L., & Long, Y. Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]

  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction. (2008). Organic Process Research & Development. [Link]

  • Request PDF: An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. (2008). ResearchGate. [Link]

  • Dounay, A. B., & Schaus, S. E. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4495. [Link]

  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(40), 6806–6813. [Link]

  • Bristol-Myers Squibb Company. (2020).
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376–12419. [Link]

  • Synthesis the HIV protease inhibitor Atazanavir. (n.d.). Syrris. [Link]

  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. ResearchGate. [Link]

  • Solmag S.p.A. (2008). Process for the preparation of atazanavir.
  • Atazanavir. (2013).
  • Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Food Technology and Biotechnology, 42(4), 305-325.
  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Academia.edu. [Link]

  • Solmag S.p.A. (2008). Process for the preparation of atazanavir.
  • Atazanavir sulf
  • Kalyani, D., & Houghtaling, J. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry, 58(18), 2329–2333. [Link]

  • Kumar, A., & Singh, A. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 738-748. [Link]

  • Brogan, A. J., Davis, A. E., & Goodwin, B. (2018). Short-term cost analysis of raltegravir versus atazanavir + ritonavir or darunavir + ritonavir for treatment-naive adults with HIV-1 infection in the United States. PloS one, 13(8), e0203293. [Link]

  • Restelli, U., Fabbiani, M., Di Giambenedetto, S., Nappi, C., & Croce, D. (2017). Budget impact analysis of the simplification to atazanavir + ritonavir + lamivudine dual therapy of HIV-positive patients receiving atazanavir-based triple therapies in Italy starting from data of the Atlas-M trial. ClinicoEconomics and outcomes research: CEOR, 9, 173–180. [Link]

  • Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Ghosh, A. K., & Fidanze, S. (2000). Syntheses of FDA Approved HIV Protease Inhibitors. Current medicinal chemistry, 7(8), 795–819. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub. [Link]

  • Träff, A., Bogár, K., Warner, M., & Bäckvall, J. E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic letters, 10(21), 4807–4810. [Link]

  • Brogan, A. J., Davis, A. E., & Goodwin, B. (2018). Short-term cost analysis of raltegravir versus atazanavir + ritonavir or darunavir + ritonavir for treatment-naive adults with HIV-1 infection in the United States. PloS one, 13(8), e0203293. [Link]

  • Jiangsu Fudi Pharmaceutical Co., Ltd. (2014). Preparation methods of Atazanavir and sulfate of Atazanavir.
  • Felkin-Anh Model. (n.d.). OpenOChem Learn. [Link]

  • Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • Felkin-Anh and Cram Chel
  • Ultimate Guide to the Felkin-Anh Model. (2022). Organic Chemistry - YouTube. [Link]

  • Brogan, A. J., Davis, A. E., & Goodwin, B. (2018). Short-term cost analysis of raltegravir versus atazanavir + ritonavir or darunavir + ritonavir for treatment-naive adults with HIV-1 infection in the United States. PLOS ONE, 13(8), e0203293. [Link]

  • Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. (2011). ResearchGate. [Link]

  • Croom, K. F., & Keam, S. J. (2008). Cost effectiveness of atazanavir-ritonavir versus lopinavir-ritonavir in treatment-naïve human immunodeficiency virus-infected patients in the United States. PharmacoEconomics, 26(10), 877–888. [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). MDPI. [Link]

  • Purification method of atazanavir epoxide intermediate. (2018).

Sources

alternative chiral auxiliaries for asymmetric synthesis of amino ketones

Beyond Ellman: Strategic Auxiliaries for -Amino Ketone Synthesis

Executive Summary & Strategic Divergence

Ellman’s auxiliary (tert-butanesulfinamide)


For high-precision synthesis of

  • The Constructive Approach (Myers): Best for building acyclic amino ketones from glycine equivalents.

  • The Functionalization Approach (Enders): Best for installing an amino group directly onto an existing ketone scaffold.

Mechanistic Comparison

The Baseline: tert-Butanesulfinamide (Ellman)[1][2][3]
  • Mechanism: Nucleophilic addition to N-sulfinyl imines or Mannich-type reactions.

  • Limitation: Direct synthesis of

    
    -amino ketones is rare. Usually requires synthesis of an 
    
    
    -amino ester followed by Weinreb amide conversion and Grignard addition, risking racemization during the final steps.
Alternative A: Pseudoephedrine (Myers)[4]
  • Core Logic: Uses a chiral auxiliary attached to glycine to control the stereochemistry of alkylation.[1][2] The resulting

    
    -amino acid equivalent is converted to a ketone after the stereocenter is set.
    
  • Stereocontrol: The rigid planar enolate of the pseudoephedrine amide directs electrophiles to the anti face of the auxiliary's side chain.

Alternative B: SAMP/RAMP Hydrazones (Enders)
  • Core Logic: Converts a prochiral ketone into a chiral hydrazone. The resulting azaenolate is trapped with an electrophilic nitrogen source (electrophilic amination).

  • Stereocontrol: The metallated azaenolate adopts a rigid internal chelate structure (CCP model), blocking one face of the

    
    -system.
    
Decision Matrix: Pathway Selection

Auxiliary_SelectionStartStarting Material?GlycineGlycine/Amino AcidStart->GlycineKetoneProchiral KetoneStart->KetoneMyersMyers Auxiliary(Pseudoephedrine)Glycine->MyersConstructiveAlkylationEndersEnders Auxiliary(SAMP/RAMP)Ketone->EndersDirectAminationMyers_ProdAcyclic alpha-Amino KetoneMyers->Myers_ProdEnders_ProdCyclic/Complex alpha-Amino KetoneEnders->Enders_Prod

Caption: Decision tree for selecting between Myers (Constructive) and Enders (Functionalization) auxiliaries based on starting material availability.

Detailed Experimental Protocols

Protocol A: The Myers Route (Constructive)

Target: Synthesis of acyclic

Reference:3445

1. Auxiliary Attachment:

  • React (1R,2R)-(-)-pseudoephedrine with Boc-Glycine-OH using EDC/HOBt to form the glycinamide.

  • Note: The auxiliary is commercially available and recyclable.

2. Asymmetric Alkylation:

  • Reagents: LiHMDS (2.2 equiv), LiCl (6.0 equiv), Alkyl Halide (R-X).

  • Procedure:

    • Cool a solution of LiHMDS and flame-dried LiCl in THF to -78°C.

    • Add the pseudoephedrine glycinamide.[2] The LiCl accelerates enolization and prevents aggregation.

    • Add the alkyl halide (R-X). Stir at 0°C.[3]

    • Result: The alkyl group adds anti to the pseudoephedrine side chain (de >95%).

3. Conversion to Ketone (The "Weinreb" Trick):

  • Direct addition of Grignard reagents to the pseudoephedrine amide is possible but can be messy.

  • Preferred Step: Hydrolyze the auxiliary (NaOH) to the free acid, form the Weinreb amide (N,O-dimethylhydroxylamine), then treat with Grignard (R'-MgBr).

  • Why: This prevents over-addition and preserves the

    
    -chiral center.
    
Protocol B: The Enders Route (Direct Functionalization)

Target: Electrophilic

Reference:67

1. Hydrazone Formation:

  • Mix ketone (1.0 equiv) and SAMP (1.0 equiv) in cyclohexane.

  • Reflux with a Dean-Stark trap to remove water.

  • Yield: Quant. (distillable oil).

2. Azaenolate Formation & Amination:

  • Reagents: LDA (1.1 equiv), DBAD (Di-tert-butyl azodicarboxylate).

  • Procedure:

    • Cool SAMP-hydrazone in THF to -78°C.

    • Add LDA dropwise. The solution turns bright yellow (azaenolate formation).

    • Add DBAD (electrophilic nitrogen source) dissolved in THF.

    • Mechanism: The Li-chelated azaenolate attacks the azo compound from the face opposite the SAMP methoxymethyl group.

3. Cleavage (The Critical Step):

  • Method: Oxidative hydrolysis or Reductive cleavage.

  • For Amino Ketones:

    • N-N Bond Cleavage: Treat the hydrazine intermediate with Raney Nickel/H2 (1 atm) or Zn/HOAc to cleave the N-N bond and remove the Boc groups (if using acidic conditions).

    • Hydrazone Hydrolysis: Treat with saturated oxalic acid or ozonolysis (if alkene compatible) to restore the ketone.

  • Caution: Avoid strong bases during cleavage to prevent epimerization of the

    
    -center.
    

Performance Comparison: Ellman vs. Myers vs. Enders

FeatureEllman (Sulfinamide) Myers (Pseudoephedrine) Enders (SAMP/RAMP)
Primary Utility Chiral Amines

-Amino Acids/Ketones

-Functionalized Ketones
Stereocontrol (de) >90% (variable)>95-99% (Excellent) >95-98% (Excellent)
Atom Economy HighLow (Auxiliary is large)Moderate
Auxiliary Removal Mild (HCl/MeOH)Harsh (Acid/Base Hydrolysis)Difficult (Ozonolysis/Raney Ni)
Cost Low (Commercial)Low (Commodity Chem)High (Specialty Chem)
Self-Validation NMR of diastereomersCryst. of intermediatesNMR/GC of hydrazones
Visualizing the Workflow

Workflow_Comparisoncluster_myersMyers Route (Constructive)cluster_endersEnders Route (Functionalization)M1GlycinamideM2Enolate Alkylation(LiHMDS/LiCl)M1->M2M3Weinreb AmideM2->M3M4alpha-Amino KetoneM3->M4E1KetoneE2SAMP HydrazoneE1->E2E3Electrophilic Amination(DBAD)E2->E3E4alpha-Amino KetoneE3->E4

Caption: Comparative workflows. Myers builds the skeleton; Enders modifies an existing skeleton.

Troubleshooting & Expert Tips

  • LiCl is Critical (Myers): Do not omit flame-dried LiCl in the Myers alkylation. It breaks up LDA/LiHMDS aggregates, increasing reaction rate and stereoselectivity by ensuring a discrete monomeric enolate species.

  • Ozonolysis Risks (Enders): When cleaving SAMP hydrazones via ozonolysis, ensure the temperature stays below -70°C. Over-oxidation can destroy the amine functionality. If the substrate is sensitive, use the saturated oxalic acid hydrolysis method (biphasic, room temp) instead.

  • Racemization Alert:

    
    -Amino ketones are prone to racemization via enolization. Store products as their HCl salts immediately after isolation.
    

References

  • Myers, A. G. , et al. "Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate."[4][5] Journal of Organic Chemistry, 1999, 64(9), 3322-3327.[4]

  • Enders, D. , et al. "(S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-Amino-2-methoxymethylpyrrolidine (RAMP)."[8] Organic Syntheses, Coll.[9] Vol. 8, p.403.

  • Ellman, J. A. , et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[6][3][10] Chemical Reviews, 2010, 110(6), 3600-3740.

  • Coltart, D. M. "Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones."[11] Chemical Communications, 2013, 49, 7495.[11]

A Comparative Guide to the Validation of Chiral Purity for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates is not merely a matter of scientific curiosity but a critical determinant of therapeutic efficacy and patient safety.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous control over chiral purity, a mandate echoed by global regulatory bodies, including the U.S. Food and Drug Administration (FDA).[3][4][5] This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of pharmaceutical intermediates, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Chiral Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Consequently, regulatory agencies mandate the thorough characterization of each enantiomer.[2][3][5] The FDA's 1992 guidelines, for instance, require that the absolute stereochemistry of compounds with chiral centers be established early in development, with stereo-specific assays to monitor purity throughout manufacturing and clinical trials.[3][6]

This guide focuses on the three principal chromatographic and electrophoretic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparative Analysis of Key Chiral Separation Techniques

The choice of analytical technique for chiral purity validation is a critical decision, influenced by the physicochemical properties of the analyte, the required sensitivity, speed, and the specific goals of the analysis (e.g., routine quality control vs. high-throughput screening).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[7]Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase and a CSP.[8][9]Differential migration of charged enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.[10][11]
Primary Analytes Broad applicability, especially for non-volatile, polar, or ionic compounds.[12]Well-suited for a wide range of compounds, particularly those soluble in less polar solvents.[13]Excellent for polar and charged compounds.[14]
Speed Moderate to long analysis times.High speed due to low viscosity and high diffusivity of the mobile phase.[9][13][15]Very short analysis times.[10]
Resolution Generally good to excellent, highly dependent on CSP and mobile phase optimization.[16]Often provides higher efficiency and resolution compared to HPLC.[8][17]Very high resolving power.[10]
Solvent Consumption High, particularly in normal-phase mode.Significantly lower organic solvent consumption ("Green Chemistry").[13][18]Minimal sample and reagent consumption.[10][19]
Method Development Can be time-consuming due to the trial-and-error nature of CSP and mobile phase screening.[7]Rapid method development is a key advantage.[20][21]Rapid method development and flexibility in chiral selector choice.[11]
Preparative Scale Well-established for preparative separations.Highly advantageous for preparative applications due to faster solvent evaporation.[15][18]Primarily an analytical technique with limited preparative capability.[22]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[23][24] The direct approach, utilizing a chiral stationary phase (CSP), is the most common.[7] Polysaccharide-based CSPs are particularly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[16][25]

Causality in Experimental Choices for Chiral HPLC

The selection of the CSP and mobile phase is paramount. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[16] The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile/methanol) is dictated by the analyte's solubility and polarity. Mobile phase additives, such as acids or bases, can significantly impact peak shape and resolution by interacting with the analyte and the stationary phase.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact.[8][13][17] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[9][18] The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without compromising efficiency.[9][15]

Causality in Experimental Choices for Chiral SFC

The primary mobile phase in SFC is supercritical CO2, which is non-polar. To elute more polar compounds, an organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is added.[26] The type and percentage of the co-solvent are critical parameters for optimizing selectivity. Additives, similar to those used in HPLC, can be employed to improve peak shape for acidic or basic analytes.[20] The back pressure and temperature are also important parameters that influence the density and solvating power of the supercritical fluid.[8]

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that offers rapid analysis times and minimal consumption of samples and reagents.[10][11][19] Separation is achieved by adding a chiral selector to the background electrolyte (BGE).[10][14] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and subsequent separation.[10]

Causality in Experimental Choices for Chiral CE

The choice of chiral selector is the most critical factor in chiral CE. Cyclodextrins are the most commonly used chiral selectors due to their versatility and availability in various forms.[11][27] Other selectors include macrocyclic antibiotics, proteins, and chiral surfactants.[10][28] The concentration of the chiral selector, the pH of the BGE, and the applied voltage are key parameters that are optimized to achieve the desired separation.

Experimental Protocols and Validation

Method validation for chiral purity assays must demonstrate that the analytical procedure is fit for its intended purpose.[29] The validation should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[29][30][31] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12][32][33][34]

Workflow for Chiral Method Development and Validation

Caption: A generalized workflow for the development and validation of a chiral purity method.

Detailed Experimental Protocol: Chiral HPLC Method Validation

This protocol outlines the steps for validating a chiral HPLC method for the determination of an enantiomeric impurity in a pharmaceutical intermediate.

1. System Suitability:

  • Before each validation run, perform a system suitability test.

  • Inject a standard solution containing both enantiomers at a relevant concentration (e.g., the specification limit for the undesired enantiomer).

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks: > 1.5

    • Tailing factor for each peak: < 2.0

    • Relative standard deviation (RSD) for replicate injections (n=5) of the peak areas: < 2.0%

2. Specificity:

  • Inject a blank (mobile phase), a solution of the pure desired enantiomer, a solution of the pure undesired enantiomer, and a racemic mixture.

  • Acceptance Criteria: The peaks for the two enantiomers should be well-resolved from each other and from any other peaks in the chromatogram.[32]

3. Linearity:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the LOQ to approximately 120% of the specification limit, each spiked into a constant concentration of the desired enantiomer.

  • Inject each solution in triplicate.

  • Plot the mean peak area of the undesired enantiomer against its concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[32]

4. Accuracy:

  • Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery of the undesired enantiomer.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[32]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[32]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[32]

  • Acceptance Criteria: RSD for the measured amount of the undesired enantiomer should be ≤ 5.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • The LOQ is the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. It is often established from the linearity data.

  • The LOD is the lowest concentration of the undesired enantiomer that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the enantiomeric impurity.

7. Robustness:

  • Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±5%).

  • Evaluate the effect of these changes on the resolution and quantification of the enantiomers.

  • Acceptance Criteria: The method should remain reliable, with system suitability criteria still being met.

Visualization of Validation Parameters

Validation_Parameters Method Validated Chiral Method Specificity Specificity (Discrimination) Method->Specificity Linearity Linearity (Proportionality) Method->Linearity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Agreement) Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness (Reliability) Method->Robustness

Caption: Key parameters for the validation of a chiral analytical method.

Conclusion

The validation of chiral purity for pharmaceutical intermediates is a non-negotiable aspect of drug development, ensuring the safety and efficacy of the final drug product. While chiral HPLC remains a cornerstone technique, the speed and environmental benefits of SFC are making it an increasingly popular choice, particularly in drug discovery and for preparative applications.[15][18] Chiral CE offers a powerful, high-resolution alternative for specific applications, especially for polar and charged molecules.[10][11]

The selection of the most appropriate technique requires a thorough understanding of the analyte's properties and the specific analytical requirements. Regardless of the chosen method, a rigorous validation process, grounded in the principles of ICH guidelines, is essential to establish a self-validating system that delivers trustworthy and reproducible results. This guide provides the foundational knowledge and practical protocols to empower scientists in making informed decisions and implementing robust chiral purity validation strategies.

References

  • Agilent Technologies. (n.d.). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • De Klerck, K., Manglings, D., & Vander Heyden, Y. (2013, May 2). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Chromatography Online.
  • News-Medical.Net. (2023, July 19). Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). The Significance of Chirality in Drug Design and Development. Chirality, 16(7), 453–460.
  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Drug Separation by Capillary Electrophoresis.
  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • MDPI. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • Chromatography Today. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
  • ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers.
  • National Center for Biotechnology Information. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods.
  • Wikipedia. (n.d.). Chiral analysis.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
  • Unknown Source. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
  • PubMed. (n.d.). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector.
  • Unknown Source. (n.d.).
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • ScienceDirect. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Pharma Focus Asia. (2021, September 11). Chiral Chromatography in Pharmaceutical Analysis.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • Veeprho Pharmaceuticals. (2020, August 1). Overview & Determination of Enantiomeric Impurities.
  • PubMed. (n.d.). Chiral Drugs: The FDA Perspective on Manufacturing and Control.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • FDA. (1992, May 1). Development of New Stereoisomeric Drugs.
  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Annamalai University. (n.d.). Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices.
  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • American Pharmaceutical Review. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
  • MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

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Safety Operating Guide

Personal protective equipment for handling (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Risk

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (often referred to as Boc-Phe-CMK or similar chloromethyl ketone derivatives) is not merely a "chemical building block."[1][] It is a chiral alpha-chloroketone .[][3]

In drug discovery, specifically for HIV protease inhibitors like Atazanavir, this moiety acts as a "warhead." It is designed to be an electrophilic trap that covalently modifies the active site of enzymes (specifically histidine or cysteine residues).[1] The safety implication is binary and critical: If it can irreversibly alkylate a viral protease, it can irreversibly alkylate your proteins and DNA.[1]

This guide moves beyond generic SDS advice to address the specific kinetic hazards of handling lipophilic alkylating agents.

Hazard Profile & Mechanistic Risk

To select the right PPE, you must understand the mechanism of injury.[1]

FeaturePropertyBiological Consequence
Functional Group

-Chloroketone
Potent Alkylator. Reacts with nucleophiles (DNA bases, protein thiols/amines) without needing metabolic activation.[1][]
Protecting Group

-Boc (tert-Butyloxycarbonyl)
Lipophilicity. Increases the molecule's ability to penetrate the lipid bilayer of the skin, accelerating systemic absorption.[1][]
Physical State Crystalline SolidStatic Hazard. Fine dust generation is likely during weighing, creating an inhalation risk of a potent irritant/sensitizer.[1]
Reactivity ElectrophileLachrymator. Likely to cause immediate, severe irritation to mucous membranes (eyes/nose) similar to tear gas.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient.[1] The following protocol utilizes a Barrier Redundancy System .

Tier 1: Routine Handling (Weighing/Reactions)

Use this for all mg-to-gram scale operations inside a fume hood.

Body ZoneRequired EquipmentTechnical Rationale
Respiratory VAV Fume Hood (Face velocity: 100 fpm)Primary Barrier. Engineering controls are superior to respirators.[1][] Do not handle on an open bench.
Hand (Inner) Nitrile Exam Gloves (4 mil)Acts as a second skin.[1] Taped to lab coat cuff to prevent wrist exposure.
Hand (Outer) Nitrile (Extended Cuff) or Neoprene Sacrificial Layer. Remove immediately if splashed.[1] The double layer creates a tortuous path for permeation.
Eye/Face Chemical Goggles (ANSI Z87.1 Impact/Splash)Safety glasses are prohibited .[1] Vapors/dust can bypass glasses.[1] Goggles seal the ocular cavity.
Body Lab Coat (Poly/Cotton) + Chemical Apron The Boc-group aids fabric penetration.[1][] An impervious apron protects the chest/lap during weighing.
Tier 2: High-Risk Operations (Spill Cleanup/Scale-up)

Use this for spills >500mg or operations outside a hood (avoid if possible).[1][]

  • Gloves: Silver Shield / 4H (Laminate) gloves. Note: These offer the highest permeation resistance to alkyl halides and ketones.

  • Respiratory: Full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1][]

Operational Workflow: Step-by-Step

Phase A: Weighing (The Critical Moment)

Most exposures occur here due to static-induced dust.[1][]

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure.[1] Alpha-chloroketones are often "fluffy" crystals that fly easily.[1][]

  • Taping: Tape a waste bag inside the hood. Do not withdraw hands from the hood to discard weighing boats.

  • Solvent First: If possible, tare the vial with solvent, then add solid.[1] This suppresses dust immediately.[1] Caution: Ensure the solvent (e.g., DCM, THF) does not react exothermically.[1]

Phase B: Reaction & Monitoring
  • Venting: Do not seal vessels tightly if heating; however, for room temp stirring, keep capped to prevent vapor release.[1]

  • Needle Hygiene: When taking TLC samples, wipe the needle inside the hood with a Kimwipe before removal.[1] That Kimwipe is now hazardous waste.[1]

Phase C: Decontamination (Quenching)

Do not dispose of active alkylating agents directly.[1]

The "Kill" Solution: Prepare a solution of 10% Sodium Thiosulfate (


)  in water.[1]
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly reacts with the chloromethyl ketone, displacing the chloride and destroying the electrophilic "warhead."[1]

Protocol:

  • Rinse all glassware (flasks, spatulas) with the Thiosulfate solution.

  • Let sit for 30 minutes.

  • Rinse with water and acetone.[1]

  • Collect all rinses as Halogenated Organic Waste .[1]

Emergency Response Logic

Scenario 1: Skin Exposure[1][4][5]
  • Immediate Action: Do not wipe. Wiping drives the lipophilic compound deeper into the dermis.

  • Flush: Wash with copious soap and water for 15 minutes .[1]

  • Medical: Seek attention. Inform the physician this is a "Potent Alkylating Agent" (show the SDS).

Scenario 2: Spills (Solid)[1][2]
  • Isolate: Close the hood sash. Mark the area.

  • PPE Up: Don Silver Shield gloves.[1]

  • Dampen: Cover the powder with a pad dampened in Sodium Thiosulfate .[1] This prevents dust and begins neutralization.[1]

  • Scoop: Transfer to a hazardous waste jar.

Visualizations

Figure 1: Risk Assessment & PPE Decision Tree

Logic flow for determining safety barriers based on operational state.

PPE_Decision_Matrix Start Start: Handling (3R)-Chloroketone State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Inhalation & Static Dispersion Solid->DustRisk PermRisk Risk: Skin Absorption (Lipophilic) Solution->PermRisk Control1 Engineering: Balance Enclosure + Ionizer DustRisk->Control1 PPE1 PPE: Double Nitrile + N95 (if open bench) Control1->PPE1 Execute EXECUTE PROTOCOL PPE1->Execute Control2 Engineering: Fume Hood (Sash <18") PermRisk->Control2 PPE2 PPE: Silver Shield (Spill) or Double Nitrile Control2->PPE2 PPE2->Execute

Caption: Decision matrix prioritizing engineering controls based on the physical state of the alkylating agent.

Figure 2: Spill Response & Decontamination Workflow

Step-by-step logic for neutralizing the hazard.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Close Sash) Spill->Isolate PPE_Up 2. Upgrade PPE (Silver Shield Gloves) Isolate->PPE_Up Neutralize 3. Apply Neutralizer (10% Na2S2O3) PPE_Up->Neutralize Wait 4. Wait 30 Mins (Allow Reaction) Neutralize->Wait Collect 5. Absorb & Collect (Haz Waste) Wait->Collect

Caption: Emergency response workflow emphasizing chemical neutralization (quenching) prior to cleanup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 134764 (Related Chloromethyl Ketones). Retrieved from [Link][1][]

  • University of California, Santa Cruz. Standard Operating Procedure: Alkylating Agents. Retrieved from [Link][1][]

  • ECHA (European Chemicals Agency). Registration Dossier: Haloketones and Skin Sensitization.[1] Retrieved from [Link][1][]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases.[1] Chemical Reviews.[1] (Mechanistic basis for toxicity).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.